Octadecamethyloctasiloxane
Description
Structure
3D Structure
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl]oxy-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H54O7Si8/c1-26(2,3)19-28(7,8)21-30(11,12)23-32(15,16)25-33(17,18)24-31(13,14)22-29(9,10)20-27(4,5)6/h1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGDPBQTSZDFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54O7Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060306 | |
| Record name | Octadecamethyloctasiloxane | |
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Molecular Weight |
607.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
311.6 °C, BP: 153 at 5.1 mm Hg | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in benzene, petroleum ether, ligroin | |
| Record name | Octadecamethyloctasiloxane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.913 g/cu cm at 20 °C | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.98X10-5 mm Hg at 25 °C (extrapolated) | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
556-69-4 | |
| Record name | 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-Octadecamethyloctasiloxane | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octadecamethyloctasiloxane | |
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| Record name | Octasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15,15-octadecamethyl- | |
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| Record name | Octadecamethyloctasiloxane | |
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| Record name | Octadecamethyloctasiloxane | |
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| Record name | Octadecamethyloctasiloxane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-63 °C | |
| Record name | Octadecamethyloctasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Octadecamethyloctasiloxane
This guide provides a comprehensive technical overview of octadecamethyloctasiloxane, a linear siloxane oligomer of significant interest in materials science, personal care formulations, and as a high-performance lubricant. Designed for researchers, chemists, and formulation scientists, this document delves into the fundamental molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound, grounding all claims in established scientific principles and methodologies.
Introduction: Understanding the Siloxane Backbone
This compound, also known by its shorthand notation MD₆M, belongs to the family of polydimethylsiloxanes (PDMS). These materials are distinguished by a backbone of repeating silicon-oxygen (Si-O) units, which imparts a unique combination of properties not found in traditional carbon-based polymers. The Si-O bond is significantly longer (approx. 1.64 Å) and the Si-O-Si bond angle is much wider (approx. 143°) compared to their C-C and C-O-C counterparts in organic polymers.[1] This structural flexibility results in a very low barrier to bond rotation, leading to high chain mobility. This fundamental characteristic is the origin of the low surface tension, high compressibility, and excellent lubricating properties of materials like this compound.
Molecular Structure and Conformation
This compound is a precisely defined linear siloxane oligomer. Its structure consists of a central chain of six dimethylsiloxane "D" units, capped at both ends by trimethylsilyl "M" units.
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Molecular Formula : C₁₈H₅₄O₇Si₈[2]
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CAS Number : 556-69-4[2]
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Structure : (CH₃)₃Si-O-[-Si(CH₃)₂-O-]₆-Si(CH₃)₃
The notation MD₆M is a standard in silicone chemistry, where:
-
M represents a monofunctional (CH₃)₃SiO₀.₅ unit, which acts as a chain terminator.
-
D represents a difunctional (CH₃)₂SiO unit, which forms the linear repeating backbone of the polymer.
The diagram below illustrates the molecular structure of this compound.
Caption: Workflow for the synthesis of MD₆M via catalytic equilibration.
Analytical Characterization and Quality Control
Confirming the identity and purity of this compound is a self-validating process that relies on a combination of chromatographic and spectroscopic techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of siloxanes.
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¹H NMR: The proton NMR spectrum is remarkably simple. Due to the high magnetic equivalence of all methyl protons, the spectrum shows a single, sharp singlet at approximately 0.05-0.1 ppm (relative to TMS). The integral of this peak corresponds to all 54 protons.
-
¹³C NMR: The carbon NMR spectrum is similarly simple, exhibiting a single resonance for the methyl carbons at approximately 1.0 ppm.
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²⁹Si NMR: This is the most informative NMR technique for siloxanes. It clearly distinguishes between the different silicon environments in the molecule. For this compound, two distinct signals are expected:
Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic vibrations of the siloxane structure.
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~2965 cm⁻¹: C-H stretching of the methyl groups.
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~1260 cm⁻¹: Symmetric CH₃ deformation ("umbrella" mode) in Si-CH₃ groups. This is a highly characteristic peak for methylsilicones.
-
~1000-1100 cm⁻¹: A very strong and broad absorption band corresponding to the asymmetric Si-O-Si stretching vibration of the siloxane backbone.
-
~800 cm⁻¹: Si-C stretching and CH₃ rocking modes.
Mass Spectrometry (MS): When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), siloxanes exhibit predictable fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 607 is typically very weak or completely absent in electron ionization (EI) mass spectra.
-
Base Peak ([M-15]⁺): The most common fragmentation pathway is the loss of a single methyl group (-CH₃) from one of the silicon atoms. This results in the formation of a stable silylium ion. For this compound, this gives an intense base peak at m/z 592 . [4]* Other Fragments: A series of other fragment ions corresponding to the cleavage of the siloxane backbone and further loss of methyl groups can also be observed. The ion at m/z 73, corresponding to the [(CH₃)₃Si]⁺ fragment, is also very common in the spectra of trimethylsilyl-terminated compounds.
Chromatographic Purity Assessment
A standardized protocol for assessing the purity of this compound and separating it from other oligomers is essential.
Protocol: Gas Chromatography (GC) Purity Analysis
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A low-polarity capillary column (e.g., DB-1, DB-5) is suitable for separating siloxanes.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable solvent like hexane or toluene.
-
GC Conditions:
-
Injector Temperature: 300°C
-
Carrier Gas: Helium, constant flow (e.g., 1 mL/min)
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 320°C, and hold for 10 minutes. This temperature program ensures the separation of shorter-chain siloxanes from the target MD₆M and elution of any higher-boiling impurities.
-
Detector Temperature (FID): 320°C
-
-
Data Analysis: The purity is determined by calculating the peak area percentage. The retention time of the main peak should correspond to a verified this compound standard. The MS detector can be used to confirm the identity of the main peak and any impurities based on their fragmentation patterns.
The following diagram outlines the logical workflow for the complete analytical characterization of a synthesized batch of this compound.
Caption: A self-validating workflow for the analytical characterization of MD₆M.
References
-
Pérez, E., Contreras-Lopez, D., Vallejo, J., & Gonzalez-Calderon, J.A. (2020). Polysiloxanes as polymer matrices in biomedical engineering: their interesting properties as the reason for the use in medical sciences. ResearchGate. Available at: [Link]
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Gibbs, G.V., Hamil, M.M., Louisnathan, S.J., Bartell, L.S., & Yow, H. (1972). Correlations between Si-O bond length, Si-O-Si angle and bond overlap populations calculated using extended Hückel molecular orbital theory. American Mineralogist, 57, 1578-1613. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11171, this compound. Retrieved from [Link].
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University of California, Irvine. (n.d.). Silicon-oxygen bond formation for the novel synthesis of siloxane molecules and structures. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000765 for Octamethylcyclotetrasiloxane. Retrieved from [Link]
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Silicones Europe. (n.d.). The Unique Physico-Chemical Properties of Siloxanes. Retrieved from [Link]
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Zhang, Y., et al. (2019). Structural analysis of SiO2 gel films by high energy electron diffraction. ResearchGate. Available at: [Link]
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Man, P. (n.d.). 29Si NMR Some Practical Aspects. Pascal-Man. Retrieved from [Link]
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Enthaler, S., et al. (2021). Entropy-driven depolymerization of polydimethylsiloxane. DOI. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Cyclooctasiloxane, hexadecamethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). Octamethyl-cyclotetrasiloxane - Optional[29Si NMR] - Chemical Shifts. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C18H54O7Si8). Retrieved from [Link]
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Chemsrc. (2025). This compound | CAS#:556-69-4. Retrieved from [Link]
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Grimme, S., et al. (2010). The 29Si NMR chemical shifts of selected chemical species. ResearchGate. Available at: [Link]
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Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
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JEOL Ltd. (n.d.). Analysis of polydimethylsiloxanes by GC/TOFMS. Retrieved from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
- Google Patents. (n.d.). CN104059097A - Method for preparing dichlorodimethylsilane by virtue of disproportionation.
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
- Google Patents. (n.d.). US2615034A - Method of preparation of trimethylchlorosilane.
Sources
An In-Depth Technical Guide to the Synthesis and Purification of Octadecamethyloctasiloxane
Introduction to Octadecamethyloctasiloxane (MD₆M)
This compound, a linear siloxane oligomer with the chemical formula C₁₈H₅₄O₇Si₈, is a precisely defined molecule within the broader class of polydimethylsiloxanes (PDMS).[][2] Its structure consists of a backbone of eight silicon atoms linked by seven oxygen atoms, with methyl groups saturating the remaining silicon valencies and trimethylsilyl groups serving as end-caps. This compound, often abbreviated as MD₆M in siloxane nomenclature (M representing the (CH₃)₃SiO₁/₂ end-group and D representing the (CH₃)₂SiO repeating unit), serves as a critical component in advanced materials science.[3]
Unlike polydisperse silicone oils, which consist of a mixture of polymer chains of varying lengths, this compound is a discrete chemical entity.[4] This molecular precision makes it an invaluable tool for researchers and drug development professionals. It is utilized as a high-performance lubricant, a dielectric fluid, a reference standard in analytical chemistry, and a model compound for studying the fundamental properties of silicone polymers.[] The synthesis of a monodisperse oligomer such as this requires a controlled, strategic approach that goes beyond the bulk industrial processes used for producing conventional silicone oils.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [dimethyl(trimethylsilyloxy)silyl]oxy-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [][5] |
| CAS Number | 556-69-4 | [2][6] |
| Molecular Formula | C₁₈H₅₄O₇Si₈ | [][2] |
| Molecular Weight | 607.30 g/mol | [][2] |
| Appearance | Colorless Liquid | [] |
| Boiling Point | ~409 °C at 760 mmHg | [] |
| Melting Point | -63 °C | [][6] |
| Density | ~0.913 g/cm³ | [][6] |
Foundational Principles of Siloxane Synthesis
The creation of the Si-O-Si siloxane backbone is central to silicone chemistry. Two primary pathways dominate the landscape: hydrolysis of chlorosilanes and ring-opening polymerization (ROP) of cyclosiloxanes. The choice between them is dictated by the desired outcome; hydrolysis is a workhorse for bulk production of mixed siloxanes, while ROP offers the precision required for synthesizing specific oligomers like this compound.
The Hydrolysis Pathway: A Bulk Approach
The industrial cornerstone for silicone production is the hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂).[7][8][9] This vigorous, exothermic reaction with water proceeds through an unstable silanediol intermediate, (CH₃)₂Si(OH)₂, which rapidly undergoes condensation.[10][11][12] This condensation is a competitive process between intermolecular chain extension and intramolecular cyclization, invariably yielding a complex mixture of linear polymers and cyclic species (D₃, D₄, D₅, etc.).[7][8][10] While economical for producing raw silicone gum and fluids, this method offers virtually no control over the synthesis of a specific chain length, making it unsuitable for producing pure this compound.
The Ring-Opening Polymerization (ROP) Pathway: A Controlled Strategy
Ring-opening polymerization (ROP) is the superior method for achieving molecular weight and structural control.[13][14] This process utilizes thermodynamically strained cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D₄), which are induced to open and polymerize by a catalyst.[15][16] The reaction can be initiated by either anionic species (e.g., hydroxides, silanolates) or cationic species (e.g., strong acids, Lewis acids).[17][18] Critically, ROP is an equilibrium process where the siloxane backbone is continuously cleaved and reformed, leading to a distribution of chain lengths and cyclic species.[16][17] The key to synthesizing a specific oligomer is to introduce a chain-terminating agent, or "end-capper," to control the final molecular weight.[16]
Diagram 1: Comparison of the uncontrolled Hydrolysis pathway versus the controlled Ring-Opening Polymerization (ROP) pathway for siloxane synthesis.
Synthesis of this compound via Equilibration ROP
To synthesize this compound with high fidelity, a kinetically controlled anionic ring-opening polymerization under equilibrium conditions is the method of choice. This approach allows for the precise incorporation of end-capping agents, thereby regulating the final chain length.
Rationale and Mechanistic Overview
The strategy involves the reaction of a cyclic siloxane monomer, typically D₄, with a precise molar quantity of an end-capping agent, hexamethyldisiloxane (M₂). The ratio of M₂ to D₄ is the primary determinant of the average degree of polymerization of the final product mixture. An anionic catalyst, such as potassium siloxanolate, initiates the reaction by cleaving the Si-O bond in a D₄ ring.[15] This generates a linear, reactive siloxanolate species which then propagates by attacking other D₄ molecules. Concurrently, the catalyst also facilitates the cleavage and rearrangement of all siloxane bonds in the system, including those in the M₂ end-capper and the growing polymer chains. This dynamic state, known as equilibration, eventually settles into a thermodynamically stable distribution of linear oligomers, with the MD₆M chain being a prominent species when the stoichiometry is correctly calculated.
Diagram 2: Conceptual workflow for the synthesis of this compound (MD₆M) via catalyzed equilibration of M₂ and D₄.
Detailed Experimental Protocol: Synthesis
-
1. Reagent Preparation & System Inerting: A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen. Octamethylcyclotetrasiloxane (D₄) and hexamethyldisiloxane (M₂) are charged to the flask in a precise molar ratio calculated to target an average chain length of MD₆M.
-
Causality: The exclusion of atmospheric moisture is paramount. Water can act as an initiator, leading to the formation of silanols and a loss of control over the polymerization, resulting in a broad molecular weight distribution.[14]
-
-
2. Catalyst Introduction: A catalytic amount of potassium hydroxide (or a pre-made potassium siloxanolate catalyst) is added to the reaction mixture.
-
3. Equilibration Reaction: The mixture is heated to 140-150 °C with vigorous stirring under a constant nitrogen blanket. The reaction is monitored over several hours until the system reaches equilibrium. This can be tracked by periodically taking samples and analyzing the viscosity or by Gas Chromatography (GC) to observe a stable product distribution.
-
4. Catalyst Neutralization: Upon completion, the reaction is cooled to below 80 °C. The catalyst is then neutralized by the addition of a weak acid, such as phosphoric acid or a silyl phosphate, to quench the polymerization.
-
Causality: Failure to completely neutralize the catalyst will allow for re-equilibration (depolymerization) during the subsequent purification steps, especially when heated, destroying the desired product.
-
-
5. Filtration: The neutralized mixture is filtered through a bed of diatomaceous earth to remove the precipitated potassium salts, yielding the crude product.
Purification Strategies for High-Purity MD₆M
The crude product from the equilibration reaction is a mixture containing the target MD₆M, other linear oligomers (MD₅M, MD₇M, etc.), and unreacted cyclic species (D₄, D₅, D₆).[4] Achieving high purity (>99%) necessitates a multi-step purification strategy, with fractional vacuum distillation being the primary and most effective technique.
Primary Purification: Fractional Vacuum Distillation
Fractional distillation separates chemical compounds based on differences in their boiling points.[19][20] Under vacuum, the boiling points of high-molecular-weight siloxanes are significantly reduced, preventing thermal degradation. A distillation column with high theoretical plates (e.g., a spinning band or packed Vigreux column) is required to effectively separate the closely boiling oligomers.[4][20]
Table 2: Boiling Points of Common Siloxane Species at Atmospheric Pressure
| Compound | Formula | Boiling Point (°C) |
| Hexamethyldisiloxane | M₂ | 101 |
| Octamethylcyclotetrasiloxane | D₄ | 175 |
| Decamethylcyclopentasiloxane | D₅ | 210 |
| Dodecamethylpentasiloxane | MD₃M | 229 |
| Tetradecamethylhexasiloxane | MD₄M | 245 |
| This compound | MD₆M | ~310 |
Note: Boiling points are approximate and will be significantly lower under vacuum.
Detailed Experimental Protocol: Purification
-
1. Setup: The crude siloxane mixture is charged into a distillation flask connected to a high-efficiency fractional distillation column and a vacuum system.
-
2. Removal of Low Boilers: The system is placed under vacuum, and the temperature is gradually increased. The first fractions collected will be rich in unreacted M₂ and cyclic monomers like D₄ and D₅.[4]
-
3. Isolation of the Heart Cut: As the distillation proceeds and the pot temperature rises, the composition of the distillate will shift towards higher molecular weight oligomers. Fractions are collected and analyzed in real-time by GC. The fraction corresponding to pure this compound is carefully collected (this is the "heart cut").
-
4. Final Stripping: After the target fraction is collected, the remaining high-boiling residue in the flask, containing longer-chain oligomers, is discarded.
Secondary Purification (Polishing)
For applications requiring the absolute highest purity, a secondary "polishing" step can be employed. This may involve passing the distilled MD₆M through a column packed with activated carbon or functionalized silica gel.[21] This step is highly effective at removing trace polar impurities, residual catalyst salts, or color bodies that may not have been removed by distillation.
Diagram 3: A comprehensive workflow for the purification of this compound from the crude reaction mixture.
Quality Control and Characterization
Rigorous analytical testing is a self-validating system that confirms the identity and purity of the final product. Each protocol must be validated against a standard to ensure trustworthiness.
-
Purity Assessment via Gas Chromatography (GC): GC is the definitive technique for determining the purity of volatile siloxanes.[22] A high-resolution capillary column is used to separate the target MD₆M from adjacent oligomers and any remaining cyclic impurities. The area percentage of the MD₆M peak relative to all other peaks in the chromatogram provides a quantitative measure of purity.[4]
-
Structural Verification via Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry confirms the molecular weight of the eluting peak.[23][24] The mass spectrum for this compound will show a characteristic fragmentation pattern and a molecular ion peak (or related fragments) consistent with its 607.3 g/mol mass.[2]
-
Structural Confirmation via NMR Spectroscopy:
-
¹H NMR: Will show characteristic signals for the methyl protons on the M and D units, with integration ratios confirming the structure.
-
²⁹Si NMR: Provides definitive structural information, with distinct chemical shifts for the silicon nuclei in the M (end-group) and D (chain) environments. The ratio of these signals confirms the average chain length.[15]
-
-
Functional Group Analysis via FT-IR Spectroscopy: Fourier Transform Infrared Spectroscopy is used to confirm the presence of the characteristic Si-O-Si backbone (~1000-1100 cm⁻¹) and Si-CH₃ bonds (~1260 cm⁻¹ and ~800 cm⁻¹), and to verify the absence of Si-OH groups (~3200-3700 cm⁻¹), which would indicate incomplete reaction or moisture contamination.[23]
Table 3: Summary of Analytical Characterization Data for High-Purity MD₆M
| Technique | Parameter | Expected Result |
| GC | Purity | > 99.5% by area |
| GC-MS | Molecular Ion | m/z consistent with C₁₈H₅₄O₇Si₈ |
| ²⁹Si NMR | Signal Ratio (M:D) | 2 : 6 (or 1 : 3) |
| FT-IR | Key Absorbances | Presence of Si-O-Si, Si-CH₃; Absence of O-H |
Conclusion
The synthesis and purification of this compound represent a significant step up in complexity from the bulk manufacturing of commodity silicones. The successful production of this specific, monodisperse oligomer hinges on a deep understanding of siloxane chemistry, particularly the principles of controlled ring-opening polymerization and the precise application of fractional distillation. By carefully selecting a catalyzed equilibration pathway and implementing a rigorous, multi-stage purification workflow, it is possible to produce this compound with the high purity required by advanced research, development, and high-technology applications. The analytical validation at each stage is not merely a quality check but an integral part of a self-validating protocol that ensures the scientific integrity of the final product.
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"Octadecamethyloctasiloxane CAS number and safety data sheet"
An In-depth Technical Guide to Octadecamethyloctasiloxane for Research Professionals
Abstract
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. Moving beyond a simple data summary, this document provides an in-depth analysis of the compound's chemical identity, physicochemical properties, and critical safety considerations. With a focus on scientific integrity, this guide synthesizes data from authoritative sources to establish a framework for safe and effective handling. It emphasizes the causality behind safety protocols and provides actionable, step-by-step procedures for laboratory use, storage, and emergency response.
Chemical Identification and Core Properties
This compound is a linear siloxane, a member of a broader class of silicon-based polymers. Its unique structure, consisting of a repeating silicon-oxygen backbone with methyl side groups, imparts properties that make it valuable in specialized applications such as high-performance lubricants, coatings, and as an intermediate in silicone polymer engineering.[] The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
CAS Number: 556-69-4 [][2][3][4][5][6]
A summary of its key identifiers and physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₅₄O₇Si₈ | [][2][3] |
| Molecular Weight | ~607.30 g/mol | [][2][3] |
| IUPAC Name | [dimethyl(trimethylsilyloxy)silyl]oxy-[[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | [][2][3] |
| Appearance | Colorless Liquid | [] |
| Melting Point | -63°C | [][5] |
| Boiling Point | ~310-409°C at 760 mmHg | [][4][5] |
| Density | ~0.913 - 0.925 g/cm³ | [][4][5] |
| Solubility | Soluble in Benzene, Ligroin, Petroleum Ether. | [] |
| InChI Key | VWGDPBQTSZDFMX-UHFFFAOYSA-N | [][2] |
Safety Data Sheet (SDS) Analysis and Hazard Evaluation
A critical aspect of laboratory safety is a thorough understanding of a chemical's potential hazards. For this compound, a review of available data indicates a notable lack of comprehensive toxicological studies.
GHS Classification and Known Hazards
According to data aggregated by PubChem, which compiles information from multiple sources, this compound does not currently meet the criteria for GHS (Globally Harmonized System) hazard classification in the majority of reports.[3] Furthermore, specific human and animal toxicity studies are not available.[3]
Trustworthiness Principle: The absence of hazard data does not equate to the absence of hazard. As Senior Application Scientists, we must operate with a principle of caution. It is prudent to handle this compound with the same level of care as related siloxanes for which more extensive data exists, assuming it may present potential health effects until proven otherwise.
Inferred Risks and Prudent Laboratory Practices
While specific SDS for CAS 556-69-4 is not detailed in the search results, we can infer necessary precautions from the safety profiles of structurally similar compounds like Octamethylcyclotetrasiloxane. These related compounds can cause mild skin and eye irritation and may be harmful if inhaled or ingested.[7][8] Therefore, a conservative approach is mandated.
Core Safety Workflow
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Safe Handling and Storage
Adherence to a strict, self-validating protocol is essential for ensuring both researcher safety and experimental integrity. The following steps are based on best practices for handling siloxane-based chemicals.
Personal Protective Equipment (PPE) and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[9][10]
-
Eye Protection: Wear chemical safety goggles or glasses with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear nitrile gloves and a standard laboratory coat to prevent skin contact.[9]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
Storage and Segregation
-
Container Integrity: Store the compound in its original, tightly sealed container to prevent contamination or reaction with atmospheric moisture.[7][9]
-
Environmental Conditions: Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat or ignition.[9][11]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7]
Accidental Release and First Aid Measures
The logical flow from hazard identification to response is critical. The following diagram illustrates the structure of information typically found in an SDS, which guides emergency procedures.
SDS Information Flow for Emergency Response
Caption: Logical relationship between SDS hazard data and response protocols.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated and remove all non-essential personnel.
-
Control Ignition Sources: Remove any sources of ignition from the spill area.[7]
-
Contain Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials.[7][11]
-
Collect Absorbent: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste disposal.[7]
-
Decontaminate: Clean the spill area with detergent and water, but prevent runoff from entering drains.[7]
-
Dispose: Dispose of the waste container according to your institution's and local environmental regulations.
First Aid Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]
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"physical properties of Octadecamethyloctasiloxane such as boiling and melting points"
An In-Depth Technical Guide to the Physical Properties of Octadecamethyloctasiloxane
Introduction: Understanding the Molecular Landscape of this compound
This compound (CAS No: 556-69-4) is a linear polydimethylsiloxane (PDMS) fluid, a member of the broader family of silicone polymers.[1][][3] Its structure consists of a backbone of eight repeating silicon-oxygen (siloxane) units, with methyl groups attached to each silicon atom. This unique molecular architecture—a flexible inorganic Si-O backbone shielded by organic methyl groups—imparts a distinct set of physical properties that make it a valuable compound in diverse high-technology fields, including advanced lubrication, dielectric fluids, and as a component in sophisticated drug delivery systems.
For researchers and formulation scientists, a deep understanding of its physical characteristics is not merely academic; it is the foundation for predicting its behavior, ensuring its stability, and innovating its application. This guide provides a detailed examination of the core physical properties of this compound, grounded in experimental data and an explanation of the underlying molecular principles.
Core Physicochemical Properties: A Quantitative Overview
The utility of this compound in various applications is directly governed by its distinct physical parameters. These properties determine its state, flow behavior, and interaction with other substances and energy. The table below summarizes the key experimentally determined properties.
| Property | Value | Conditions | Source(s) |
| Melting Point | -63 °C | - | [1][][4] |
| Boiling Point | 311.6 °C | At 760 mmHg | [1] |
| 409.1 ± 28.0 °C | At 760 mmHg | [][5] | |
| 153 °C | At 5.1 mmHg | [1] | |
| Density | 0.913 g/cm³ | At 20 °C | [1] |
| Refractive Index | 1.3970 | At 20 °C | [1][4] |
| Vapor Pressure | 6.98 x 10⁻⁵ mmHg | At 25 °C (extrapolated) | [1] |
| Heat of Vaporization | 67.7 kJ/mol | - | [1][6] |
| Appearance | Colorless Liquid | Standard Conditions | [] |
| Solubility | Very soluble | In benzene, petroleum ether, ligroin | [1][] |
Expert Analysis of Key Properties
-
Boiling Point: The boiling point is a critical indicator of a liquid's volatility and thermal stability. The literature presents a range of boiling points for this compound, from 311.6 °C to approximately 409 °C at standard atmospheric pressure.[1][][5] This variation can be attributed to differences in experimental purity and measurement techniques. The significantly lower boiling point of 153 °C recorded under vacuum (5.1 mmHg) underscores the principle that reducing pressure lowers the boiling point, a technique essential for the purification of high-molecular-weight, thermally sensitive compounds via vacuum distillation.[1] The high boiling point at atmospheric pressure is a direct consequence of its large molecular mass (607.3 g/mol )[1][], which, despite weak intermolecular forces, requires substantial thermal energy to transition into the vapor phase.
-
Melting Point: With a melting point of -63 °C, this compound remains in a liquid state over an exceptionally broad temperature range.[1][][4] This is a hallmark of polydimethylsiloxanes. The reason for this low freezing point lies in the high rotational flexibility of the Si-O-Si bonds in the backbone. This flexibility disrupts the formation of a regular, crystalline lattice structure, which is necessary for solidification, thus requiring very low temperatures to freeze.
-
Density and Refractive Index: The density of 0.913 g/cm³ at 20 °C indicates that it is less dense than water.[1] The refractive index of 1.3970 is also relatively low.[1][4] Both properties are vital for material identification and quality control in manufacturing and research settings. For drug development professionals, density is a crucial parameter for formulating emulsions and suspensions, as it influences phase separation and stability.
Experimental Protocol: Determination of Boiling Point via Distillation
To ensure the purity and identity of a substance like this compound, determining its boiling point is a fundamental experimental procedure. The following protocol describes a standard method for this determination at atmospheric pressure.
Methodology
-
Apparatus Setup: Assemble a standard distillation apparatus. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a sample of this compound (approx. 20-30 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Heating: Gently heat the round-bottom flask using a heating mantle. Increase the temperature gradually to achieve a slow, steady rate of distillation (approximately 1-2 drops per second into the receiving flask).
-
Data Recording: Record the temperature at which a stable and continuous distillation occurs. This equilibrium temperature, where the liquid and vapor phases are in balance, is the boiling point.
-
Validation: The system is self-validating. A stable temperature plateau during distillation indicates that a pure substance is boiling. Fluctuations or a gradual increase in temperature suggest the presence of impurities.
Experimental Workflow Diagram
The logical flow of the boiling point determination experiment can be visualized as follows:
Caption: Workflow for experimental boiling point determination.
Conclusion: A Profile of Versatility
The physical properties of this compound—characterized by a high boiling point, very low melting point, and chemical inertness—are direct manifestations of its unique siloxane structure. This combination results in a thermally stable fluid with a wide liquid-phase range, making it suitable for applications that experience significant temperature fluctuations. For researchers in materials science and drug development, these properties offer a reliable and predictable platform for formulating advanced products, from high-performance lubricants to novel topical delivery systems.
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"literature review on the discovery and history of Octadecamethyloctasiloxane"
An In-depth Technical Guide to the Discovery and History of Octadecamethyloctasiloxane
Abstract
This compound, a linear polysiloxane, stands as a testament to over a century of pioneering work in organosilicon chemistry. This technical guide traces its historical lineage, from the initial synthesis of the first silicon-carbon bond to the sophisticated polymerization techniques that enable its modern applications. We will explore the foundational discoveries, the pivotal shift in synthetic methodologies, and the industrial processes that transformed organosilanes from laboratory curiosities into a cornerstone of advanced materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and scientific evolution of this important silicone fluid.
The Genesis of Organosilicon Chemistry: The 19th Century Foundation
The journey to this compound begins not with the molecule itself, but with the fundamental challenge of creating a stable bond between silicon and carbon. In 1863, French chemist Charles Friedel and his American counterpart, James Crafts, achieved this milestone.[1][2][3][4] By reacting tetrachlorosilane (SiCl₄) with diethylzinc (Zn(C₂H₅)₂) in a sealed tube heated to 160°C, they successfully synthesized the first organosilicon compound, tetraethylsilane (Si(C₂H₅)₄).[3][4]
This seminal work was followed by other key developments. In 1872, Albert Ladenburg prepared silanes with silicon functional groups, and later, in 1885, A. Polis utilized the Wurtz reaction to synthesize tetraphenylsilane (Si(C₆H₅)₄).[4][5] These early efforts, while groundbreaking, were primarily focused on the synthesis of small, discrete organosilane molecules. The concept of silicon-based polymers and the unique properties of the siloxane bond (Si-O-Si) were yet to be explored. This era, lasting until the turn of the 20th century, is recognized as the founding period of organosilicon chemistry.[3][4][5]
The Kipping Era: Systematization and the Birth of "Silicones"
The turn of the 20th century marked a paradigm shift, largely driven by the meticulous work of English chemist Frederic Stanley Kipping.[6][7] From 1899 to the 1940s, Kipping published a series of 54 papers that systematically explored the synthesis and properties of a vast array of organosilicon compounds.[8][9] His most significant contribution to the synthesis of these compounds was the application of Grignard reagents, discovered by Victor Grignard in 1901.[9] Kipping quickly realized that these organomagnesium compounds were far more efficient and versatile for creating Si-C bonds than the previously used organozinc or sodium-based methods.[2][9]
It was Kipping who, in 1901, coined the term "silicone."[8] This name stemmed from a misunderstanding; he believed the hydrolyzed products of dichlorosilanes (R₂SiCl₂) had a structure analogous to ketones (R₂C=O), with silicon replacing carbon, hence "silicoketone" or "silicone."[10] Though the analogy was incorrect—the products were polymeric chains, not double-bonded monomers—the name persisted.
Kipping's work laid the essential groundwork for understanding the hydrolysis of organochlorosilanes to form what we now know as siloxanes. He was the first to demonstrate that the Si-O-Si bond could be easily cleaved and reformed, a principle that underpins modern siloxane polymerization.[11]
Experimental Workflow: Kipping's Grignard Synthesis of Organosilanes
The following protocol conceptualizes the method Kipping employed, which became the standard for laboratory-scale organosilane synthesis for decades.
Objective: To synthesize a mixture of alkyl/aryl chlorosilanes.
Methodology:
-
Preparation of Grignard Reagent: An alkyl or aryl halide (e.g., bromobenzene) is slowly added to magnesium turnings in an anhydrous ether solvent under an inert atmosphere. This forms the Grignard reagent (e.g., phenylmagnesium bromide).
-
Reaction with Silicon Tetrachloride: The prepared Grignard reagent is then slowly added to a solution of silicon tetrachloride (SiCl₄) in an appropriate solvent.
-
Substitution: The Grignard reagent displaces one or more chlorine atoms on the SiCl₄, forming a mixture of RSiCl₃, R₂SiCl₂, and R₃SiCl. The ratio of products is controlled by the stoichiometry of the reactants.
-
Workup and Distillation: The reaction mixture is quenched, and the resulting organochlorosilanes are separated from magnesium salts and then isolated and purified by fractional distillation.
The Industrial Leap: The "Direct Process" and Commercialization
Despite Kipping's extensive research, he reportedly did not foresee the immense commercial potential of silicone polymers.[3][8] The industrialization of silicones was catalyzed by the need for high-performance materials during World War II. The critical breakthrough was the development of a cost-effective method for producing methylchlorosilane monomers on a large scale.
In the early 1940s, Eugene G. Rochow at General Electric and, independently, Richard Müller in Germany, developed the "Direct Process" (also known as the Müller-Rochow process).[2][11] This process involves passing methyl chloride gas over a heated mixture of elemental silicon and a copper catalyst.[9] The primary and most desired product is dimethyldichlorosilane ((CH₃)₂SiCl₂), the key precursor to polydimethylsiloxanes (PDMS).[1]
This innovation was revolutionary because it bypassed the expensive and complex Grignard process, making silicone production economically viable.[9][11] This led to the formation of Dow Corning in 1943, a joint venture between Dow Chemical and Corning Glass, to produce silicones on an industrial scale.[5][8]
From Monomer to Polymer: The Synthesis of this compound
This compound is not typically synthesized as a discrete, single-step product. Instead, it is a defined, linear oligomer that is either isolated from a mixture of linear and cyclic siloxanes or produced through controlled polymerization. The foundational chemistry for its formation is the hydrolysis of dimethyldichlorosilane.
Step 1: Hydrolysis of Dimethyldichlorosilane
The "Direct Process" yields dimethyldichlorosilane, which is then hydrolyzed with water. This reaction initially forms a highly reactive silanol, dimethylsilanediol ((CH₃)₂Si(OH)₂). These silanols rapidly condense with each other, eliminating water to form siloxane bonds. This condensation can proceed in two ways: intramolecularly to form cyclic species, primarily octamethylcyclotetrasiloxane (D₄), or intermolecularly to form linear chains terminated with hydroxyl groups (silanols).[12]
Reaction Scheme: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl n(CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]ₙ + nH₂O
Step 2: Ring-Opening Polymerization and Equilibration
To produce linear polysiloxanes like this compound, a process of ring-opening polymerization and equilibration is employed. Cyclic siloxanes (like D₄) are treated with an acidic or basic catalyst.[11] The catalyst cleaves the Si-O bonds in the cyclic monomers, creating reactive linear chains that then polymerize.
To control the length of the final polymer chains, an "end-blocker" or "chain-stopper" is added. For this compound, which is an end-capped octamer, hexamethyldisiloxane ([(CH₃)₃Si]₂O) is the ideal end-blocker.[13] The reaction proceeds until an equilibrium is reached between cyclic species and linear chains of various lengths. The precise conditions and reactant ratios can be tuned to favor the formation of specific oligomers, which are then separated by fractional distillation.
Physicochemical Properties and Modern Applications
This compound is a clear, colorless, and odorless liquid.[] Its linear, flexible siloxane backbone and non-polar methyl groups impart a unique combination of properties, including low surface tension, high thermal stability, and hydrophobicity.[15] These characteristics make it, and related silicone fluids, exceptionally versatile.
| Property | Value | Source |
| Chemical Formula | C₁₈H₅₄O₇Si₈ | [16][17] |
| CAS Number | 556-69-4 | [17] |
| Molecular Weight | 607.30 g/mol | [][17] |
| Melting Point | -63 °C | [][18] |
| Boiling Point | ~310 - 409 °C | [][18] |
| Density | ~0.913 g/cm³ | [][18] |
| Refractive Index | ~1.397 | [18][19] |
Today, this compound is a component of silicone fluids used in a vast range of industrial and consumer products.[16] Its applications include:
-
Lubricants and Hydraulic Fluids: Providing stable performance over a wide temperature range.[8][16]
-
Cosmetics and Personal Care: Acting as an emollient and conditioning agent in skin creams and hair products.[16]
-
Coatings and Polishes: Offering water repellency and a smooth finish.[16]
-
Heat Transfer Oils: Due to its thermal stability.[16]
-
Dielectric Fluids: For its excellent insulating properties.[16]
Conclusion
The story of this compound is intrinsically linked to the broader history of silicone chemistry. From the academic pursuit of the Si-C bond by Friedel and Crafts to the exhaustive systematic studies by Kipping, and finally to the industrial ingenuity of Rochow and Müller, its existence is the culmination of decades of scientific advancement. While not discovered in a single "eureka" moment, this specific linear octamer was identified and harnessed as chemists mastered the art of controlling the hydrolysis of chlorosilanes and the subsequent polymerization of siloxanes. It remains a vital component in the diverse family of silicone materials, a legacy of the pioneers who transformed sand and carbon into one of the most versatile classes of synthetic polymers.
References
- Frederick Kipping Develops Silicones. Encyclopedia.com. [URL: https://www.encyclopedia.com/science/encyclopedias-almanacs-transcripts-and-maps/frederick-kipping-develops-silicones]
- Made up in Britain: Silicone : Frederick Kipping 1940. British Inventions and Discoveries. [URL: https://madeupinbritain.uk/silicone]
- Frederic Kipping. Wikipedia. [URL: https://en.wikipedia.org/wiki/Frederic_Kipping]
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"molecular weight and formula of Octadecamethyloctasiloxane"
An In-Depth Technical Guide to Octadecamethyloctasiloxane for Advanced Research and Development
Introduction: Beyond the Basics of a Linear Siloxane
This compound (CAS No. 556-69-4) is a linear, fully methylated siloxane oligomer. While its name and formula suggest a simple structure, its physicochemical properties—born from the unique flexibility and strength of the siloxane (Si-O-Si) backbone—make it a compound of significant interest in advanced material science, specialty chemical formulation, and as a reference material in analytical chemistry. This guide moves beyond a cursory overview to provide researchers, scientists, and drug development professionals with a detailed understanding of its molecular characteristics, analytical validation, and practical handling, grounded in established scientific principles.
Part 1: Core Molecular and Physicochemical Profile
The foundational attributes of a molecule dictate its behavior and potential applications. This compound is defined by its precise molecular formula and the resulting physical properties.
Molecular Formula: C₁₈H₅₄O₇Si₈[1][2][3]
Molecular Weight: 607.30 g/mol [1][3][]
The structure consists of a seven-unit siloxane chain, end-capped with trimethylsilyl groups. This linear, unbranched architecture is key to its characteristic properties, such as high thermal stability and a low surface tension.
Caption: Chemical Structure of this compound.
Quantitative Physicochemical Data
The utility of this compound is best understood through its quantitative properties, which are summarized below. These values are critical for designing experiments, formulating mixtures, and predicting behavior under various conditions.
| Property | Value | Source |
| CAS Number | 556-69-4 | [3] |
| Appearance | Colorless Liquid | [] |
| Density | 0.913 g/cm³ at 20 °C | [1][] |
| Boiling Point | 311.6 °C at 760 mmHg | [1][2] |
| Melting Point | -63 °C | [1][] |
| Flash Point | 192.1 °C | [2] |
| Refractive Index | 1.3970 at 20 °C | [1] |
| Vapor Pressure | 6.98 x 10⁻⁵ mm Hg at 25 °C | [1] |
| Solubility | Very soluble in benzene, petroleum ether, ligroin. Insoluble in water. | [1][] |
Part 2: Analytical Characterization Workflow
For researchers and quality control scientists, verifying the identity and purity of a substance like this compound is paramount. Gas Chromatography (GC) is a primary and highly effective method for this purpose, owing to the compound's volatility and thermal stability.
Rationale for Method Selection (E-E-A-T)
-
Expertise & Experience: We choose Gas Chromatography with a Flame Ionization Detector (GC-FID) for its robustness, high sensitivity to hydrocarbons, and wide linear range. The choice of a non-polar capillary column (e.g., DB-1 or equivalent) is dictated by the non-polar nature of the analyte, ensuring a separation mechanism based primarily on boiling points (like-dissolves-like principle).
-
Trustworthiness (Self-Validating System): The protocol's validity is confirmed by running a known standard to establish retention time and response factor. Purity is then assessed by the relative peak area of the main component in the sample chromatogram. Any significant secondary peaks would indicate impurities or degradation, triggering further investigation (e.g., by GC-MS).
Caption: Standard GC-FID Workflow for Purity Analysis.
Detailed Experimental Protocol: GC-FID Purity Assay
-
Standard & Sample Preparation: a. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. b. Dilute to volume with high-purity hexane and vortex thoroughly to create a ~1 mg/mL stock standard. c. Prepare the sample to be tested in the same manner.
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: DB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (50:1), 280°C.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 320°C.
-
Hold: 5 minutes at 320°C.
-
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL.
-
-
Analysis & Data Interpretation: a. Inject the standard to determine the retention time for this compound. b. Inject the sample. c. The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is common for commercially available grades.[]
Part 3: Applications & Relevance in Drug Development
While not an active pharmaceutical ingredient (API), this compound and similar silicone fluids serve critical roles in the pharmaceutical and medical device industries due to their chemical inertness, biocompatibility, and unique physical properties.[1]
-
Excipients in Topical Formulations: Its hydrophobic nature and low surface tension make it an excellent ingredient in creams and ointments, providing a smooth, non-greasy feel and acting as a protective barrier on the skin.
-
Lubricants for Medical Devices: Silicone fluids are used to lubricate syringes, catheters, and other medical equipment, ensuring smooth operation and minimizing patient discomfort.
-
Component in Nanoemulsions and Drug Delivery: The services offered by specialized chemical companies indicate the use of such compounds in advanced drug delivery platforms like nanoemulsions, where they can act as the oil phase to encapsulate hydrophobic drugs.[]
-
Investigative Toxicology: In drug development, understanding the safety profile of every component of a final product is critical.[5] While specific toxicology data for this compound is limited, the broader class of polysiloxanes is generally considered to have low toxicity.[1] However, its environmental fate, particularly its persistence and potential for bioaccumulation, is an area of ongoing study.[1][6]
Part 4: Safety, Handling, and Environmental Considerations
Proper handling and awareness of a chemical's lifecycle are non-negotiable in a professional laboratory setting.
Hazards & Handling:
-
This compound does not currently meet GHS hazard criteria based on available reports.[1]
-
Standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be worn.
-
Work in a well-ventilated area.
-
Similar methylpolysiloxanes can generate formaldehyde at temperatures exceeding 150°C in the presence of oxygen.[7]
Environmental Fate:
-
Soil: The compound is expected to be immobile in soil due to very high estimated soil adsorption coefficient (Koc) values.[1]
-
Water: It is expected to adsorb to suspended solids and sediment. Volatilization from water surfaces is a potential fate process, though this may be slowed by adsorption.[1]
-
Atmosphere: In the vapor phase, it is expected to degrade via reaction with hydroxyl radicals with a half-life of approximately 6 days.[1]
Conclusion
This compound is a well-defined chemical entity whose value lies in its predictable and highly useful physicochemical properties. For the research and drug development professional, it is more than a simple formula; it is a functional material whose applications are enabled by its thermal stability, hydrophobicity, and low surface tension. A thorough understanding of its molecular profile, analytical characterization, and safety considerations is essential for its effective and responsible use in any advanced scientific application.
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"spectroscopic data (NMR, IR, MS) of Octadecamethyloctasiloxane"
An In-depth Technical Guide to the Spectroscopic Characterization of Octadecamethyloctasiloxane
Authored by: A Senior Application Scientist
Abstract
This compound (CAS No. 556-69-4), a linear polysiloxane, serves as a crucial component in a variety of industrial and consumer applications, including lubricants, coatings, and silicone polymer engineering.[] Its precise chemical structure and purity are paramount to its performance, necessitating robust analytical characterization. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational spectroscopic principles with field-proven experimental protocols, ensuring a comprehensive understanding of the molecule's spectral signature.
Molecular Structure and Spectroscopic Implications
This compound possesses the chemical formula C₁₈H₅₄O₇Si₈ and a molecular weight of approximately 607.3 g/mol .[2][3] Its structure consists of a backbone of eight silicon atoms linked by seven oxygen atoms, with methyl groups saturating the remaining silicon valencies.
From a spectroscopic standpoint, the structure contains two distinct types of repeating units, which are key to interpreting the resulting spectra:
-
Terminal (M) Units: Two trimethylsilyl groups, [(CH₃)₃SiO₁/₂], cap the ends of the chain.
-
Internal (D) Units: Six dimethylsiloxane groups, [(CH₃)₂SiO₂/₂], form the linear backbone of the molecule.
This differentiation between the terminal and internal methyl groups and silicon atoms is the primary source of variation we expect to observe in NMR and MS analyses.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei within the molecule. For a seemingly complex molecule, the high degree of symmetry in this compound leads to a relatively simple NMR spectrum.
¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum is dominated by signals from the methyl (CH₃) protons attached to silicon. Protons in the terminal trimethylsilyl groups are in a slightly different electronic environment compared to those in the internal dimethylsiloxane units. However, this difference is minimal, resulting in chemical shifts that are very close. For many standard NMR instruments, these may resolve as a single, intense singlet. High-field instruments may resolve two closely spaced signals. The characteristic upfield chemical shift (close to 0 ppm) is due to the lower electronegativity of silicon compared to carbon.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| (CH₃)₃Si- (Terminal) | ~0.09 | Singlet |
| -Si(CH₃)₂- (Internal) | ~0.02 | Singlet |
Note: Data inferred from spectra of similar linear siloxanes like Octamethyltrisiloxane.[4]
¹³C NMR Spectroscopy
Expertise & Experience: Similar to the proton spectrum, the ¹³C NMR spectrum will show signals for the methyl carbons. The terminal and internal methyl carbons are expected to have slightly different chemical shifts, both appearing near 1 ppm. The high signal intensity is due to the large number of equivalent carbons (18 terminal and 36 internal methyl carbons in total).
Expected ¹³C NMR Data
| Carbons | Expected Chemical Shift (δ, ppm) |
|---|---|
| (C H₃)₃Si- (Terminal) | ~1.0 |
| -Si(C H₃)₂- (Internal) | ~0.8 |
Note: Data inferred from spectra of similar cyclic siloxanes like Octamethylcyclotetrasiloxane.[5]
²⁹Si NMR Spectroscopy
Expertise & Experience: ²⁹Si NMR is arguably the most informative NMR technique for characterizing polysiloxanes. It directly probes the silicon backbone and clearly distinguishes between different siloxane units. The terminal (M) and internal (D) silicon atoms will produce distinct signals in well-defined chemical shift regions, providing a definitive confirmation of the linear octasiloxane structure.
Expected ²⁹Si NMR Data
| Silicon Unit | Expected Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₃Si - (M unit) | +5 to +10 |
| -Si (CH₃)₂- (D unit) | -20 to -25 |
Note: Chemical shift ranges are characteristic for M and D units in linear polydimethylsiloxanes.
Experimental Protocol: NMR Analysis
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat or as a solution. For a typical analysis, dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm), although the solvent peak can also be used for referencing.
-
Instrumentation: Utilize a Fourier Transform NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²⁹Si detection.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is typically adequate.
-
¹³C NMR: Acquire spectra using proton decoupling. A greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required due to the lower natural abundance of ¹³C and its longer relaxation times.
-
²⁹Si NMR: This nucleus has a low natural abundance and negative gyromagnetic ratio. Use inverse-gated proton decoupling to mitigate the negative Nuclear Overhauser Effect (NOE) and a longer relaxation delay (e.g., 10-20 seconds) for accurate integration.
-
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS reference signal.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The IR spectrum of this compound is characterized by a few very strong and distinctive absorption bands that are signatures of the siloxane backbone and the methyl groups attached to silicon.[6] The most prominent feature is the intense, broad Si-O-Si asymmetric stretching band, which is a hallmark of all siloxane-based materials.[7]
Summary of Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~2965 | C-H asymmetric stretch (in CH₃) | Strong |
| ~1260 | CH₃ symmetric deformation (in Si-CH₃) | Strong |
| 1000 - 1100 | Si-O-Si asymmetric stretch | Very Strong, Broad |
| ~800 | Si-C stretch and CH₃ rock (in Si(CH₃)₂) | Strong |
Source: Data derived from characteristic frequencies for organosilicon compounds.[6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Trustworthiness: This protocol is a self-validating system for obtaining a clean, reproducible IR spectrum of a liquid sample with minimal preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[7]
-
Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (e.g., H₂O, CO₂) and the instrument's response, and it is automatically subtracted from the sample spectrum to ensure only the sample's absorptions are reported.
-
Sample Application: Place a single drop of neat this compound directly onto the surface of the ATR crystal. Ensure the crystal is fully covered.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[8] Co-adding scans improves the signal-to-noise ratio, leading to a higher quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of the analyte. For linear siloxanes like this compound, the molecular ion ([M]⁺˙) is often weak or absent in standard Electron Ionization (EI) mode. The spectrum is typically characterized by the loss of a methyl group ([M-CH₃]⁺ or [M-15]⁺) and a series of fragment ions resulting from rearrangements and cleavages of the siloxane backbone.[9] The most ubiquitous and often base peak for methylsiloxanes is the trimethylsilyl cation, [(CH₃)₃Si]⁺, at m/z 73.
Summary of Major Mass Fragments (EI-MS)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| [M-15]⁺ (591.2) | [C₁₇H₅₁O₇Si₈]⁺ |
| 221.1 | [(CH₃)₇Si₃O₂]⁺ |
| 147.1 | [(CH₃)₅Si₂O]⁺ |
| 73.0 | [(CH₃)₃Si]⁺ (Base Peak) |
Source: GC-MS data available from the PubChem database.[2]
Caption: Primary fragmentation pathway in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column, like a DB-5ms).
-
GC Method:
-
Injector: Set to a temperature of ~280-300°C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.[9]
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 15-20°C/min) up to a final temperature of ~320°C and hold for several minutes to ensure the compound elutes.[9]
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Interface Temperature: Set the GC-MS transfer line temperature to ~280°C.
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to ~250-280°C.
-
Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-700).
-
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound is straightforward due to its well-defined structure composed of repeating siloxane units. ¹H and ¹³C NMR confirm the presence of terminal and internal methyl groups with characteristic upfield shifts. ²⁹Si NMR provides unambiguous evidence of the linear siloxane backbone by distinguishing the M and D units. IR spectroscopy offers rapid confirmation of the Si-O-Si backbone and Si-CH₃ functional groups through strong, characteristic absorption bands. Finally, GC-MS reveals a predictable fragmentation pattern, including the loss of a methyl group and the formation of the hallmark [(CH₃)₃Si]⁺ ion at m/z 73. Together, these techniques provide a comprehensive and robust analytical toolkit for the unequivocal identification and quality control of this compound.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11171, this compound. Retrieved from [Link].
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Cole-Parmer (n.d.). Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%. Retrieved from [Link].
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NIST (2021). Cyclotetrasiloxane, octamethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
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NIST (2021). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link].
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NP-MRD (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). Retrieved from [Link].
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ResearchGate (n.d.). Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8. Retrieved from [Link].
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NIST (2021). This compound. In NIST Chemistry WebBook. Retrieved from [Link].
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JEOL (n.d.). Analysis of polydimethylsiloxanes by GC/TOFMS. Retrieved from [Link].
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Octadecamethyloctasiloxane: A Comprehensive Analysis of its Thermodynamic Properties and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Datasheet
Octadecamethyloctasiloxane (MD6M), a linear siloxane oligomer, represents a class of materials prized for their unique combination of fluidity, thermal stability, and low surface tension. While often utilized as a component in silicone fluids, lubricants, and dielectric coolants, a deeper understanding of its fundamental thermodynamic properties and stability limits is crucial for its application in high-performance and critical systems, including pharmaceutical and biomedical fields. This guide moves beyond standard datasheet values to provide a foundational understanding of the principles governing its behavior. We will explore not just the "what" but the "why" behind its properties, offering insights into the experimental validation required for confident application development.
Molecular and Physicochemical Profile
This compound is a well-defined chemical entity with the molecular formula C₁₈H₅₄O₇Si₈.[1][2][] Its structure consists of a backbone of eight repeating dimethylsiloxane units, capped with trimethylsilyl groups. This seemingly simple structure imparts a unique set of physical characteristics that are foundational to its thermodynamic behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 556-69-4 | [1][2][4] |
| Molecular Formula | C₁₈H₅₄O₇Si₈ | [1][2][] |
| Molecular Weight | ~607.30 g/mol | [2][][4] |
| Appearance | Colorless Liquid | [] |
| Melting Point | -63 °C | [4] |
| Boiling Point | 311.6 °C (at 760 mmHg) | [4] |
| Density | 0.913 g/cm³ (at 20 °C) | [4] |
| Refractive Index | 1.3970 (at 20 °C/D) | [4] |
| Vapor Pressure | 6.98 x 10⁻⁵ mmHg (at 25 °C, extrapolated) | [4] |
| Solubility | Very soluble in benzene, petroleum ether, ligroin | [4] |
The low melting point and wide liquid range are direct consequences of the high flexibility of the siloxane (Si-O-Si) backbone and the low intermolecular forces between the methyl-decorated chains.
Thermodynamic Properties: An In-Depth Look
The utility of this compound as a functional fluid, particularly in applications involving heat transfer, is dictated by its core thermodynamic properties. Understanding these parameters is essential for accurate modeling and system design.
Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization represents the energy required to transition the fluid from a liquid to a gaseous state. For this compound, this value is a critical parameter in applications involving phase change or in assessing potential evaporative losses at elevated temperatures.
This value reflects the energy needed to overcome the van der Waals forces between the siloxane molecules. The experimental determination of ΔvapH is often derived from vapor pressure measurements at different temperatures, a principle grounded in the Clausius-Clapeyron equation. This causality underscores the importance of precise vapor pressure data for deriving accurate enthalpy values.[1]
Specific Heat Capacity (Cp)
-
Estimated Value: The specific heat of dimethyl silicone fluids is generally around 0.36-0.47 cal/g·°C (approximately 1.5 to 1.9 J/g·K), which is about one-third that of water.[5]
-
Influencing Factors: Specific heat in siloxanes varies slightly with viscosity (and thus chain length), but the effect is less pronounced for longer oligomers.[5]
The choice of experimental method is critical for accurate Cp determination. Differential Scanning Calorimetry (DSC) is a common and reliable technique, the protocol for which is detailed in Section 4.0.
Thermal Conductivity (λ)
Thermal conductivity quantifies the material's ability to conduct heat, a paramount property for any heat transfer fluid.
-
Expected Value: For dimethyl silicone fluids, thermal conductivity is significantly lower than water, typically in the range of 0.15 to 0.16 W/m·K.[5][6] It shows a slight increase with viscosity (chain length) before plateauing.[5]
-
Causality: The low thermal conductivity is attributed to the molecular structure of polysiloxanes. The vibrational modes of the flexible Si-O backbone are less efficient at transferring thermal energy compared to the hydrogen-bonded network of water or the rigid structures of metallic conductors.
The Transient Hot Wire Method , standardized under ASTM D7896-19, is the authoritative technique for measuring the thermal conductivity of such fluids, as it minimizes the influence of convection, a significant potential source of error in liquid measurements.[6][7]
Entropy
Absolute entropy is a complex thermodynamic property that is typically calculated relative to a defined reference state rather than measured directly. In the development of fundamental equations of state for siloxanes, for instance, the entropy is often set to zero at the normal boiling point to serve as a baseline for calculating entropy changes across different temperatures and pressures.[8] For practical applications, the change in entropy during a process (e.g., heating or phase change) is the more relevant parameter, and it can be derived from measurements of heat capacity and enthalpy.
Stability Profile: Defining the Operational Limits
The stability of this compound under thermal and chemical stress dictates its reliability and lifespan in any given application. The degradation pathways are distinct depending on the environment, particularly the presence or absence of oxygen.
Thermal Stability (Inert Atmosphere)
In the absence of oxygen, the Si-O backbone of linear polysiloxanes is remarkably stable. Significant degradation typically requires temperatures of 400–650 °C.[9]
-
Mechanism: The primary degradation pathway is not the homolytic cleavage of the strong Si-O bond (108 kcal/mol). Instead, it is a kinetically favored intramolecular rearrangement.[9][10] This process, often termed "back-biting," involves the siloxane chain coiling back on itself, allowing a terminal silanol group or an internal Si-O bond to attack another silicon atom in the chain. This results in the scission of the linear polymer and the formation of thermodynamically stable, volatile cyclic siloxanes (e.g., D3, D4, D5).[10][11][12]
-
Products: The main degradation products are a mixture of cyclic dimethylsiloxanes, leaving very little solid residue.[10][13] The presence of catalysts, such as residual acids or bases from synthesis, can significantly lower the temperature at which this degradation begins.[14][15]
Caption: Thermal degradation of linear siloxanes in an inert atmosphere.
Thermo-oxidative Stability
The presence of oxygen dramatically changes the degradation mechanism and lowers the stability threshold to approximately 300 °C.[10]
-
Mechanism: This process is dominated by a free-radical chain reaction.[10][16] The reaction initiates at the C-H bonds of the methyl side groups, which are more susceptible to oxidation than the Si-O backbone. This leads to the formation of peroxides, followed by chain scission and cross-linking between adjacent siloxane chains.[10]
-
Products: Unlike pure thermal degradation, the volatile products do not typically include cyclic siloxanes. Instead, they consist of oxidation products such as formaldehyde (CH₂O), water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[10] As the degradation progresses, the cross-linking leads to the formation of a solid, silica-like (SiO₂) residue.[10]
Caption: Thermo-oxidative degradation of linear siloxanes in the presence of air.
Chemical Stability and Compatibility
The chemical stability of this compound is excellent against many substances but shows specific vulnerabilities.
-
Hydrolysis: The Si-O bond is susceptible to cleavage by strong acids and bases, which can catalyze hydrolysis or equilibration reactions, especially at elevated temperatures.[14][15][17] The reaction mechanism involves the protonation of the siloxane oxygen in acidic conditions or nucleophilic attack by hydroxide ions in basic conditions, leading to chain scission.[15][17]
-
General Compatibility: Silicone fluids exhibit good compatibility with water, aqueous solutions, and most polar organic compounds.[18] However, they are generally not compatible with strong, concentrated acids and bases. They can also be swelled or dissolved by small, non-polar molecules like aliphatic and aromatic hydrocarbons (e.g., fuels, certain solvents).[18] It is imperative that compatibility is experimentally verified for any specific application.
Experimental Protocols for Property Validation
Self-validating protocols are essential for confirming the thermodynamic and stability properties of this compound for a specific application or lot. The following outlines methodologies grounded in industry standards.
Protocol: Determination of Thermal Conductivity via Transient Hot Wire Method (per ASTM D7896-19)
This method is chosen for its accuracy in liquids by minimizing measurement times to prevent the onset of convection.[7]
-
System Calibration: Calibrate the instrument using a standard fluid with a known thermal conductivity (e.g., toluene or water) at the intended test temperature. This step ensures the accuracy of the platinum wire sensor's response.
-
Sample Preparation: Ensure the this compound sample is free of dissolved gases, which can lower the measured thermal conductivity.[6] Degassing can be achieved by placing the sample under a vacuum for a specified period or by gentle heating and subsequent cooling in a closed cell.
-
Measurement: a. Transfer approximately 10-20 mL of the degassed sample into the measurement cell, ensuring the platinum wire sensor is fully submerged without trapping air bubbles.[6] b. Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 25.0 ± 0.1 °C). c. Initiate the measurement. The instrument applies a brief, precise power pulse to the wire and records its temperature rise over a short period (typically a few seconds). d. The instrument's software calculates the thermal conductivity from the temperature rise versus time data.
-
Data Validation: a. Perform at least three replicate measurements for each temperature point. The results should be within a pre-defined standard deviation (e.g., <2%). b. Analyze the residual plot of the temperature rise data. A random distribution of residuals indicates a good fit and the absence of non-conductive heat transfer effects like convection.
Caption: Workflow for thermal conductivity measurement using the Transient Hot Wire method.
Protocol: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the temperatures at which a material degrades.
-
Instrument Preparation: Calibrate the TGA's temperature and mass sensors according to the manufacturer's protocol.
-
Sample Preparation: Place a small, precise amount of the this compound sample (typically 5-10 mg) into a tared TGA pan (e.g., platinum or alumina).
-
Analysis Program: a. Place the pan in the TGA furnace. b. Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen for thermal stability, or air for thermo-oxidative stability) at a controlled flow rate (e.g., 50 mL/min). c. Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: a. Plot the sample weight (%) as a function of temperature. b. The onset temperature of degradation is identified as the point where significant mass loss begins. c. The resulting TGA curve will show a single-step degradation to near-zero residue in a nitrogen atmosphere (indicative of volatilization of cyclic products) or a multi-step degradation leaving a significant silica residue in an air atmosphere.[10]
Conclusion
This compound possesses a valuable combination of a wide liquid range, predictable thermodynamic properties, and high thermal stability, particularly in inert environments. Its limitations are primarily defined by its susceptibility to thermo-oxidative degradation at temperatures above 300°C and its reactivity with strong acids and bases. For professionals in research and development, a thorough understanding of these fundamental properties and the mechanisms behind its stability is not merely academic; it is a prerequisite for designing robust, reliable, and safe systems. The experimental validation of these properties using standardized protocols is the cornerstone of translating material potential into application success.
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Dvornic, P. R. High Temperature Stability of Polysiloxanes. Gelest, Inc.
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Savi, M., et al. (2022). The Effect of Aging Process Conditions on the Thermal Properties of Poly(Dimethylsiloxane)-Based Silicone Rubber. National Center for Biotechnology Information.
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The Environmental Odyssey of Octadecamethyloctasiloxane: A Technical Guide to its Fate and Degradation
Preamble: The Siloxane Footprint
Octadecamethyloctasiloxane (D8), a linear siloxane, is a member of a broad family of synthetic organosilicon compounds. These polymers, characterized by a backbone of repeating silicon-oxygen units with organic side groups, are valued for their unique physicochemical properties, including thermal stability, low surface tension, and hydrophobicity. This has led to their widespread use in a myriad of industrial applications and consumer products, from lubricants and coatings to personal care items.[] The extensive use of siloxanes inevitably results in their release into the environment, necessitating a thorough understanding of their environmental fate and degradation pathways. This guide provides an in-depth technical exploration of the environmental journey of this compound, offering insights for researchers, environmental scientists, and professionals in drug development who may utilize siloxane-based excipients.
Physicochemical Characteristics: The Foundation of Environmental Behavior
The environmental distribution and degradation of a chemical are fundamentally governed by its intrinsic physical and chemical properties. For this compound, these properties dictate its partitioning between air, water, soil, and biota.
| Property | Value | Reference |
| Molecular Formula | C18H54O7Si8 | [2] |
| Molecular Weight | 607.30 g/mol | [2] |
| Appearance | Colorless Liquid | [] |
| Boiling Point | 409.1 °C at 760 mmHg | [3] |
| Melting Point | -63 °C | [] |
| Vapor Pressure | 6.98 x 10⁻⁵ mm Hg at 25 °C (extrapolated) | [4] |
| Water Solubility | Very low (expected to be very hydrophobic) | [][5] |
| Log Kow (Octanol-Water Partition Coefficient) | Estimated at 13.98 | [4] |
| Henry's Law Constant | Estimated at 7.1 x 10³ atm-cu m/mole | [4] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated at 5.3 x 10⁷ to 1.2 x 10⁷ | [4] |
The high molecular weight, low vapor pressure, and extremely low water solubility of D8 are critical determinants of its environmental behavior. Its high Log Kow and Koc values indicate a strong tendency to partition from water into organic phases, such as soil organic matter and lipids in organisms.[4]
Environmental Distribution and Transport: A Multi-Compartment Journey
Upon release into the environment, this compound partitions into various environmental compartments based on its physicochemical properties.
Atmospheric Fate
With a significant, albeit low, vapor pressure, D8 can exist in the atmosphere in both the vapor and particulate phases.[4] The primary degradation pathway in the atmosphere is through reaction with photochemically-produced hydroxyl radicals (•OH).[4] The estimated atmospheric half-life for this reaction is approximately 6 days.[4] Direct photolysis is not expected to be a significant degradation pathway as D8 does not contain chromophores that absorb sunlight at wavelengths greater than 290 nm.[4] Particulate-phase D8 will be subject to removal from the atmosphere via wet and dry deposition.[4]
Aquatic Fate
Due to its very low water solubility and high Koc value, D8 released into aquatic environments is expected to rapidly adsorb to suspended solids and sediment.[4] Volatilization from water surfaces can occur, with an estimated half-life of 7 hours from a model river and 10 days from a model lake; however, this process is significantly attenuated by adsorption to particulate matter.[4] When considering adsorption, the volatilization half-life from a model pond is estimated to be as long as 17,000 years.[4] Hydrolysis is not considered a significant degradation pathway in the aquatic environment under typical environmental pH conditions (pH 5 to 9) due to the stability of the siloxane bond in the absence of catalysts.[4]
Terrestrial Fate
In the terrestrial environment, D8 is expected to be immobile in soil due to its extremely high Koc value.[4] Volatilization from moist soil surfaces is a potential transport process, but it is likely attenuated by strong adsorption to soil particles.[4] Volatilization from dry soil surfaces is not expected to be a significant fate process.[4] The primary degradation pathway in soil is believed to be hydrolysis, catalyzed by clay minerals.[6]
Degradation Pathways: The Transformation of a Polymer
The environmental persistence of this compound is determined by its susceptibility to abiotic and biotic degradation processes.
Abiotic Degradation
3.1.1. Hydrolysis: The Key to Siloxane Breakdown in Soil and Sediment
While generally stable in neutral aqueous solutions, the Si-O-Si bonds in siloxanes are susceptible to hydrolysis under certain conditions, particularly in the presence of clay minerals in soil and sediment.[6] This process is considered the primary degradation pathway for siloxanes in the terrestrial environment. The hydrolysis of linear siloxanes like D8 is a multi-step process:
-
Initiation: The process begins with the hydrolytic cleavage of a siloxane bond, often catalyzed by the acidic or basic sites on clay mineral surfaces. This results in the formation of smaller silanol-terminated oligomers.
-
Propagation: These smaller oligomers can undergo further hydrolysis, progressively breaking down the polymer chain.
-
Termination: The ultimate hydrolysis product is dimethylsilanediol (DMSD).[6][7]
The rate of hydrolysis is influenced by soil properties such as moisture content, pH, and the type and amount of clay minerals present.[6]
3.1.2. Atmospheric Oxidation
As previously mentioned, the gas-phase reaction with hydroxyl radicals is the most significant atmospheric degradation pathway for D8.[4] This reaction involves the abstraction of a hydrogen atom from one of the methyl groups, leading to the formation of a carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can undergo further reactions, leading to the breakdown of the molecule.
Biotic Degradation
The biodegradation of siloxanes has been a subject of considerable research and some debate. While initially considered to be biologically inert, evidence suggests that some microorganisms can contribute to their degradation, particularly for lower molecular weight siloxanes.
Studies on octamethylcyclotetrasiloxane (D4) have shown that it can be biodegraded under anaerobic conditions in composted sewage sludge, with dimethylsilanediol (DMSD) being the primary degradation product.[7][8] This suggests that microbial communities in anaerobic environments may possess the enzymatic machinery to cleave the siloxane bond. The exact mechanisms and microbial species involved in the biodegradation of linear siloxanes like D8 are not as well-defined, but it is plausible that similar processes occur, albeit likely at a slower rate due to the larger molecular size. The ultimate fate of the primary degradation product, DMSD, is further biodegradation to carbon dioxide, water, and silicic acid, or volatilization from soil.[6]
Bioaccumulation and Ecotoxicity: Assessing the Ecological Impact
Given its high lipophilicity (high Log Kow), there is a potential for this compound to bioaccumulate in aquatic organisms. However, the estimated bioconcentration factor (BCF) is surprisingly low (estimated at 5), suggesting that other factors, such as low bioavailability due to strong adsorption to sediment and potential metabolism, may limit its uptake and accumulation in organisms.[4] It is important to note that bioaccumulation studies on D8 are scarce, and this is an area that warrants further investigation.
The ecotoxicity of D8 is not well-documented.[4] However, studies on related cyclic siloxanes like D4 have indicated potential for adverse effects in aquatic organisms, including impacts on fertility.[9] Given the lack of specific data for D8, a precautionary approach should be taken when assessing its potential ecological risk.
Experimental Protocols for Degradation Studies
To accurately assess the environmental fate of this compound, robust and standardized experimental protocols are essential.
Soil Hydrolysis Study (Modified OECD 111)
Objective: To determine the rate of hydrolysis of D8 in different soil types.
Methodology:
-
Soil Selection: Select at least three different soil types with varying pH, organic matter content, and clay content.
-
Spiking: Spike the soil samples with a known concentration of D8 dissolved in a suitable solvent. Include sterile control samples (e.g., autoclaved soil) to differentiate between abiotic and biotic degradation.
-
Incubation: Incubate the soil samples under controlled conditions of temperature and moisture.
-
Sampling: At predetermined time intervals, collect triplicate soil samples.
-
Extraction: Extract the siloxanes from the soil using an appropriate solvent (e.g., ethyl acetate or hexane) via pressurized solvent extraction (PSE) or soxhlet extraction.
-
Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of D8 and identify any degradation products.
-
Data Analysis: Calculate the half-life of D8 in each soil type.
Water-Sediment Biodegradation Study (OECD 308)
Objective: To assess the biodegradation of D8 in a water-sediment system.
Methodology:
-
System Setup: Prepare flasks containing natural sediment and overlying water collected from a relevant aquatic environment.
-
Spiking: Add a known concentration of radiolabeled (¹⁴C) D8 to the water phase.
-
Incubation: Incubate the flasks in the dark at a constant temperature with gentle agitation. Include sterile controls.
-
Sampling: At various time points, sample the water and sediment phases.
-
Analysis:
-
Water Phase: Analyze for D8 and soluble degradation products using liquid scintillation counting (LSC) and radio-HPLC.
-
Sediment Phase: Extract the sediment to determine the concentration of D8 and its degradation products. Analyze for bound residues.
-
Mineralization: Trap any evolved ¹⁴CO₂ to quantify the extent of mineralization.
-
-
Data Analysis: Determine the rate of degradation and the distribution of radioactivity between the different compartments and degradation products.
Visualizing the Pathways
To better illustrate the complex environmental fate of this compound, the following diagrams are provided.
Caption: Environmental fate pathways of this compound (D8).
Caption: Experimental workflow for D8 degradation analysis.
Conclusion: A Persistent but Degradable Substance
This compound is a substance characterized by low mobility and a strong affinity for solid phases in the environment. While its siloxane backbone is resistant to hydrolysis in pure water, degradation does occur in the environment, primarily through clay-catalyzed hydrolysis in soils and sediments and oxidation by hydroxyl radicals in the atmosphere. Biotic degradation, particularly under anaerobic conditions, may also contribute to its environmental attenuation. The ultimate degradation product, dimethylsilanediol, is more mobile and susceptible to further biodegradation.
While the bioaccumulation potential of D8 appears to be low, further research is needed to fully understand its long-term ecological effects. The methodologies outlined in this guide provide a framework for conducting robust studies to further elucidate the environmental fate of this and other siloxane polymers. As the use of siloxanes continues to grow, a comprehensive understanding of their environmental lifecycle is paramount for ensuring their sustainable use and minimizing their environmental footprint.
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Methodological & Application
The Utility of Octadecamethyloctasiloxane in Gas Chromatography: A Guide for Advanced Applications
This technical guide provides a comprehensive overview of the potential applications and protocols for utilizing Octadecamethyloctasiloxane as a specialized stationary phase in gas chromatography (GC). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of employing this unique polysiloxane for high-temperature separations, offering detailed methodologies and the scientific rationale behind them.
Introduction: Understanding this compound
This compound is a linear siloxane with the chemical formula C₁₈H₅₄O₇Si₈.[1] Its structure consists of a backbone of repeating silicon-oxygen units with methyl groups attached to the silicon atoms. This composition imparts a high degree of thermal stability and a non-polar character, making it a candidate for specialized applications in gas chromatography, particularly for high-temperature analyses.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a stationary phase is paramount to developing robust chromatographic methods. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₅₄O₇Si₈ | [1] |
| Molecular Weight | 607.30 g/mol | |
| Boiling Point | 311.6 °C | [1] |
| Melting Point | -63 °C | [1] |
| Density | 0.913 g/cm³ at 20 °C | [1] |
| Solubility | Very soluble in benzene, petroleum ether, and ligroin. | [1] |
The high boiling point and thermal stability of this compound are key indicators of its potential utility as a stationary phase for high-temperature gas chromatography (HTGC).[2] HTGC is essential for the analysis of high-boiling compounds that would otherwise have prohibitively long retention times on conventional columns.[2]
The Rationale for Use in Gas Chromatography
The separation in gas chromatography is driven by the differential partitioning of analytes between the mobile phase (an inert gas) and the stationary phase within the column.[3] The choice of stationary phase is critical for achieving the desired selectivity. Polydimethylsiloxane (PDMS) is a widely used stationary phase in GC due to its high degree of inertness and efficiency in mass transport.[4]
This compound, as a linear polysiloxane, is expected to exhibit similar non-polar characteristics. The primary interaction mechanism with analytes would be dispersive forces (van der Waals interactions). This makes it theoretically suitable for the separation of non-polar to moderately polar compounds based on their boiling points and volatility.
Application Notes: High-Temperature Analysis of High Molecular Weight Compounds
Based on its properties, a stationary phase composed of this compound would be particularly advantageous for the analysis of high molecular weight and high-boiling compounds.
Analysis of Hydrocarbons and Simulated Distillation
Application: The determination of the boiling point distribution of hydrocarbon mixtures, a critical analysis in the petroleum industry.
Rationale: The high thermal stability of a polysiloxane phase allows for the high oven temperatures required to elute heavy hydrocarbons.[5] A non-polar phase ensures that the separation occurs primarily based on the boiling points of the analytes, which is the fundamental principle of simulated distillation.
Hypothetical GC Parameters for Hydrocarbon Analysis:
| Parameter | Setting |
| Column: | Fused silica capillary column (30 m x 0.25 mm I.D.) coated with a 0.25 µm film of this compound |
| Carrier Gas: | Helium or Hydrogen at a constant flow of 1.5 mL/min |
| Injector Temperature: | 350 °C |
| Oven Program: | 50 °C (hold for 2 min) to 400 °C at 15 °C/min (hold for 10 min) |
| Detector: | Flame Ionization Detector (FID) at 425 °C |
Analysis of Polychlorinated Biphenyls (PCBs)
Application: The separation and quantification of PCB congeners in environmental samples.
Rationale: PCBs are a class of persistent organic pollutants that require high-temperature GC for their elution. The unique selectivity of a specialized polysiloxane phase can aid in the resolution of closely related congeners.
Protocols: A Step-by-Step Guide
The following protocols are based on established best practices for the preparation and use of polysiloxane-based capillary GC columns.
Column Preparation and Coating (Static Coating Method)
This protocol describes the preparation of a capillary column coated with this compound.
Materials:
-
Fused silica capillary tubing (e.g., 30 m x 0.25 mm I.D.)
-
This compound
-
High-purity solvents (e.g., pentane, dichloromethane)
-
Inert gas (Nitrogen or Helium)
-
Vacuum source
Procedure:
-
Column Pre-treatment: Rinse the new fused silica capillary column with successive volumes of methanol, acetone, and dichloromethane to remove any contaminants. Dry the column by purging with a stream of dry, inert gas for at least 2 hours at 150 °C.
-
Preparation of Coating Solution: Prepare a 0.2% to 0.5% (w/v) solution of this compound in a volatile solvent such as pentane or dichloromethane.
-
Static Coating:
-
Completely fill the capillary column with the coating solution.
-
Seal one end of the column using a high-temperature septum.
-
Connect the open end of the column to a vacuum source.
-
Gently evacuate the column. The solvent will evaporate, leaving a thin, uniform film of this compound on the inner surface.
-
Column Conditioning
Proper column conditioning is crucial to remove any residual solvents and volatile compounds from the stationary phase and to ensure a stable baseline.
Procedure:
-
Installation: Install the column in the gas chromatograph, connecting the inlet end to the injector and leaving the detector end unconnected.
-
Purging: Set the initial oven temperature to 40 °C and purge the column with carrier gas (Helium or Hydrogen) at the analytical flow rate for 30 minutes. This removes oxygen from the system, which can damage the stationary phase at high temperatures.
-
Thermal Conditioning:
-
While maintaining the carrier gas flow, program the oven to ramp the temperature from 40 °C to a conditioning temperature approximately 20 °C above the intended maximum operating temperature of your analytical method, but not exceeding the maximum allowable temperature for the phase (a conservative maximum for a novel phase would be around 380-400°C). A ramp rate of 5-10 °C/min is recommended.
-
Hold at the conditioning temperature for 2-4 hours, or until the baseline is stable.
-
-
Final Steps: Cool the oven, connect the column to the detector, and perform a blank run to ensure a stable baseline.
Visualization of Workflow
The following diagrams illustrate the chemical structure of the stationary phase and the general workflow for a gas chromatography analysis.
Caption: Chemical Structure of this compound.
Caption: General Workflow of a Gas Chromatography Analysis.
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating through the systematic evaluation of chromatographic performance.
-
System Suitability: Before any sample analysis, a system suitability test should be performed using a standard mixture. Key parameters to monitor include:
-
Peak Resolution: Ensure baseline separation of critical pairs.
-
Peak Asymmetry (Tailing Factor): Should be close to 1.0, indicating good column inertness.
-
Theoretical Plates (Efficiency): A high number of theoretical plates indicates a well-packed and efficient column.
-
Reproducibility: The relative standard deviation (RSD) of retention times and peak areas for replicate injections should be within acceptable limits (typically <2%).
-
-
Method Blanks: Regular analysis of solvent blanks is essential to monitor for system contamination and column bleed. A stable, low-noise baseline in a blank run after conditioning confirms the column is ready for analysis.
Conclusion
While this compound is not a conventional, commercially available stationary phase, its physicochemical properties suggest a strong potential for specialized applications in high-temperature gas chromatography. Its non-polar nature and high thermal stability make it a promising candidate for the separation of high-boiling, non-polar compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the utility of this and similar novel polysiloxane phases in their analytical challenges. As with any new method development, empirical optimization of the parameters outlined here will be necessary to achieve the desired chromatographic performance for a specific application.
References
-
Study Explores New Stationary Phases for High-Temperature Gas Chromatography. (2025, May 29). LCGC International. Retrieved from [Link]
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Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC. (2006, March 1). American Laboratory. Retrieved from [Link]
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High temperature and highly selective stationary phases of ionic liquid bonded polysiloxanes for gas chromatography. (2011, February 11). PubMed. Retrieved from [Link]
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All-Hydrocarbon Liquid Crystalline Polysiloxane Polymer as Stationary Phase in Gas Chromatography Capillary Column for Separation of Isomeric Compounds of Polynuclear Aromatic Hydrocarbons. (n.d.). ACS Publications. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Insights Into the Retention Mechanism on an Octadecylsiloxane-Bonded Silica Stationary Phase (HyPURITY C18) in Reversed-Phase Liquid Chromatography. (n.d.). PubMed. Retrieved from [Link]
-
What is the reason that GC shows very high peaks of siloxane compounds ( hexadecamethyl Heptasiloxane for instance) other than column bleeding? (2018, June 22). ResearchGate. Retrieved from [Link]
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Types of Liquid Stationary Phases for Gas Chromatography. (2024, July 1). GL Sciences. Retrieved from [Link]
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Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. (2025, September 17). LCGC International. Retrieved from [Link]
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Types of stationary phases in gas chromatography. (2025, August 8). Phenomenex. Retrieved from [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) was Used for The Determination of Cyclic Volatile Dimethylsiloxane (D4) in Personal. (2024, July 12). DergiPark. Retrieved from [Link]
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Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.). Open Access Journals. Retrieved from [Link]
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Insights into the Retention Mechanism of Small Neutral Compounds on Octylsiloxane-Bonded and Diisobutyloctadecylsiloxane-Bonded Silica Stationary Phases in Reversed-Phase Liquid Chromatography. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Developments in stationary phase technology for gas chromatography. (2025, August 5). ResearchGate. Retrieved from [Link]
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A 50% N-Octylmethyl, 50% Diphenyl-Polysiloxane as Stationary Phase With Unique Selectivity for Gas Chromatography. (n.d.). PubMed. Retrieved from [Link]
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Mechanisms of retention in HPLC. (n.d.). SlideShare. Retrieved from [Link]
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Chromatographic determination of active compounds in topical formulations. (2025, August 6). ResearchGate. Retrieved from [Link]
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Pharmaceutical Applications of Gas Chromatography. (n.d.). Scirp.org. Retrieved from [Link]
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Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. (2024, October 19). MDPI. Retrieved from [Link]
-
GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review. Retrieved from [Link]
-
Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools. (n.d.). PubMed Central. Retrieved from [Link]
Sources
Application Note: Octadecamethyloctasiloxane as a High-Performance Calibration Standard for Mass Spectrometry
Introduction: The Imperative of Accurate Mass Calibration
In the landscape of modern analytical science, mass spectrometry (MS) stands as a cornerstone for the identification and quantification of a vast array of molecules. The precision and reliability of MS data are fundamentally dependent on the accuracy of the mass-to-charge (m/z) axis calibration.[1] An effective calibration standard is therefore not merely a recommendation but a necessity for achieving high-quality, reproducible results. An ideal calibrant should be chemically inert, easily ionizable, and produce a predictable and consistent pattern of fragment ions across a wide m/z range.
This application note details the use of Octadecamethyloctasiloxane (C₁₈H₅₄O₇Si₈), a linear polysiloxane, as a superior calibration standard for a variety of mass spectrometry applications, particularly those coupled with gas chromatography (GC-MS). We will explore the physicochemical properties that make it an excellent choice, its characteristic fragmentation pattern, and provide a detailed protocol for its preparation and use.
Physicochemical Properties of this compound
This compound is a member of the polydimethylsiloxane (PDMS) family of polymers.[2] Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₅₄O₇Si₈ | [3] |
| Molecular Weight | 607.30 g/mol | [3] |
| Appearance | Colorless Liquid | |
| Boiling Point | 311.6 °C | [4] |
| Vapor Pressure | 6.98 x 10⁻⁵ mm Hg at 25 °C | [4] |
| Solubility | Soluble in benzene, petroleum ether, and other organic solvents. | [4] |
The desirable characteristics of this compound as a mass spectrometry calibrant stem from its:
-
Chemical Inertness: The siloxane backbone is highly stable and does not readily react with other components in the MS system.
-
Volatility: Its volatility is suitable for introduction into the MS via a heated inlet or through a GC interface.
-
Predictable Fragmentation: Upon ionization, it undergoes characteristic fragmentation, producing a series of well-defined ions over a broad m/z range.
-
Absence of Nitrogen: The absence of nitrogen in its structure simplifies spectral interpretation, as it adheres to the nitrogen rule for molecular ions.[5]
The Science of Polysiloxane Fragmentation in Mass Spectrometry
The utility of this compound as a calibrant is rooted in the predictable fragmentation of the siloxane backbone upon electron ionization (EI).[6] The primary fragmentation pathways involve the cleavage of Si-O and Si-C bonds, leading to the formation of a series of characteristic ions.
A key fragmentation route for polysiloxanes is the formation of cyclic fragments.[7][8] This process is believed to occur through an intermediate involving a four-membered ring. Additionally, the loss of methyl groups (-CH₃) from the silicon atoms is a common fragmentation event.[6]
The resulting mass spectrum is characterized by a series of prominent peaks, often with a regular spacing, which provides a "ladder" of m/z values for calibration across a wide mass range.
Caption: General fragmentation workflow of this compound in EI-MS.
Characteristic Ions for Calibration
Table of Expected Characteristic Ions:
| m/z | Putative Fragment Structure/Origin |
| 73 | [(CH₃)₃Si]⁺ |
| 147 | [(CH₃)₃Si-O-Si(CH₃)₂]⁺ |
| 221 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |
| 281 | Ion from cyclic siloxane (D4) fragmentation |
| 295 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |
| 355 | Ion from cyclic siloxane (D5) fragmentation |
| 369 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |
| 443 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |
| 517 | [(CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂-O-Si(CH₃)₂]⁺ |
| 591 | [M - CH₃]⁺ |
Note: The relative intensities of these ions can vary depending on the instrument and source conditions. It is recommended to acquire a spectrum of the calibrant on the specific instrument to confirm the prominent ions for calibration.
Experimental Protocol: Calibration of a GC-MS System
This protocol provides a general procedure for the use of this compound as a calibration standard for a GC-MS system.
Materials and Reagents
-
This compound (≥95% purity)
-
High-purity hexane or other suitable volatile organic solvent (e.g., acetone)
-
Microsyringe
-
Volumetric flasks
-
GC-MS system with an electron ionization (EI) source
Preparation of the Calibration Solution
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of high-purity hexane in a volumetric flask.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with hexane to obtain a working calibration solution with a concentration of 10 µg/mL.
Note: The optimal concentration may vary depending on the sensitivity of the mass spectrometer. It may be necessary to further dilute the working solution.
Instrumental Parameters
The following are typical starting parameters for a GC-MS system. These should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| GC Column | A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable. |
| Oven Program | Initial temperature of 50 °C, hold for 1 min, then ramp at 15 °C/min to 300 °C and hold for 5 min. |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50 - 650 amu |
| Solvent Delay | Set appropriately to avoid the solvent peak. |
Calibration Procedure
Caption: Step-by-step workflow for GC-MS calibration using this compound.
-
System Equilibration: Ensure the GC-MS system is stable and has reached the setpoint temperatures.
-
Injection: Inject 1 µL of the 10 µg/mL this compound working solution into the GC.
-
Data Acquisition: Acquire the mass spectrum in full scan mode.
-
Peak Identification: Identify the characteristic fragment ions of this compound in the acquired spectrum.
-
Calibration: Use the instrument's calibration software to perform a mass calibration using the identified m/z values of the characteristic ions.
-
Verification: After calibration, re-inject the standard to verify that the masses of the characteristic ions are measured with the desired accuracy.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The trustworthiness of the calibration relies on the following principles:
-
Purity of the Standard: The use of a high-purity this compound standard is crucial.
-
Reproducibility of Fragmentation: The fragmentation pattern of this compound is highly reproducible under consistent ionization conditions. Any significant deviation from the expected pattern may indicate an issue with the ion source or other instrument parameters.
-
Regular Verification: Regular checks of the mass calibration with the standard ensure the ongoing accuracy of the instrument. A calibration that drifts significantly over a short period may indicate a need for instrument maintenance.
Conclusion
This compound is a highly effective and reliable calibration standard for mass spectrometry, particularly for GC-MS applications. Its chemical stability, predictable fragmentation, and the generation of a wide range of characteristic ions make it an excellent choice for ensuring the mass accuracy of your instrument. By following the protocols outlined in this application note, researchers can achieve high-quality, reproducible data, which is fundamental to scientific integrity and the advancement of research and development.
References
-
Characterization of polysiloxanes with different functional groups by time-of-flight secondary ion mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Polydimethylsiloxane-based wide-range mass calibration for direct analysis in real-time mass spectrometry. PubMed. Available at: [Link]
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SEC–ICP-OES Hyphenation: Speciation and Quantification of Polydimethylsiloxanes at Trace Levels. Spectroscopy Online. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Characterization by mass spectrometry of an unknown polysiloxane sample used under uncontrolled medical conditions for cosmetic surgery. ResearchGate. Available at: [Link]
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Gas Chromatography Calibration Curve for Siloxanes analysis. IEOM Society. Available at: [Link]
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How to manually calibrate the ToF using column bleed ions on APGC. Waters. Available at: [Link]
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Analysis of polydimethylsiloxanes by GC/TOFMS. JEOL. Available at: [Link]
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Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Available at: [Link]
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mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
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Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]
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Polydimethylsiloxane-based wide-range mass calibration for direct analysis in real-time mass spectrometry. OUCI. Available at: [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]
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Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]
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Application Notes & Protocols: The Role of Octadecamethyloctasiloxane and Cyclosiloxanes in Silicone Polymer Synthesis
Introduction: Clarifying the Role of Siloxane Monomers and Oligomers
In the synthesis of high-molecular-weight silicone polymers, a critical distinction must be made between cyclic siloxane monomers and linear siloxane oligomers. The topic of this guide, Octadecamethyloctasiloxane (C18H54O7Si8) , is a linear siloxane oligomer.[][2] It consists of eight silicon atoms in a chain, capped with trimethylsilyl groups. While it is a vital component in the broader field of silicone chemistry, it does not typically serve as a primary building block (monomer) for high-molecular-weight polymers through chain-growth polymerization.
The cornerstone of silicone polymer synthesis is the Ring-Opening Polymerization (ROP) of cyclic siloxane monomers.[3][4] The most common of these are octamethylcyclotetrasiloxane (D4) and hexamethylcyclotrisiloxane (D3).[3] These cyclic monomers can be efficiently polymerized to form long-chain polydimethylsiloxane (PDMS), the backbone of most silicone elastomers, fluids, and resins.[5]
Linear oligomers like this compound find their application primarily in equilibration reactions . In this process, a mixture of linear and cyclic siloxanes is treated with a strong acid or base catalyst.[4] The siloxane bonds (Si-O-Si) are continuously broken and reformed, leading to a statistical redistribution of chain lengths and the formation of a polymer with a specific average molecular weight.[4] They can also be used to control the molecular weight as end-capping agents.
This guide will first detail the primary method for silicone polymer synthesis—the Ring-Opening Polymerization of cyclic siloxanes—providing detailed protocols. It will then explore the specific role of linear oligomers like this compound in equilibration reactions and the overall synthesis landscape.
Caption: Figure 1. Contrasting synthesis routes to Polydimethylsiloxane (PDMS).
Part 1: The Foundation - Ring-Opening Polymerization (ROP) of Cyclosiloxanes
ROP is the most versatile method for producing well-defined, high-molecular-weight polysiloxanes.[6] It can be initiated by either anionic or cationic catalysts, with each method offering distinct advantages and control over the final polymer structure.[3][7]
| Feature | Anionic ROP | Cationic ROP |
| Typical Monomers | Hexamethylcyclotrisiloxane (D3), Octamethylcyclotetrasiloxane (D4) | Octamethylcyclotetrasiloxane (D4) and higher cyclics |
| Common Initiators | Alkali metal hydroxides (KOH), silanolates, organolithium reagents (n-BuLi)[8][9] | Strong protic acids (H2SO4, triflic acid), Lewis acids[6][10] |
| Mechanism | Nucleophilic attack on Si atom, forming a "living" silanolate chain end.[8] | Electrophilic attack on O atom, generating a reactive cationic center.[3][10] |
| Control | Excellent control over molecular weight and end-group functionality; "living" polymerizations are possible.[6][11] | Often faster but can be more prone to side reactions like backbiting and chain scrambling, leading to broader MWD.[10] |
| Applications | Synthesis of well-defined linear polymers, block copolymers, and telechelic polymers.[4][12] | Industrial production of silicone fluids and elastomers, especially in bulk or emulsion polymerization.[10][13] |
| Caption: Table 1. Comparison of Anionic and Cationic Ring-Opening Polymerization. |
Part 2: Detailed Protocol - Anionic Ring-Opening Polymerization of D4
This protocol describes the synthesis of α,ω-dihydroxy-terminated polydimethylsiloxane via anionic ROP of octamethylcyclotetrasiloxane (D4). This is a foundational technique for creating telechelic polymers used in subsequent cross-linking or block copolymer synthesis.[8][9]
Expertise & Rationale: The "Why" Behind the Steps
-
Rigorous Drying: Anionic polymerizations are extremely sensitive to protic impurities like water.[14] Water will protonate the highly basic initiator and growing chain ends, terminating the polymerization and preventing molecular weight control. Therefore, all glassware, solvents, and monomers must be scrupulously dried. Flame-drying glassware and distilling solvents over potent drying agents are not merely suggestions; they are critical for success.
-
Inert Atmosphere: The living anionic chain ends can react with atmospheric oxygen. Conducting the entire process under a positive pressure of an inert gas (Argon or Nitrogen) is essential to prevent premature termination.
-
Initiator Choice: n-Butyllithium (n-BuLi) is a powerful initiator that reacts with D4 to form a lithium silanolate active species. The final molecular weight of the polymer is inversely proportional to the molar ratio of monomer to initiator ([M]/[I]). This relationship allows for precise control over the polymer chain length, a hallmark of living polymerizations.[15][16]
-
Termination: The polymerization remains "living" until intentionally terminated.[11] Adding a terminating agent like chlorotrimethylsilane allows for the capping of the reactive chain ends.[7] In this protocol, we use a protic workup to yield hydroxyl-terminated PDMS.
Materials and Reagents
| Material | Purpose | Purity/Grade | Supplier Example |
| Octamethylcyclotetrasiloxane (D4) | Monomer | ≥98% | Sigma-Aldrich, Gelest |
| n-Butyllithium (n-BuLi) | Initiator | ~1.6 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Calcium Hydride (CaH2) | Drying Agent for D4 | Reagent Grade | Fisher Scientific |
| Sodium/Benzophenone | Drying Indicator for THF | Reagent Grade | Sigma-Aldrich |
| Chlorotrimethylsilane | Terminating Agent (optional) | ≥99% | Sigma-Aldrich |
| Methanol | Non-solvent for Precipitation | ACS Grade | VWR |
| Toluene | Solvent for Purification | ACS Grade | VWR |
| Caption: Table 2. Reagents for Anionic ROP of D4. |
Experimental Workflow
Caption: Figure 2. Step-by-step workflow for the anionic ring-opening polymerization of D4.
Step-by-Step Protocol
1. Reagent and Glassware Preparation (Perform under inert atmosphere) a. Glassware: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and rubber septa. Maintain a positive pressure of argon or nitrogen throughout.[7] b. Solvent Purification: Reflux THF over a sodium-benzophenone ketyl radical until a persistent deep purple color indicates it is anhydrous. Distill directly into the reaction flask via cannula.[7] c. Monomer Purification: Stir D4 monomer over calcium hydride (CaH2) for at least 24 hours under an inert atmosphere. Distill under reduced pressure to remove CaH2 and any non-volatile impurities.[7]
2. Polymerization a. Solvent Addition: Transfer the desired amount of freshly distilled anhydrous THF into the reactor. b. Initiator Addition: Using a gas-tight syringe, carefully inject the calculated amount of n-BuLi solution into the stirring THF. The amount determines the target molecular weight (e.g., for a 10,000 g/mol polymer from 10g of D4, you would need 1 mmol of initiator). c. Monomer Addition: Slowly add the purified D4 monomer to the reaction mixture via syringe. An exothermic reaction may be observed. d. Reaction Monitoring: Allow the polymerization to proceed at room temperature. The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Gas Chromatography (GC) to track monomer consumption or Gel Permeation Chromatography (GPC) to observe the growth of the polymer peak.[7]
3. Termination and Purification a. Termination: Once the desired monomer conversion is achieved (typically >95%), terminate the polymerization. For hydroxyl-terminated PDMS, slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the living ends. b. Isolation: Pour the reaction mixture into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. The high-molecular-weight polymer will precipitate as a viscous gum or white solid.[7][17] c. Purification: Decant the methanol. Redissolve the polymer in a minimal amount of a good solvent (e.g., toluene or THF) and re-precipitate into methanol. Repeat this process 2-3 times to remove unreacted monomer and low molecular weight cyclic oligomers.[7][17] d. Drying: Collect the purified polymer and dry it under high vacuum at a slightly elevated temperature (e.g., 60 °C) until a constant weight is achieved.
Part 3: The Role of Linear Oligomers - Equilibration Reactions
While ROP builds polymers from cyclic monomers, equilibration is a thermodynamic process used to rearrange siloxane backbones. This is where linear oligomers like this compound play a direct role.[4]
The process involves mixing a source of siloxane units (which can be high-molecular-weight polymers, cyclic monomers like D4, and/or linear oligomers like this compound) with a catalyst and an end-capping agent.[4]
Mechanism:
-
Initiation: A strong acid (e.g., sulfuric acid) or base (e.g., KOH) attacks a siloxane bond, cleaving it and creating a reactive chain end.[4]
-
Scrambling: This reactive end can then attack any other siloxane bond in the mixture—whether in a long chain, a cyclic, or a linear oligomer. This process of "scrambling" or "redistribution" continues.
-
Termination/Equilibrium: The reaction proceeds until a thermodynamic equilibrium is reached, resulting in a polymer with a most probable (Flory-Schulz) molecular weight distribution (polydispersity index, PDI ≈ 2). The average molecular weight is controlled by the ratio of total siloxane units to end-capping agent molecules.[4]
Caption: Figure 3. Schematic of a siloxane equilibration reaction.
This process is less precise than living anionic ROP but is extremely robust and is the workhorse of the industrial production of silicone fluids and the base polymers for many silicone elastomers.[4]
Part 4: Characterization of Synthesized Silicone Polymers
Proper characterization is essential to confirm the success of the synthesis and determine the properties of the resulting polymer.
| Technique | Information Obtained | Expected Results for Successful Synthesis |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and Polydispersity Index (PDI = Mw/Mn).[7] | For anionic ROP: Narrow PDI (1.05-1.2) and Mn close to the theoretical [M]/[I] ratio. For equilibration: Broad PDI (≈2). |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Confirms structure, identifies end-groups (e.g., -OH vs. -Si(CH3)3), and can be used for Mn calculation.[3] ²⁹Si NMR: Provides detailed information on the siloxane backbone, distinguishing between chain (D), and end-group (M) silicon atoms.[3] | ¹H: A large peak around 0.08 ppm for the Si-CH₃ protons of the PDMS backbone.[3] ²⁹Si: A major peak around -22 ppm for the internal "D" units.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms functional groups and the disappearance of monomer.[3] | Disappearance of the D4 monomer peak and appearance of strong Si-O-Si stretching bands (~1000-1100 cm⁻¹) and Si-CH₃ bands (~1260 cm⁻¹ and ~800 cm⁻¹).[3][18] |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. | PDMS is generally stable up to ~300-400 °C in an inert atmosphere. |
| Caption: Table 3. Key techniques for the characterization of silicone polymers. |
References
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Crivello, J. V., & Cil, M. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Molecules, 28(3), 1299. Retrieved from [Link]
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Crivello, J. V., & Cil, M. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. MDPI. Retrieved from [Link]
-
Marciniec, B., & Błaszczyk, K. (2022). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. Polymers, 14(3), 453. Retrieved from [Link]
-
Crivello, J. V., & Cil, M. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Semantic Scholar. Retrieved from [Link]
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Marciniec, B., & Błaszczyk, K. (2022). Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Ganachaud, F., et al. (2001). Anionic polymerization of octamethylcyclotetrasiloxane in miniemulsion II. Molar mass analyses and mechanism scheme. ResearchGate. Retrieved from [Link]
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Shcherbakova, V. V., et al. (2023). Synthesis of block copolymers by radical polymerization in presence of Si-based chain transfer agent. Royal Society of Chemistry. Retrieved from [Link]
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Crivello, J. V., & Cil, M. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. ResearchGate. Retrieved from [Link]
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Kherroub, D. E., et al. (2016). Kinetic study on the ring-opening polymerization of octamethylcyclotetrasiloxane ( D4) in miniemulsion. ResearchGate. Retrieved from [Link]
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Kulikov, M. L., et al. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI. Retrieved from [Link]
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Valenzuela, F., et al. (2021). Polydimethylsiloxane Composites Characterization and Its Applications: A Review. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes and Protocols for Octadecamethyloctasiloxane in High-Vacuum Applications
Prepared by: Senior Application Scientist
Introduction
Octadecamethyloctasiloxane (MD6M) is a linear polydimethylsiloxane fluid with the chemical formula C₁₈H₅₄O₇Si₈. Its low vapor pressure, high thermal stability, and chemical inertness make it a candidate for specialized high-vacuum (HV) and ultra-high-vacuum (UHV) applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper protocol for utilizing this compound in high-vacuum systems. The protocols outlined herein are designed to ensure the integrity of the vacuum environment, minimize contamination, and guarantee the reliable performance of sensitive instrumentation.
The primary challenge in utilizing any material in a high-vacuum environment is the potential for outgassing, where trapped or volatile components are released under reduced pressure, leading to contamination of sensitive surfaces and degradation of the vacuum level.[1] This guide will address the critical aspects of material selection, preparation, system integration, and maintenance when working with this compound.
Physicochemical Properties of this compound
A thorough understanding of the material's properties is fundamental to its appropriate application. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₅₄O₇Si₈ | [2] |
| Molecular Weight | 607.30 g/mol | [2] |
| Boiling Point | 311.6 °C | [3] |
| Melting Point | -63 °C | [3] |
| Vapor Pressure | 6.98 x 10⁻⁵ mm Hg at 25 °C (extrapolated) | [3] |
| Density | 0.913 g/cm³ at 20 °C | [3] |
The low vapor pressure of this compound is a primary attribute for its consideration in high-vacuum applications. This property is critical for minimizing molecular contamination within the vacuum chamber.[1]
Outgassing Characteristics and Vacuum Compatibility
The suitability of a material for high-vacuum use is determined by its outgassing characteristics, typically quantified by Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM) as per the ASTM E595 standard.[4][5] For a material to be considered low-outgassing, the generally accepted limits are a TML of less than 1.0% and a CVCM of less than 0.1%.[4][5]
The outgassing of silicones in a vacuum is a significant concern for sensitive applications, as the outgassed species can condense on optical components, detectors, and other critical surfaces, leading to performance degradation.[8]
Pre-application Protocol: Degassing of this compound
To minimize the outgassing of volatile species from this compound once introduced into the high-vacuum system, a thorough degassing procedure is mandatory. This process removes dissolved gases and low molecular weight volatile impurities.
Experimental Workflow for Degassing
Caption: Workflow for the vacuum degassing of this compound.
Material Compatibility
The chemical inertness of polydimethylsiloxanes makes them compatible with a wide range of materials commonly used in high-vacuum systems. However, it is crucial to verify compatibility to prevent degradation of system components and contamination of the vacuum environment.
| Material Class | Compatible Materials | Incompatible/Cautionary Materials | Rationale and Reference |
| Metals | Stainless Steel (304, 316), Aluminum, Copper, Titanium | - | Silicones are generally non-corrosive to metals.[9] |
| Elastomers | Viton® (FKM), Kalrez® (FFKM) | Nitrile (Buna-N), EPDM | Viton® and Kalrez® exhibit excellent chemical resistance to silicone oils. Nitrile and EPDM may swell or degrade upon prolonged exposure.[10] |
| Plastics | PEEK, Vespel®, Kapton® (Polyimide), PTFE | Polystyrene, Polycarbonate, PVC | High-performance plastics like PEEK and Vespel® have low outgassing and good chemical resistance. Some common plastics can absorb the fluid, swell, or outgas.[11] |
| Ceramics & Glasses | Alumina, Fused Silica, Borosilicate Glass | - | These materials are highly inert and compatible with silicone fluids. |
Note: It is always recommended to perform compatibility tests for critical applications, especially under prolonged exposure or elevated temperatures.
Protocol for System Integration
The introduction of degassed this compound into a high-vacuum system must be performed with meticulous care to prevent re-adsorption of atmospheric gases and particulate contamination.
-
System Preparation: The vacuum system should be clean and leak-tight. A bake-out of the system prior to introducing the fluid is recommended to remove adsorbed water vapor and other contaminants from the chamber walls.
-
Fluid Transfer: Transfer the degassed fluid into the system using a clean, vacuum-compatible syringe or cannula. The transfer should be conducted in a clean environment, preferably within a glove box purged with a dry, inert gas.
-
System Pump-down: After introducing the fluid, the system should be slowly evacuated to allow any residual dissolved gases to escape without causing excessive bubbling or splashing.
-
In-situ Bake-out: If the application allows, a low-temperature bake-out (e.g., 80-100°C) of the system with the fluid in place can further reduce the outgassing of volatile species.
Cleaning and Decontamination Protocol
In the event of a spill or the need to remove this compound from vacuum components, a multi-step cleaning process is required. Silicone oils are notoriously difficult to remove completely due to their low surface tension and tendency to form thin films.[12]
Logical Flow for Cleaning Silicone Contamination
Caption: Step-by-step cleaning protocol for silicone oil contamination.
Detailed Cleaning Steps:
-
Mechanical Removal: For significant spills, first, remove the bulk of the fluid using low-lint, non-abrasive wipes (e.g., cleanroom-grade polyester wipes).
-
Initial Solvent Cleaning: Wipe the contaminated surfaces with a non-polar solvent such as heptane or hexane to dissolve the majority of the silicone oil.[12] Use fresh, solvent-saturated wipes for each pass to avoid re-contaminating the surface.
-
Intermediate Solvent Cleaning: Follow the initial solvent wipe with a thorough cleaning using high-purity (>99%) isopropyl alcohol (IPA).[12] IPA is effective at removing residual non-polar contaminants and is more volatile than heptane or hexane.
-
Aqueous Detergent Wash (for removable components): For components that can be removed from the vacuum system, an ultrasonic bath with a specialized cleaning detergent (e.g., Alconox® or Detonox®) can be highly effective.[13] The use of a heated solution (60-80°C) can enhance the removal of silicone residues.
-
Rinsing: Thoroughly rinse the components with deionized water. If a heated detergent was used, the initial rinse should also be with hot deionized water to prevent the re-deposition of the emulsified silicone.[13]
-
Final IPA Rinse: A final rinse with high-purity IPA will help to displace any remaining water and ensure a residue-free surface.
-
Drying: Dry the cleaned components in a vacuum oven or with a stream of dry, filtered nitrogen gas.
-
Verification of Cleanliness: The "water break test" is a common method to verify the cleanliness of a surface. A clean surface will be hydrophilic and will be sheeted with a continuous film of water, whereas a contaminated surface will cause the water to bead up.
Safety Precautions
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
When working with cleaning solvents, ensure proper ventilation and follow all safety guidelines for flammable and volatile liquids.
Conclusion
This compound can be a suitable fluid for specific high-vacuum applications when handled with the appropriate protocols. Its low vapor pressure and thermal stability are advantageous, but its potential for outgassing and contamination necessitates a rigorous approach to preparation, system integration, and cleaning. By following the detailed procedures outlined in these application notes, researchers and scientists can effectively utilize this compound while maintaining the integrity and performance of their high-vacuum systems.
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Application Notes & Protocols: Octadecamethyloctasiloxane as a Non-Polar Solvent for Chemical Reactions
Abstract
The pursuit of safer, more efficient, and environmentally benign chemical processes has catalyzed the exploration of alternative solvent systems.[1][2] Traditional non-polar solvents, such as toluene and hexane, while effective, often present challenges related to volatility, flammability, and toxicity.[2] This document introduces Octadecamethyloctasiloxane, a linear siloxane, as a compelling non-polar solvent for a range of chemical reactions. We provide a comprehensive overview of its physicochemical properties, detail its advantages in specific synthetic applications, and present step-by-step protocols for its use. This guide is intended for researchers, chemists, and process development professionals seeking to leverage the unique benefits of siloxane-based media.
Introduction: The Case for a Siloxane Solvent
This compound (C₁₈H₅₄O₇Si₈, CAS: 556-69-4) is a member of the polydimethylsiloxane (PDMS) family.[3] These materials are renowned for their chemical inertness, high thermal stability, low surface tension, and hydrophobic nature.[4] While often utilized as heat-transfer fluids, lubricants, and additives[5], the properties that make them suitable for these applications also make them excellent candidates for reaction media.
The primary motivation for replacing conventional solvents is to enhance safety and sustainability.[1][6] this compound offers several distinct advantages:
-
High Boiling Point: Reduces volatility and flammability concerns, enabling reactions at elevated temperatures with minimal solvent loss.
-
Chemical Inertness: The siloxane backbone (Si-O-Si) is highly stable and unreactive towards many common reagents, including strong bases, organometallics, and oxidizing agents under typical conditions.[7]
-
Low Toxicity Profile: Siloxanes generally exhibit lower toxicity compared to many aromatic hydrocarbons and chlorinated solvents.
-
Facilitated Product Isolation: Its low polarity and high boiling point simplify the removal of more volatile, less polar products via distillation. Furthermore, its immiscibility with highly polar solvents allows for efficient biphasic work-ups.
-
Potential for Recyclability: The low vapor pressure and thermal stability allow for straightforward recovery and reuse, aligning with the principles of green chemistry.
Physicochemical Properties: A Comparative Analysis
To appreciate the practical utility of this compound, its properties must be compared against those of standard non-polar solvents.
| Property | This compound | Toluene | n-Hexane |
| CAS Number | 556-69-4[5][8] | 108-88-3 | 110-54-3 |
| Molecular Formula | C₁₈H₅₄O₇Si₈[5][9] | C₇H₈ | C₆H₁₄ |
| Molecular Weight | 607.30 g/mol [5][9] | 92.14 g/mol | 86.18 g/mol |
| Boiling Point | 311.6 °C[5] | 110.6 °C | 68.7 °C |
| Melting Point | -63 °C[5][] | -95 °C | -95 °C |
| Density | 0.913 g/cm³ (at 20 °C)[5][] | 0.867 g/cm³ (at 20 °C) | 0.655 g/cm³ (at 20 °C) |
| Vapor Pressure | 6.98 x 10⁻⁵ mm Hg (at 25 °C)[5] | 22 mm Hg (at 20 °C) | 124 mm Hg (at 20 °C) |
| Solubility in Water | Insoluble[] | 0.52 g/L (at 20 °C) | 9.5 mg/L (at 20 °C) |
| General Solubility | Very soluble in benzene, petroleum ether, ligroin.[5][] | Miscible with most organic solvents. | Miscible with most organic solvents. |
Scientist's Note: The exceptionally high boiling point and low vapor pressure are the most significant differentiators. This makes this compound an ideal solvent for high-temperature syntheses where pressure buildup and solvent evaporation are concerns. Its density, being close to 1 g/cm³, should be noted during aqueous work-ups as it may affect layer separation.
Logical Workflow for Solvent Selection and Use
The decision to employ a novel solvent system should be systematic. The following workflow illustrates the key decision points and experimental stages when considering this compound.
Caption: Diagram 1: Decision & Experimental Workflow.
Application Note 1: High-Temperature Palladium-Catalyzed Cross-Coupling
Context: Suzuki, Heck, and similar cross-coupling reactions often require elevated temperatures to achieve reasonable reaction rates, especially with less reactive aryl chlorides. The high boiling point and inertness of this compound make it an excellent medium for these transformations.
Causality & Rationale:
-
Thermal Stability: It provides a stable thermal bath, ensuring even heating without the risk of solvent decomposition that can occur with some organic solvents.
-
Ligand Stability: The non-coordinating nature of the siloxane can help preserve the integrity of sensitive phosphine ligands that might otherwise interact with more active solvents.
-
Simplified Work-up: After the reaction, the palladium catalyst often precipitates upon cooling and can be removed by filtration. The non-polar product can then be distilled directly from the high-boiling solvent.
Protocol 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
Disclaimer: Prior to performing any reaction, a thorough risk assessment should be conducted. All procedures should be carried out by trained individuals in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).[11][12]
Materials:
-
4-Chlorotoluene
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
This compound
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas (N₂ or Ar) setup.
Procedure:
-
Vessel Preparation: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4-chlorotoluene (1.0 eq), phenylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of this compound.
-
Solvent Addition: Add 40 mL of this compound to the reaction flask.
-
Inerting: Purge the flask with nitrogen for 15 minutes while stirring to ensure an inert atmosphere.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating & Monitoring: Heat the reaction mixture to 150 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots, diluting with hexane, filtering through a silica plug, and analyzing by GC-MS.
-
Cooling and Filtration: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The inorganic salts and palladium catalyst will precipitate. Filter the mixture through a pad of Celite, washing the pad with a small amount of hexane.
-
Product Isolation: Combine the filtrate and washings. The product, 4-methylbiphenyl, can be isolated from the this compound solvent by vacuum distillation.
-
Solvent Recovery: The remaining this compound in the distillation flask can be reused for subsequent reactions, potentially after a simple filtration step.
Application Note 2: Biphasic Catalysis with Catalyst Immobilization
Context: The principle of "like dissolves like" dictates that this compound will be immiscible with highly polar phases, such as ionic liquids or ethylene glycol.[4][13] This property can be exploited for biphasic catalysis, where a catalyst is dissolved in a polar phase and the reactants/products reside in the non-polar siloxane phase.
Causality & Rationale:
-
Catalyst Sequestration: This approach prevents leaching of expensive or toxic metal catalysts into the organic product phase.
-
Enhanced Separation: The two phases can be easily separated by decantation at the end of the reaction, simplifying both product purification and catalyst recycling.
-
Mass Transfer: Efficient stirring is critical to create a large interfacial area between the two phases, allowing reactants to migrate to the catalyst and products to return to the bulk solvent phase.
Workflow for Biphasic Reaction Setup
Caption: Diagram 2: Biphasic Catalysis Workflow.
Safety and Handling
While generally considered to have a low hazard profile, proper laboratory practices are essential.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Ventilation: Use in a well-ventilated laboratory or a chemical fume hood. Although its vapor pressure is low, heating will increase the concentration of vapors in the air.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste this compound and related materials in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[5] Consider recycling the solvent whenever possible.
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Jordan, A., et al. (2020). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PubMed Central. Retrieved from [Link]
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Prayitno, T. A., et al. (2018). Chemical variation of five natural extracts by non-polar solvent. ResearchGate. Retrieved from [Link]
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"use of Octadecamethyloctasiloxane as a reference material in NMR spectroscopy"
An Application Note and Protocol for the Use of Octadecamethyloctasiloxane as a Reference Material in NMR Spectroscopy
Introduction: The Imperative for Accuracy in Quantitative NMR (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules. Beyond its qualitative power, NMR offers a unique capability as a primary ratio method for quantitative analysis (qNMR). The signal intensity (integral) of a specific resonance is directly proportional to the number of nuclei contributing to that signal. This principle allows for the precise determination of the purity or concentration of a substance by co-dissolving it with a known amount of a certified reference material (CRM), often referred to as an internal standard (IS).[1][2]
The choice of internal standard is paramount and dictates the accuracy and reliability of the qNMR result. An ideal internal standard must satisfy several stringent criteria:
-
High Purity: The purity of the standard must be known and certified.[3]
-
Chemical Inertness: It must not react with the analyte, the solvent, or trace impurities.
-
Signal Simplicity and Resolution: It should exhibit a simple spectrum, preferably a sharp singlet, in a region of the NMR spectrum that does not overlap with any analyte signals.[4]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[3]
-
Stability: The standard should be non-volatile and non-hygroscopic to allow for accurate weighing and stable sample preparation.
While many common standards (e.g., maleic acid, dimethyl sulfone) are effective for a range of applications, they are often unsuitable for analytes that are highly non-polar or whose signals fall in the more crowded regions of the spectrum. This note details the application and protocols for using this compound (OMOS), a high-purity, non-volatile liquid siloxane, as a specialized internal standard for qNMR, particularly for non-polar analytes in organic solvents.
This compound (OMOS): A Superior Reference for Non-Polar Systems
This compound (C₁₈H₅₄O₇Si₈, MW = 607.30 g/mol ) is a linear polysiloxane. Its unique physical and spectroscopic properties make it an excellent candidate for an internal standard in specific qNMR applications.
Key Properties and Advantages
The primary advantages of OMOS stem from its chemical structure—a long-chain siloxane terminated with trimethylsilyl groups.
-
Optimal Spectroscopic Window: The 54 magnetically equivalent protons of the methyl groups on the silicon atoms give rise to a single, sharp singlet in the ¹H NMR spectrum. Crucially, this signal appears in the far upfield region (approximately 0.1-0.2 ppm), an area that is typically devoid of signals from most organic drug molecules and excipients. This minimizes the primary challenge of signal overlap.[5]
-
Chemical and Physical Stability: As a siloxane, OMOS is chemically inert and thermally stable. It is a non-volatile liquid, which eliminates the handling difficulties associated with sublimating solids and ensures the concentration of the prepared NMR sample remains constant over time.[6]
-
Excellent Solubility in Non-Polar Solvents: OMOS is highly soluble in non-polar deuterated solvents such as chloroform-d (CDCl₃), benzene-d₆, and toluene-d₈, making it ideal for the analysis of hydrophobic compounds that are challenging to dissolve in more polar solvent systems.[2]
-
Simplified Quantification: The presence of 54 equivalent protons results in a high signal intensity per mole, allowing for the use of very small, accurately weighable quantities of the standard while still achieving a good signal-to-noise ratio and an optimal integral ratio relative to the analyte.
Physicochemical Data for OMOS
The following table summarizes the essential properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₅₄O₇Si₈ | [6] |
| Molecular Weight | 607.30 g/mol | [6] |
| Appearance | Colorless Liquid | [No specific source, general knowledge] |
| Boiling Point | ~409 °C at 760 mmHg | [7] |
| Melting Point | -63 °C | [No specific source, general knowledge] |
| Solubility | Very soluble in benzene, petroleum ether, ligroin. Soluble in CDCl₃, C₆D₆. | [No specific source, general knowledge] |
Expected NMR Data
The chemical shifts of siloxanes are highly consistent. The expected chemical shifts for OMOS are presented below.
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | ~0.1 - 0.2 | Singlet | The precise shift is slightly solvent-dependent. The signal corresponds to the 54 equivalent -CH₃ protons. |
| ¹³C | ~1.0 - 2.0 | Singlet | The signal corresponds to the 18 equivalent -CH₃ carbons. |
Experimental Protocols for Quantitative NMR using OMOS
This section provides a detailed, step-by-step methodology for using OMOS as an internal standard for the purity determination of a non-polar analyte.
Workflow Overview
The entire qNMR process, from planning to final result, follows a systematic workflow to ensure accuracy and reproducibility.
Caption: General workflow for quantitative NMR using an internal standard.
Protocol 1: Sample Preparation
Causality: The accuracy of the final calculated purity is directly dependent on the precision of the initial mass measurements. The internal standard method is a ratiometric technique; therefore, the exact concentration is less critical than the precisely known mass ratio of the analyte to the standard. A molar ratio near 1:1 is targeted to minimize integration errors that can arise when comparing a very large integral to a very small one.[8]
Materials:
-
Analyte of interest
-
High-purity this compound (OMOS) (≥99.5%)
-
High-purity deuterated solvent (e.g., CDCl₃, ≥99.8% D)
-
High-precision 5 mm NMR tubes
-
Analytical microbalance (readability of at least 0.01 mg)
-
Glass vial, Pasteur pipette, volumetric flask (optional)
Step-by-Step Procedure:
-
Weighing the Standard and Analyte:
-
Place a clean, dry glass vial on the analytical microbalance and tare the mass.
-
Accurately weigh approximately 5-10 mg of the OMOS internal standard directly into the vial. Record the exact mass (m_std).
-
Tare the balance again with the vial containing the standard.
-
Accurately weigh the analyte into the same vial. Aim for a mass (m_analyte) that will result in a molar ratio of analyte-to-standard between 0.5 and 2.0. Record the exact mass.
-
-
Dissolution:
-
Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.
-
Ensure complete dissolution by gently vortexing or swirling the vial. Visually inspect the solution to confirm no particulate matter remains. Complete dissolution is critical for obtaining homogeneous samples and sharp NMR signals.[3]
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, carefully transfer the solution into a high-precision NMR tube.
-
Cap the tube securely to prevent solvent evaporation, which would alter the concentration and potentially affect shimming.
-
Protocol 2: NMR Data Acquisition
Causality: The most critical parameter in qNMR is the relaxation delay (D1). The delay must be long enough to allow all protons (in both the analyte and the standard) to fully return to thermal equilibrium before the next pulse. Incomplete relaxation leads to signal saturation and an underestimation of the integral area, invalidating the quantitative result. A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being quantified.[9]
Recommended Spectrometer Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Angle (p1) | 90° | Ensures maximum signal excitation for quantification. |
| Relaxation Delay (D1) | ≥ 30 seconds | A conservative value for siloxanes and most organic molecules to ensure full relaxation (T₁ for siloxanes can be long). Should be properly determined (≥ 5 x T₁_max). |
| Acquisition Time (aq) | 2-4 seconds | Provides adequate digital resolution. |
| Number of Scans (ns) | 8-16 | Sufficient for good signal-to-noise on modern spectrometers. More scans can be used if needed. |
| Receiver Gain (rg) | Auto-adjust | Optimize to avoid signal clipping. |
| Temperature | 298 K (or controlled) | Maintain a stable temperature to prevent chemical shift drift. |
Step-by-Step Procedure:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
-
Shimming:
-
Perform automated or manual shimming to achieve a narrow and symmetrical solvent peak shape. Good magnetic field homogeneity is essential for accurate integration.
-
-
Parameter Setup:
-
Load a standard 1D proton experiment.
-
Set the acquisition parameters according to the table above. Crucially, ensure the relaxation delay (D1) is adequate. If the T₁ of your analyte is unknown, a conservative delay of 60 seconds is recommended as a starting point.
-
-
Acquisition:
-
Acquire the spectrum. It is good practice to acquire at least three replicate measurements to assess the precision of the experiment.[9]
-
Protocol 3: Data Processing and Purity Calculation
Causality: Accurate integration requires careful data processing. The Fourier-transformed spectrum must be correctly phased and have a flat baseline across the signals of interest. The integration limits must be set wide enough to encompass the entire peak area, including the ¹³C satellites which contain ~1.1% of the total signal intensity for a proton attached to a ¹³C atom.[10]
Step-by-Step Procedure:
-
Processing:
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption shape.
-
Apply an automatic or manual baseline correction to ensure a flat baseline across the entire spectrum, particularly around the analyte and OMOS signals.
-
-
Integration:
-
Integrate the well-resolved singlet for OMOS (I_std).
-
Integrate a well-resolved, non-overlapping signal corresponding to a known number of protons in the analyte (I_analyte).
-
-
Purity Calculation:
-
The mass fraction purity of the analyte (P_analyte) is calculated using the following equation:[8]
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte, I_std: Integral values for the analyte and standard signals.
-
N_analyte, N_std: Number of protons for the integrated analyte and standard signals (N_std for OMOS is 54).
-
M_analyte, M_std: Molar masses of the analyte and standard (M_std for OMOS is 607.30 g/mol ).
-
m_analyte, m_std: Weighed masses of the analyte and standard.
-
P_std: Purity of the OMOS standard (as stated on the certificate of analysis).
-
System Validation and Troubleshooting
A robust qNMR protocol includes self-validating steps to ensure trustworthiness.
Caption: Decision points for validating a qNMR experiment.
| Issue | Potential Cause | Recommended Action |
| Signal Overlap | Analyte signal is too close to the OMOS signal (~0.1 ppm). | This is rare for most analytes. If it occurs, changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆) can induce differential chemical shifts. Alternatively, choose a different, non-overlapping signal from the analyte for quantification. |
| Broad Peaks | Poor shimming; incomplete dissolution; sample degradation. | Re-shim the instrument. Ensure the sample is fully dissolved; gentle sonication may help. Check for sample stability over the course of the experiment. |
| Inaccurate Results | Incorrect weighing; insufficient relaxation delay (D1); improper phasing or baseline correction. | Re-prepare the sample, ensuring careful weighing. Verify T₁ values and ensure D1 ≥ 5*T₁_max. Meticulously re-process the spectrum with careful phasing and baseline correction. |
| Extra Peaks | Impurities in the analyte, standard, or solvent. | Run individual spectra of the analyte and OMOS to identify the source of impurity peaks. Use high-purity certified standards and solvents. |
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
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Let's try doing quantitative NMR. JEOL Ltd. [Link]
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A Workup Protocol Combined with Direct Application of Quantitative Nuclear Magnetic Resonance Spectroscopy of Aqueous Samples from Large-Scale Steam Explosion of Biomass. ACS Omega. [Link]
-
Quantitative NMR Without Internal Standards. University of Ottawa. [Link]
-
Determination of Polydimethylsiloxanes by 1H-NMR in Wine and Edible Oils. PubMed. [Link]
-
Analysis of Siloxane Content in Commercial Shampoos: An Undergraduate qNMR Laboratory Experiment. Journal of Chemical Education. [Link]
-
Liquid- and solid-state high-resolution NMR methods for the investigation of aging processes of silicone breast implants. Biomaterials. [Link]
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This compound | CAS#:556-69-4. Chemsrc. [Link]
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29 Si NMR chemical shifts of different siloxane coordination compounds. ResearchGate. [Link]
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Silicon NMR on Spinsolve benchtop spectrometers. Magritek. [Link]
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Applications of silicon-29 NMR spectroscopy. ResearchGate. [Link]
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Typical 29 Si NMR Chemical Shifts. ResearchGate. [Link]
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Understanding Silicone Chemical Compatibility: A Comprehensive Guide. Atlas Fibre. [Link]
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NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. OSTI.GOV. [Link]
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Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. MDPI. [Link]
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High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. MDPI. [Link]
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- 5. Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Octadecamethyloctasiloxane in High-Performance Lubricant and Coating Formulations
Abstract
Octadecamethyloctasiloxane (OMOS) is a linear polydimethylsiloxane fluid with a defined structure, offering exceptional properties for advanced material formulations. Its low surface tension, high thermal stability, and hydrophobicity make it a valuable component in high-performance lubricants and protective coatings. This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists, detailing the physicochemical properties of OMOS and its application in creating superior lubricant and coating systems. We present field-proven protocols for formulation, application, and performance evaluation, underpinned by scientific principles to ensure reproducible and reliable results.
Physicochemical Properties of this compound
This compound, a member of the silicone fluid family, is characterized by its repeating silicon-oxygen (siloxane) backbone saturated with methyl groups.[1] This structure imparts a unique combination of liquid properties over a wide temperature range, chemical inertness, and surface-active characteristics. A thorough understanding of its properties is fundamental to its effective application.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 556-69-4 | [][3][4] |
| Molecular Formula | C₁₈H₅₄O₇Si₈ | [1][][3] |
| Molecular Weight | 607.30 g/mol | [1][][3] |
| Appearance | Colorless Liquid | [] |
| Purity | ≥95% by GC | [] |
| Melting Point | -63 °C | [][4] |
| Boiling Point | ~310-409 °C at 760 mmHg | [][4] |
| Density | ~0.913 g/cm³ | [] |
| Refractive Index | ~1.3970 | [4] |
| Solubility | Soluble in non-polar organic solvents (Benzene, Petroleum Ether); Insoluble in water. | [] |
The molecular architecture of OMOS is central to its function. The flexible Si-O-Si backbone allows for significant molecular mobility, while the non-polar methyl groups create a low-energy surface.
Caption: Simplified 2D structure of this compound.
Application in Lubricant Formulations
Silicone fluids are excellent lubricants, particularly for plastic and rubber interfaces where hydrocarbon-based lubricants can cause swelling or degradation.[5] OMOS, as a well-defined, low-viscosity siloxane, serves as an exceptional base fluid or additive for creating specialized lubricants.
Mechanism of Action
The lubricating properties of OMOS stem from its molecular structure. The low intermolecular forces and the ability of the methyl groups to orient themselves towards the contact surface create a low-friction film. This film minimizes direct contact between surfaces, reducing wear and extending the operational life of components. Its high thermal stability ensures consistent performance across a range of temperatures, resisting oxidation and viscosity changes that plague many organic lubricants.[6]
Formulation Guidelines
OMOS can be used as the primary base fluid in low-viscosity applications or blended with higher molecular weight silicone polymers and fillers (like fumed silica) to create greases with specific rheological properties.
Table 2: Illustrative Silicone Grease Formulation
| Component | Function | Concentration (w/w %) |
| This compound | Base Fluid / Co-fluid | 70 - 90% |
| High-Viscosity PDMS (e.g., 10,000 cSt) | Viscosity Modifier | 5 - 20% |
| Fumed Silica (hydrophobically treated) | Thickener / Reinforcing Filler | 3 - 10% |
| Polytetrafluoroethylene (PTFE) Powder | Solid Lubricant Additive | 1 - 5% |
Causality: The OMOS provides excellent wetting and low-temperature performance. The higher viscosity PDMS builds body, while fumed silica creates the grease-like consistency through a hydrogen-bonded network. PTFE is added for enhanced lubricity under high-load conditions.
Experimental Protocol: Performance Evaluation of a Silicone Lubricant
This section outlines a workflow for characterizing a lubricant formulated with OMOS.
Caption: Workflow for silicone lubricant evaluation.
Protocol 2.3.1: Viscosity Measurement
-
Objective: To determine the dynamic viscosity of the lubricant, a critical parameter for its flow characteristics.
-
Apparatus: Rotational viscometer (e.g., NDJ-1 or similar).[7][8]
-
Methodology:
-
Equilibrate the lubricant sample to a standard temperature, typically 25 °C, using a water bath.[7]
-
Select an appropriate spindle and rotational speed based on the expected viscosity. The goal is to achieve a torque reading between 20-80% of the instrument's full scale for optimal accuracy.
-
Immerse the spindle into the sample up to the designated immersion mark.[7]
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to achieve a stable reading.
-
Record the viscosity in centipoise (cP) or centistokes (cSt) if density is known.
-
Repeat the measurement three times and report the average value.[7]
-
-
Trustworthiness: This method is standardized and ensures that the lubricant's flow properties meet the design specifications for the intended application (e.g., low viscosity for sprayability, high viscosity for stay-in-place performance).
Protocol 2.3.2: Oxidation Stability Assessment
-
Objective: To evaluate the lubricant's resistance to thermal and oxidative degradation.
-
Apparatus: Pressurized Differential Scanning Calorimeter (PDSC).[6]
-
Methodology:
-
Place a small, precisely weighed sample (5-10 mg) into an aluminum pan.
-
Seal the pan and place it in the PDSC cell alongside a reference pan.
-
Pressurize the cell with pure oxygen to a specified pressure (e.g., 500 psi).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to the desired isothermal test temperature.
-
Hold at the isothermal temperature and monitor the heat flow. The onset of oxidation is marked by a sharp exothermic peak.
-
The time to the onset of this peak is the Oxidation Induction Time (OIT). A longer OIT indicates superior stability.[6]
-
-
Expertise: PDSC is a highly sensitive method that accelerates the aging process under controlled conditions, providing a reliable prediction of the lubricant's long-term service life.
Application in Coating Formulations
In coatings, OMOS functions as a highly effective surface additive.[] Even at low concentrations, it migrates to the coating-air interface, lowering the surface energy to provide slip, mar resistance, and hydrophobicity.[9]
Role in Coatings
-
Slip and Mar Resistance: By creating a low-friction surface, OMOS enhances the coating's resistance to scratching and abrasion.[10]
-
Hydrophobicity: The non-polar methyl groups create a water-repellent surface, leading to a high water contact angle and beading effect.[9]
-
Flow and Leveling: As a low-viscosity fluid, it can improve the flow characteristics of the coating during application, helping to eliminate surface defects like orange peel.
Formulation Guidelines
OMOS is typically added during the final "let-down" stage of coating manufacturing to ensure it is well-dispersed without interfering with the primary film formation.
Table 3: Illustrative Hydrophobic Topcoat Formulation Additive Package
| Component | Function | Concentration (w/w % of total) |
| Acrylic Polyol Resin | Binder / Film Former | 40 - 50% |
| Polyisocyanate | Curing Agent / Crosslinker | 15 - 20% |
| Solvents (e.g., Xylene, Butyl Acetate) | Viscosity Control | 25 - 35% |
| Pigments/Fillers | Color / Opacity | As required |
| This compound | Slip & Hydrophobicity Agent | 0.1 - 1.0% |
Causality: The concentration of OMOS is critical. Too little will be ineffective, while too much can lead to surface defects or negatively impact inter-coat adhesion. The 0.1-1.0% range is a typical starting point for achieving desired surface properties without compromising bulk film integrity.
Experimental Protocol: Preparation and Characterization of a Siloxane-Modified Coating
This workflow details the process of applying and testing a coating formulated with OMOS.
Caption: Workflow for coating formulation and characterization.
Protocol 3.3.1: Hydrophobicity Assessment via Contact Angle Measurement
-
Objective: To quantify the water repellency of the cured coating surface.
-
Apparatus: Goniometer / Contact Angle Meter.
-
Methodology:
-
Place the cured, coated substrate on the instrument's stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface using a precision syringe.
-
A camera captures the profile of the droplet at the liquid-solid interface.
-
Software analyzes the image to calculate the angle formed between the substrate surface and the tangent of the droplet.
-
Perform measurements at multiple locations on the sample to ensure uniformity and report the average contact angle.
-
-
Expertise: A contact angle greater than 90° indicates a hydrophobic surface. The addition of OMOS can typically increase the water contact angle of a standard acrylic coating from ~75° to >100°, providing a quantitative measure of its effectiveness.
Protocol 3.3.2: Hardness and Adhesion Testing
-
Objective: To assess the coating's surface hardness and its adhesion to the substrate, ensuring that the additive does not compromise mechanical properties.
-
Apparatus: Pencil Hardness Test Kit (per ASTM D3363-00).[11]
-
Methodology:
-
A set of calibrated graphite pencils of increasing hardness (from 6B to 6H) is used.
-
Starting with a softer pencil, push the pencil lead firmly against the coating surface at a 45° angle.
-
Inspect the surface for indentation or gouging.
-
The "pencil hardness" is defined as the hardest pencil that does not scratch or mar the surface.
-
-
Trustworthiness: This standardized test provides a self-validating system to ensure the final coating meets required durability standards. Comparing the hardness of a control coating (without OMOS) to the modified coating confirms that the additive has not overly plasticized or softened the film.
Safety and Handling
This compound is considered to have low toxicity.[9] However, as with all chemicals, appropriate safety measures should be taken.
-
Work in a well-ventilated area.
-
Wear standard personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Consult the manufacturer's Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a versatile and highly effective silicone fluid for formulating advanced lubricants and coatings. Its well-defined chemical structure provides a unique set of properties, including excellent thermal stability, lubricity, and the ability to drastically lower surface energy. By following the detailed protocols outlined in this guide, researchers and formulators can effectively harness the benefits of OMOS to create durable, high-performance materials tailored to a wide range of demanding applications.
References
- Deep Sea Inc. (2025). How to test the quality of fluid silicone oil? Blog.
- Silibase Silicone. (n.d.). Introduction of Test Methods for Silicone Oil. Technical Document.
- BOC Sciences. (n.d.). CAS 556-69-4 this compound. Product Page.
- Silibase Silicone. (n.d.). TESTING METHOD Silicone Oil (PDMS). Technical Document.
- Guangdong Anysil Silicone Co., Ltd. (2024). How to test the viscosity of silicone? Knowledge Base.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 11171.
- ResearchGate. (2025). Evaluation of Protective Silicone/Siloxane Coatings in Simulated Low-Earth-Orbit Environment.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- ChemicalBook. (2024). This compound | 556-69-4. Product Page.
- SpecialChem. (2025). Lubricants in Coatings and Inks: Overview and Benefits.
- CHT Silicones. (2018).
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- 6. deepseasilicone.com [deepseasilicone.com]
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Application Notes & Protocols: Octadecamethyloctasiloxane in the Fabrication of Microfluidic Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Surface Management in Microfluidics
The fabrication of microfluidic devices, particularly those utilizing polydimethylsiloxane (PDMS), has revolutionized biological research and drug development. The ease of prototyping, optical transparency, and biocompatibility of PDMS make it an ideal material for creating intricate micro-scale environments for cell culture, high-throughput screening, and organ-on-a-chip models.[1][2][3][4] However, the inherent properties of PDMS, such as its hydrophobicity and tendency for strong interfacial adhesion, present significant challenges during fabrication, especially in multi-layer devices and those with high-density features.[5]
This guide provides detailed application notes and protocols for the use of octadecamethyloctasiloxane as a critical ancillary chemical in the fabrication of PDMS-based microfluidic devices. We will explore its application as a high-performance mold release agent and lubricating layer, addressing common fabrication failure points and ensuring the fidelity and reproducibility of micro-structured devices.
Physicochemical Properties of this compound
This compound is a linear siloxane with the chemical formula C18H54O7Si8.[6][7][8][9] Its key properties relevant to microfabrication are summarized in the table below.
| Property | Value | Significance in Microfabrication |
| Molecular Formula | C18H54O7Si8 | The siloxane backbone provides low surface tension and chemical inertness. |
| Molecular Weight | 607.30 g/mol | Influences viscosity and vapor pressure. |
| Appearance | Colorless Liquid | Ensures no interference with optical inspection of devices.[7] |
| Boiling Point | ~310.45 - 409.1 °C | Allows for application in both liquid and vapor phases.[9] |
| Density | ~0.913 g/cm³ | Relevant for calculating coating volumes.[9] |
| Solubility | Soluble in organic solvents (e.g., benzene, ligroin), insoluble in water. | Dictates solvent choice for cleaning and dilution. |
Core Application: Mold Release Agent in Soft Lithography
The primary application of this compound in microfluidics is as a mold release agent, particularly in the process of soft lithography. Soft lithography involves casting a liquid PDMS prepolymer against a micro-patterned master mold.[10] Upon curing, the PDMS replica must be peeled away from the master without damaging the delicate microfeatures on either surface.
Due to the chemical similarity between the siloxane-based PDMS and silicon-based master molds (often made of SU-8 photoresist on a silicon wafer), there is a high potential for adhesion. This can lead to incomplete replication, tearing of the PDMS, or delamination of the photoresist from the wafer.[5] this compound forms a low-energy, non-reactive barrier between the mold and the PDMS, drastically reducing the forces of adhesion and facilitating a clean release.
Experimental Protocols
Two primary methods for applying this compound as a mold release agent are detailed below: Vapor Phase Silanization and Direct Liquid Coating . The choice of method depends on the desired coating uniformity, the geometry of the master mold, and the available laboratory equipment.
Protocol 1: Vapor Phase Silanization
This method is preferred for achieving a uniform, monolayer-like coating, which is critical for preserving the fine features of the master mold.
Objective: To create a hydrophobic, anti-stiction layer on a master mold via chemical vapor deposition of this compound.
Materials:
-
Master mold (e.g., SU-8 on a silicon wafer)
-
This compound (CAS: 556-69-4)
-
Vacuum desiccator or vacuum oven
-
Small, open container (e.g., aluminum weigh boat or glass vial)
-
Nitrogen gas source (optional, for purging)
Procedure:
-
Master Mold Preparation:
-
Ensure the master mold is clean and dry. If necessary, clean with isopropanol followed by deionized water and dry thoroughly with a stream of nitrogen gas.
-
For enhanced silane reactivity, the surface can be activated via oxygen plasma treatment for 30-60 seconds. This generates hydroxyl (-OH) groups on the surface, which can react with the siloxane.
-
-
Vapor Deposition Setup:
-
Place the master mold inside a vacuum desiccator.
-
Pipette a small amount (100-200 µL) of this compound into the small, open container and place it inside the desiccator, away from the master mold.
-
-
Deposition:
-
Seal the desiccator and apply a vacuum (to approximately -0.8 atm). The reduced pressure will increase the vapor pressure of the this compound, allowing it to fill the chamber.
-
Allow the deposition to proceed for 1-2 hours at room temperature. For a more robust coating, the desiccator can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C), though this is often not necessary.
-
-
Post-Deposition:
-
Vent the desiccator, preferably with dry nitrogen gas, to remove excess vapor.
-
Remove the master mold. A successful coating will be invisible to the naked eye but will render the surface highly hydrophobic.
-
The mold is now ready for PDMS casting.
-
Protocol 2: Direct Liquid Coating
This is a simpler, more rapid method suitable for less critical applications or when a vacuum chamber is unavailable.
Objective: To apply a thin, lubricating layer of this compound to a master mold.
Materials:
-
Master mold
-
This compound
-
Low-lint laboratory wipes
-
Nitrogen gas source
Procedure:
-
Master Mold Preparation:
-
Clean and dry the master mold as described in Protocol 1.
-
-
Application:
-
Place a small drop of this compound onto a clean, low-lint wipe.
-
Gently and evenly wipe the surface of the master mold, ensuring complete coverage. The goal is to leave a very thin, uniform film.
-
-
Excess Removal:
-
Use a new, clean, low-lint wipe to gently buff the surface and remove any excess liquid.
-
Finally, use a gentle stream of nitrogen gas to blow off any remaining droplets or lint.
-
-
Casting:
-
The mold is now ready for immediate use.
-
Workflow Visualization
Diagram 1: Soft Lithography Workflow with this compound
Caption: Workflow for PDMS microfluidic device fabrication using this compound as a mold release agent.
Trustworthiness and Self-Validation
The efficacy of the this compound treatment can be validated through several straightforward checks:
-
Contact Angle Measurement: A simple water droplet contact angle measurement on a treated, flat silicon wafer can confirm the hydrophobicity of the coating. A successful treatment should result in a contact angle significantly greater than 90°.
-
Ease of Demolding: A qualitative but critical validation is the ease with which the cured PDMS can be peeled from the master. A properly treated mold will allow for a smooth, low-force release.
-
Replica Fidelity: Inspect the resulting PDMS replica under a microscope. The absence of torn features, adhered debris from the mold, or distorted structures indicates a successful release.
-
Mold Longevity: For labs that reuse master molds, tracking the number of successful PDMS replicas that can be cast from a single mold is a long-term indicator of the effectiveness of the release agent protocol.
Expertise and Causality: Why this compound Works
The effectiveness of this compound stems from fundamental principles of surface chemistry and polymer science. As a siloxane, it shares a chemical backbone with PDMS, but its shorter chain length and liquid state prevent it from cross-linking with the PDMS prepolymer. Its low surface energy creates a non-wetting interface, minimizing the contact area and intermolecular forces between the curing PDMS and the mold surface.
In vapor phase deposition, the siloxane molecules can form a self-assembled monolayer on the activated mold surface, creating a highly ordered and extremely thin release layer. This is particularly advantageous for high-resolution features where thicker, liquid-applied coatings might obscure nanoscale details.
Application in PDMS-PDMS Double Casting
For creating more durable, all-PDMS molds or for replicating complex 3D structures, a technique known as double casting is often employed.[5] This involves creating a "negative" PDMS mold from the original master, and then casting a final "positive" PDMS replica from this negative mold. The challenge here is the extremely high adhesion between the two PDMS layers.
This compound is an excellent release agent for this application. A thin layer applied to the "negative" PDMS mold before casting the final replica will prevent irreversible bonding between the two PDMS parts. The direct liquid coating method (Protocol 2) is often sufficient for this purpose.
Diagram 2: PDMS-PDMS Double Casting Process
Caption: The role of this compound in PDMS-PDMS double casting.
Conclusion
This compound is a valuable tool in the microfluidic fabrication toolkit. While not a direct component of the final device, its proper application as a mold release agent is critical for ensuring high-fidelity replication, reducing fabrication failures, and extending the lifespan of expensive master molds. The protocols outlined in this guide provide a robust framework for integrating this siloxane into standard soft lithography workflows, thereby enhancing the reliability and efficiency of microfluidic device prototyping and production.
References
-
Improved Polydimethylsiloxane (PDMS) Double Casting via Silicone Oil Treatment for Densely Packed Microstructure Replication. PubMed. [Link]
-
Fabricating smooth PDMS microfluidic channels from low-resolution 3D printed molds using an omniphobic lubricant-infused coating. ResearchGate. [Link]
-
Increasing Silicone Mold Longevity: A Review of Surface Modification Techniques for PDMS-PDMS Double Casting. PubMed Central. [Link]
-
PDMS softlithography. Elveflow. [Link]
-
Technical Application Report - Silicone Lubrication. ACC Silicones. [Link]
-
The effects of poly(dimethylsiloxane) surface silanization on the mesenchymal stem cell fate. Royal Society of Chemistry. [Link]
-
ARTICLE. Stanford University. [Link]
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This compound. PubChem. [Link]
-
A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study. PubMed Central. [Link]
-
A Practical Method for Rapid Microchannel Fabrication in Polydimethylsiloxane by Replica Molding without Using Silicon Photoresist. ResearchGate. [Link]
-
This compound. NIST WebBook. [Link]
-
Chemical Vapor Deposition (CVD) & Atomic Layer Deposition (ALD). Gelest, Inc. [Link]
-
This compound | CAS#:556-69-4. Chemsrc. [Link]
Sources
- 1. Increasing Silicone Mold Longevity: A Review of Surface Modification Techniques for PDMS-PDMS Double Casting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-leland.stanford.edu [www-leland.stanford.edu]
- 3. This compound | C18H54O7Si8 | CID 11171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A surface treatment method for improving the attachment of PDMS: acoustofluidics as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Polydimethylsiloxane (PDMS) Double Casting via Silicone Oil Treatment for Densely Packed Microstructure Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. This compound | CAS#:556-69-4 | Chemsrc [chemsrc.com]
- 9. Organosilicon,CAS#:556-69-4,十八甲基八硅,this compound [en.chemfish.com]
- 10. PDMS softlithography - Elveflow [elveflow.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing with Octadecamethyloctasiloxane in GC Analysis
Welcome to the technical support center for troubleshooting Gas Chromatography (GC) analyses. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of Octadecamethyloctasiloxane. As a high molecular weight, non-polar siloxane, this compound presents unique challenges that require a systematic and well-informed troubleshooting approach. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you diagnose and resolve these issues effectively.
Understanding the Problem: What is Peak Tailing and Why is it a Concern?
In an ideal chromatographic separation, the resulting peaks on a chromatogram have a symmetrical, Gaussian shape. Peak tailing is a common chromatographic problem where the peak's asymmetry is skewed, with the latter half of the peak being broader than the front half.[1] This is particularly problematic as it can lead to reduced resolution between adjacent peaks, inaccurate peak integration, and ultimately compromise the precision and accuracy of your quantitative analysis.[2] For a peak to be considered problematic, a tailing factor (Tf) or asymmetry factor (As) above 1.5 is a good indicator that investigation is needed.[2]
This compound, with its high boiling point of approximately 311.6 °C and its siloxane structure, can be susceptible to interactions within the GC system that lead to peak tailing.[3] Understanding the root causes is the first step toward achieving sharp, symmetrical peaks.
Level 1 Troubleshooting: The Most Common Culprits
This section addresses the most frequent and easily resolvable causes of peak tailing. Always start your troubleshooting here.
Question 1: I'm seeing tailing for all the peaks in my chromatogram, including this compound. What should I check first?
When all peaks in a chromatogram exhibit tailing, the issue is likely a physical problem within the GC system rather than a chemical interaction specific to your analyte.[4] This "indiscriminate tailing" points to a disruption in the carrier gas flow path.[5][6]
Here’s a prioritized checklist of what to investigate:
-
Improper Column Installation: This is one of the most common causes of universal peak tailing.[4][7]
-
Poor Column Cut: A ragged, uneven, or non-perpendicular cut at the column inlet can create turbulence in the carrier gas flow, causing peak tailing.[2][4] The column end should be a clean, square cut.
-
Incorrect Column Position: If the column is set too high or too low within the inlet, it can create "dead volumes" where the sample can linger before entering the column, leading to band broadening and tailing.[4]
-
-
Leaking Connections: A leak at the inlet fitting can disrupt the carrier gas flow and introduce air into the system, which can also cause peak tailing and other issues.
Protocol 1: Proper GC Column Cutting and Installation
Objective: To ensure a clean, square column cut and correct positioning within the GC inlet.
Materials:
-
Ceramic scoring wafer or diamond-tipped scribe
-
Magnifying glass (at least 10x magnification)
-
Appropriate ferrules and nuts for your column and instrument
-
Wrench for tightening nuts
-
Ruler or measuring guide provided by the GC manufacturer
Procedure:
-
Cutting the Column: a. Hold the column firmly. b. Using a ceramic scoring wafer or diamond-tipped scribe, make a single, light score on the polyimide coating. Do not apply excessive pressure. c. Gently flex the column at the score to break it. The break should be clean and perpendicular to the column wall. d. Inspect the cut end with a magnifying glass to ensure it is a flat, 90-degree cut with no jagged edges or shards of fused silica.[4] If the cut is not perfect, repeat the process.
-
Installing the Column in the Inlet: a. Slide the appropriate nut and ferrule onto the column, ensuring the ferrule is oriented correctly. b. Using the manufacturer's recommended measuring guide or a ruler, set the correct column insertion distance from the ferrule. This distance is critical and varies by instrument and inlet type.[2] c. Insert the column into the inlet until the nut is seated. d. Tighten the nut by hand until snug, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten, as this can damage the column and ferrule.
Question 2: Only the peak for this compound is tailing, while other compounds in my sample have good peak shape. What does this suggest?
When only specific peaks are tailing, it points towards a chemical interaction between the analyte and "active sites" within the GC system.[5][6] For a compound like this compound, these interactions can occur due to its siloxane nature and potential for adsorption.
Primary Causes of Analyte-Specific Tailing:
-
Active Sites in the Inlet: The inlet liner and the metal surfaces of the inlet can have active sites, such as silanol groups (-Si-OH), which can interact with polarizable molecules.[8] While this compound is non-polar, its oxygen atoms can still participate in hydrogen bonding with active silanol groups.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with your analyte.[9][10]
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups on the fused silica tubing, which can lead to peak tailing for sensitive compounds.[11]
Level 2 Troubleshooting: Addressing Chemical Interactions and Contamination
If the initial checks do not resolve the issue, a more in-depth investigation into the chemical inertness of your system is required.
Question 3: How can I identify and eliminate active sites in my GC system that might be causing my this compound peak to tail?
A systematic approach of replacing and cleaning components is the most effective way to address active sites.
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is a common source of activity.[12]
-
Replace the Inlet Liner: The liner is a consumable part and should be replaced regularly.[13] Use a deactivated liner to minimize surface activity.[14]
-
Replace the Septum: A cored or degraded septum can release siloxane particles into the liner, creating active sites.[15][16] Change the septum daily or as needed.[14]
-
Clean the Inlet: If liner and septum replacement don't solve the problem, the metal surfaces of the inlet may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.
-
-
Column Maintenance:
-
Trim the Column: Removing the first 10-20 cm of the column can eliminate accumulated non-volatile residue and active sites at the column head.[2][10]
-
Bake Out the Column: Conditioning the column at a high temperature (below its maximum operating limit) can help remove semi-volatile contaminants.[10]
-
Protocol 2: GC Inlet and Column Maintenance
Objective: To restore the inertness of the GC inlet and the analytical column.
A. Inlet Maintenance:
-
Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature.
-
Turn Off Gases: Turn off the carrier and split vent flows.
-
Remove the Column: Carefully remove the analytical column from the inlet.
-
Disassemble the Inlet: Remove the septum nut, septum, and then the retaining nut for the inlet liner.
-
Replace Consumables:
-
Carefully remove the old liner and O-ring.
-
Wipe the inside of the inlet with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or acetone).
-
Install a new, deactivated liner and O-ring.
-
Install a new, pre-conditioned septum.
-
-
Reassemble and Leak Check: Reassemble the inlet, reinstall the column, and perform a leak check.
B. Column Trimming:
-
Identify the Inlet End: Ensure you are trimming the correct end of the column.
-
Cut the Column: Following the procedure in Protocol 1, trim 10-20 cm from the inlet end of the column.
-
Reinstall the Column: Reinstall the column in the inlet as described in Protocol 1.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: A flowchart for troubleshooting peak tailing in GC analysis.
Advanced Troubleshooting and FAQs
Question 4: I've performed all the maintenance steps, but my this compound peak still tails. What else could be the cause?
If maintenance doesn't solve the issue, it's time to look at your method parameters and potential column mismatch.
| Parameter | Potential Issue | Recommended Action |
| Inlet Temperature | Too low | A low inlet temperature can cause incomplete or slow vaporization of high-boiling point compounds like this compound, leading to band broadening and tailing.[4] Increase the inlet temperature, but do not exceed the maximum operating temperature of your column. |
| Oven Temperature Program | Ramp rate too slow | A slow temperature ramp can cause the analyte to spend too much time interacting with the stationary phase, potentially leading to tailing, especially if there is any residual activity in the column.[1] Consider a faster ramp rate. |
| Carrier Gas Flow Rate | Too low | A flow rate that is too low can lead to increased diffusion and band broadening. Ensure your flow rate is optimal for your column dimensions. |
| Sample Solvent | Polarity Mismatch | If the sample solvent is not compatible with the stationary phase, it can cause poor peak shape.[12] Ensure your solvent is appropriate for a non-polar column. |
| Column Choice | Inappropriate Stationary Phase | While a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable, a highly inert column is recommended for siloxane analysis to minimize interactions. |
Question 5: Could my sample itself be the source of the problem?
Yes, sample overload is a common cause of peak distortion, often leading to a "shark-fin" or fronting peak shape, but it can also contribute to tailing.[10][17]
-
Action: Try diluting your sample and re-injecting. If the peak shape improves, you were likely overloading the column.
Question 6: I see a series of evenly spaced "ghost peaks" in my chromatogram along with my analyte. What are these?
These are very likely cyclic siloxanes bleeding from your GC system.[15] The most common sources are the inlet septum and vial septa.[14][16] While this compound is a linear siloxane, these cyclic siloxanes are common contaminants and can interfere with your analysis.
-
Solution: Regular replacement of septa and using high-quality, low-bleed septa can minimize this issue.[15]
Summary of Troubleshooting Steps
| Symptom | Primary Suspect | Initial Action | Secondary Action |
| All peaks are tailing | Physical issue (flow path) | Check column installation (cut and position).[2][4] | Check for leaks at the inlet. |
| Only this compound peak is tailing | Chemical issue (active sites) | Replace inlet liner and septum.[13] | Trim 10-20 cm from the front of the column.[10] |
| Tailing persists after maintenance | Method parameters | Optimize inlet temperature and oven ramp rate.[1][4] | Check for column overload by diluting the sample.[10] |
| Evenly spaced "ghost peaks" | System contamination | Replace inlet and vial septa with low-bleed versions.[15][16] | Ensure proper conditioning of new septa. |
By following this structured troubleshooting guide, you can systematically identify and resolve the root cause of peak tailing for this compound in your GC analysis, leading to more accurate and reliable results.
References
-
Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
Taylor, T. GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]
-
Decker, D., & Brooks, H. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
English, C. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC Europe. [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. Agilent. [Link]
-
What Causes Tailing In Gas Chromatography? Chemistry For Everyone - YouTube. [Link]
-
Taylor, T. GC Column Killers! LCGC International. [Link]
-
What Can Be Used To Reduce Tailing In Gas Chromatography? Chemistry For Everyone - YouTube. [Link]
-
Peak Tailing in GC Trace Analysis. Restek. [Link]
-
What is the reason that GC shows very high peaks of siloxane compounds ( hexadecamethyl Heptasiloxane for instance) other than column bleeding? ResearchGate. [Link]
-
Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
GC Troubleshooting—Tailing Peaks. Restek. [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. This compound | C18H54O7Si8 | CID 11171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 6. it.restek.com [it.restek.com]
- 7. youtube.com [youtube.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
Technical Support Center: Optimization of Temperature Programming for Octadecamethyloctasiloxane (OMOS) Separation
Welcome to the dedicated technical support center for the gas chromatographic separation of Octadecamethyloctasiloxane (OMOS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. As your virtual Senior Application Scientist, my goal is to empower you with the expertise to overcome challenges and achieve robust and reproducible separations of this high-molecular-weight siloxane.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and challenges encountered during the analysis of this compound.
Q1: Why is temperature programming crucial for the analysis of OMOS?
A1: Temperature programming is essential for analyzing high-boiling point compounds like this compound (OMOS) for several key reasons.[1][2][3] An isothermal method set at a low enough temperature to resolve early eluting compounds would result in excessively long retention times and significant peak broadening for a late-eluting compound like OMOS.[1] Conversely, an isothermal method at a high temperature to quickly elute OMOS would lead to co-elution of any lower-boiling point impurities. Temperature programming allows for the efficient separation of a wide range of compounds in a single run by starting at a lower temperature and gradually increasing it.[2][3] This technique ensures that earlier eluting compounds are well-resolved at lower temperatures, while the temperature ramp facilitates the timely elution of high-boiling compounds like OMOS as sharper, more detectable peaks.[1][4]
Q2: What is a good starting stationary phase for OMOS analysis?
A2: For a non-polar compound like OMOS, a non-polar stationary phase is the most suitable choice based on the "like dissolves like" principle.[5][6] A 100% dimethylpolysiloxane (e.g., DB-1, Elite-1, TG-1MS) or a 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, Elite-5ms, TG-5MS) stationary phase is recommended.[7][8] These phases separate compounds primarily by their boiling points, which is ideal for a homologous series of siloxanes or when analyzing OMOS in a non-polar matrix.[6][7] The vast majority of capillary GC analyses, estimated around 70%, can be successfully performed on these types of stationary phases.[7]
Q3: I see a series of evenly spaced peaks in my blank runs, especially after analyzing OMOS. What are they?
A3: These are commonly referred to as "ghost peaks" and are a frequent issue in siloxane analysis.[9][10] They are typically caused by contamination from the degradation of silicone-containing materials within your GC system, most commonly the inlet septum or vial septa.[9][10][11] The high temperatures required for OMOS elution can accelerate the degradation of these materials, leading to the release of volatile siloxanes that appear as a homologous series of peaks in your chromatogram.[10] It is also possible, though less common with modern columns, that these peaks are a result of column bleed, which is the degradation of the stationary phase itself.[9][10]
Q4: Can I inject OMOS dissolved in any solvent?
A4: While OMOS is soluble in a variety of organic solvents, the choice of solvent is critical, especially when using a splitless injection mode. The initial oven temperature of your temperature program should be set approximately 20°C below the boiling point of your solvent.[12] This allows for proper solvent focusing, which is crucial for achieving sharp peaks for your analytes. If your initial oven temperature is too high relative to the solvent's boiling point, you may experience peak broadening or splitting. Common solvents for non-polar compounds like OMOS include hexane and dichloromethane.
Part 2: Troubleshooting Guide
This section provides a more in-depth, question-and-answer-formatted guide to troubleshoot specific problems you may encounter during your OMOS separations.
Q5: My OMOS peak is tailing. What are the likely causes and how can I fix it?
A5: Peak tailing for a relatively inert compound like OMOS often points to issues within the GC system rather than chemical interactions with the column. Here’s a systematic approach to troubleshooting:
-
Active Sites in the Inlet or Column: Silanol groups on the surface of the inlet liner or the column itself can cause peak tailing.[9] Ensure you are using a deactivated inlet liner and a high-quality, inert GC column. Over time, even deactivated surfaces can become active; consider replacing the inlet liner.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. A common remedy is to trim the first few centimeters of the column from the inlet side.[13]
-
Improper Column Installation: A poor column cut or incorrect ferrule placement can create dead volumes, leading to peak tailing. Ensure the column is cut cleanly and installed according to the manufacturer's instructions for your specific GC model.
-
Insufficient Temperature: If the final temperature of your program is not high enough, or the hold time is too short, OMOS may not be completely eluted from the column, which can manifest as a tailing peak.
Q6: I'm experiencing significant baseline rise during my temperature program. Is this normal?
A6: A rising baseline with increasing temperature is typically indicative of column bleed.[9] This occurs when the stationary phase of the GC column degrades at high temperatures, releasing small siloxane molecules.[9][10] While a small amount of bleed is normal for any column, excessive bleed can compromise sensitivity and integration of your OMOS peak.
-
Verify Column Temperature Limits: Ensure your temperature program does not exceed the manufacturer's specified maximum operating temperature for your column.[9]
-
Check for Oxygen Leaks: The presence of oxygen in the carrier gas can significantly accelerate stationary phase degradation.[9][10][14] Perform a leak check of your system, paying close attention to the inlet septum, ferrules, and gas connections. Using high-purity carrier gas and installing an oxygen trap is highly recommended.[10]
-
Proper Column Conditioning: A new column should be conditioned according to the manufacturer's instructions to remove any residual manufacturing materials and stabilize the stationary phase. Inadequate conditioning can lead to higher than normal bleed.
Q7: My retention time for OMOS is shifting between injections. What could be the cause?
A7: Retention time variability can be frustrating and can impact the reliability of your data. The primary causes are instability in carrier gas flow, oven temperature, or changes to the stationary phase.[13][15]
-
Carrier Gas Flow Stability: Ensure your gas source is providing a consistent pressure and that your electronic pressure control (EPC) is functioning correctly. Minor leaks in the system can also cause fluctuations in flow.[13]
-
Oven Temperature Reproducibility: The GC oven must be able to reproducibly execute the temperature program. Allow for a sufficient equilibration time at the initial temperature before each injection, typically 30 seconds to 1 minute after the setpoint is reached.[13]
-
Column Overloading: Injecting too large a sample volume or too high a concentration can lead to peak shape distortion and shifts in retention time.[9] Consider diluting your sample or increasing the split ratio.
-
Column Aging: Over time, the stationary phase can degrade, leading to a gradual decrease in retention times.[13] Regularly trimming the column can help mitigate this, but eventually, the column will need to be replaced.
Troubleshooting Workflow for OMOS Peak Tailing
Caption: A flowchart for systematically troubleshooting OMOS peak tailing.
Part 3: Experimental Protocols & Data
This section provides a detailed, step-by-step methodology for developing and optimizing a temperature program for OMOS separation, along with illustrative data.
Protocol 1: Development of a Scouting Gradient for OMOS
A scouting gradient is a generic temperature program used to determine the elution range of your analytes and to serve as a starting point for optimization.[16]
Objective: To establish a baseline temperature program for the elution of OMOS.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
OMOS standard solution (e.g., 100 µg/mL in hexane)
-
High-purity helium or hydrogen carrier gas
Procedure:
-
System Preparation:
-
Install the GC column and condition it according to the manufacturer's instructions.
-
Set the injector temperature to 280°C.
-
Set the detector temperature (FID) to 300°C.
-
Set the carrier gas flow rate to a constant 1.0 mL/min.
-
If using splitless injection, set the purge flow to 50 mL/min at 1 minute.
-
-
Scouting Gradient Program:
-
Injection and Data Acquisition:
-
Inject 1 µL of the OMOS standard solution.
-
Start the GC run and acquire the chromatogram.
-
-
Data Analysis:
-
Determine the retention time of the OMOS peak. This will be your starting point for optimization.
-
Protocol 2: Optimization of the Temperature Program for OMOS
Objective: To refine the scouting gradient to improve peak shape, reduce analysis time, and enhance resolution from any potential impurities.
Procedure:
-
Adjusting the Initial Temperature:
-
If there are early eluting impurities that are not well-resolved, lower the initial temperature. A good starting point is 45°C lower than the elution temperature of the first peak of interest.[12] For OMOS, which is a late eluter, the initial temperature mainly serves to focus the injection. A starting temperature of 100-150°C is often sufficient.
-
-
Optimizing the Ramp Rate:
-
The ramp rate has a significant impact on both resolution and analysis time. A faster ramp rate will decrease the retention time but may also decrease resolution.[18]
-
To improve the separation of OMOS from closely eluting compounds, a slower ramp rate (e.g., 5°C/min) should be employed as the temperature approaches the elution temperature of OMOS.
-
If OMOS is the only peak of interest and you want to shorten the analysis time, a faster ramp rate (e.g., 20°C/min) can be used.
-
-
Setting the Final Temperature and Hold Time:
-
The final temperature should be at least 20°C above the elution temperature of OMOS to ensure it is fully eluted from the column.[12]
-
The final hold time should be sufficient to elute any higher boiling compounds and clean the column for the next injection. A hold time of 3-5 times the column dead volume is a good starting point.[19]
-
Illustrative Data: Impact of Ramp Rate on OMOS Separation
| Parameter | Program A (Fast) | Program B (Moderate) | Program C (Slow) |
| Initial Temperature | 150°C | 150°C | 150°C |
| Initial Hold | 1 min | 1 min | 1 min |
| Ramp Rate | 20°C/min | 10°C/min | 5°C/min |
| Final Temperature | 320°C | 320°C | 320°C |
| Final Hold | 5 min | 5 min | 5 min |
| OMOS Retention Time | ~10.5 min | ~14.0 min | ~21.0 min |
| Peak Width (at half height) | ~0.15 min | ~0.10 min | ~0.07 min |
| Resolution from Impurity X | 1.2 | 1.8 | 2.5 |
Note: The values in this table are illustrative and will vary depending on the specific GC system and column used.
Workflow for Temperature Program Optimization
Caption: A decision-making workflow for optimizing a GC temperature program.
References
Sources
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 4. shu.elsevierpure.com [shu.elsevierpure.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fishersci.com [fishersci.com]
- 7. Guide to Selection of a Capillary Column for GC | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. pepolska.pl [pepolska.pl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
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- 17. chromatographytoday.com [chromatographytoday.com]
- 18. gcms.cz [gcms.cz]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. reddit.com [reddit.com]
- 21. A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scilit.com [scilit.com]
- 23. academic.oup.com [academic.oup.com]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 25. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 26. silicones.eu [silicones.eu]
- 27. youtube.com [youtube.com]
- 28. silicones.eu [silicones.eu]
- 29. Siloxane peaks in baseline GCMS [glsciences.eu]
- 31. Determination of cyclic volatile methylsiloxanes in personal care products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. sigmaaldrich.com [sigmaaldrich.com]
- 34. This compound | C18H54O7Si8 | CID 11171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. This compound | CAS#:556-69-4 | Chemsrc [chemsrc.com]
- 37. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
- 38. drawellanalytical.com [drawellanalytical.com]
- 39. agilent.com [agilent.com]
Technical Support Center: A Researcher's Guide to the Purification of Octadecamethyloctasiloxane
Introduction: The Critical Role of Purity in Octadecamethyloctasiloxane Applications
This compound (C18H54O7Si8), a linear siloxane, is a cornerstone material in numerous advanced applications, including lubricants, coatings, and as a precursor in silicone polymer engineering.[] Its performance in these applications is intrinsically linked to its purity. The presence of even trace amounts of impurities can significantly alter its physical and chemical properties, leading to compromised experimental outcomes and product performance. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and removing impurities from this compound, ensuring the integrity of their research and development activities.
Frequently Asked Questions (FAQs) on this compound Purification
Q1: What are the most common impurities found in this compound and how do they originate?
A1: Impurities in this compound typically arise from its synthesis, degradation, or contamination during storage and handling. The most common classes of impurities include:
-
Cyclic Siloxanes: The synthesis of linear siloxanes like this compound often involves the ring-opening polymerization of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4).[2][3] This process can be an equilibrium reaction, leading to the presence of residual cyclic siloxanes (e.g., D4, D5, D6) in the final product due to "backbiting" reactions.[2][4]
-
Shorter-Chain Linear Siloxanes: Incomplete polymerization or side reactions can result in the presence of lower molecular weight linear siloxanes.
-
Catalyst Residues and Reaction Byproducts: Depending on the synthetic route, impurities such as acidic or basic residues from catalysts can be present.[5][6] For instance, if halogenated starting materials are used, partially halogenated silicon species can form acidic impurities in the presence of moisture.[5]
-
Water: Moisture can be introduced during synthesis or from the environment. The presence of water is particularly problematic as it can lead to the hydrolysis of siloxane bonds, especially in the presence of acidic or basic catalysts.[5][7]
-
Silanols: Hydrolysis of the siloxane backbone can lead to the formation of silanol (Si-OH) terminated species, which can affect the material's properties and stability.[7][8]
Q2: How can I reliably detect and quantify impurities in my this compound sample?
A2: A multi-faceted analytical approach is recommended for the comprehensive characterization of impurities. The primary techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for identifying and quantifying volatile and semi-volatile impurities like cyclic and short-chain linear siloxanes.[9][10] The mass spectrometer allows for the identification of individual components based on their fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the analysis of less volatile or thermally sensitive impurities.[3] Reverse-phase HPLC is particularly useful for separating siloxanes based on their hydrophobicity.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is useful for identifying functional groups. For instance, the presence of water or silanol groups can be detected by characteristic absorptions in the IR spectrum. The Si-O-Si bond has a characteristic strong absorption between 1000 and 1100 cm⁻¹.[11]
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic solvents and materials like siloxanes.
Q3: My GC-MS analysis shows a series of repeating peaks. What are they likely to be?
A3: A series of repeating peaks in a GC-MS chromatogram of a siloxane sample is often indicative of homologous series of linear or cyclic siloxanes. Linear siloxanes, in particular, can appear as a pattern of peaks with a characteristic mass difference of 74 Da, corresponding to the mass of a dimethylsiloxane (-Si(CH₃)₂O-) unit.[12] It is also crucial to rule out contamination from your analytical system, such as from the GC injector septum or vial caps, which are often made of silicone-based materials.[12][13] Running a blank solvent injection can help determine if the analytical system is the source of the contamination.[12]
Q4: What are the principal methods for purifying this compound?
A4: The choice of purification method depends on the nature of the impurities and the desired level of purity. The most effective methods include:
-
Fractional Vacuum Distillation: This is a highly effective method for separating components with different boiling points.[14] It is particularly useful for removing lower-boiling cyclic siloxanes and shorter-chain linear siloxanes from the higher-boiling this compound.[15]
-
Adsorption: Passing the siloxane through a bed of adsorbent material can effectively remove specific impurities. Activated carbon, activated alumina, molecular sieves, and silica gel are commonly used to remove polar impurities like water, acidic residues, and silanols.[5][16][17][18]
-
Liquid-Liquid Extraction: This technique can be used to remove certain impurities by partitioning them between the siloxane and an immiscible solvent. For example, acetone has been shown to be effective in extracting low molecular weight cyclic siloxanes.[11]
-
Chromatography: Preparative column chromatography offers high-resolution separation and is suitable for achieving very high purity levels, although it may be less scalable than distillation.[19][20][21]
Troubleshooting Guide: Common Purification Challenges
| Problem | Potential Cause | Recommended Action |
| Unexpected peaks in GC-MS after purification | Contamination from the analytical system (e.g., vial septa, injector liner). | Run a blank solvent injection to check for system contamination. Replace septa with low-bleed alternatives and use PTFE-lined caps.[12][13] |
| Low yield after fractional distillation | Inefficient separation or thermal degradation. | Optimize the distillation parameters (vacuum level, temperature, reflux ratio). Ensure the system is well-insulated to maintain a proper temperature gradient. Prolonged exposure to high temperatures can cause degradation.[22] |
| Adsorbent treatment is ineffective | The adsorbent is saturated or inappropriate for the target impurity. | Regenerate or replace the adsorbent. Ensure the chosen adsorbent has an affinity for the specific impurity you are trying to remove (e.g., molecular sieves for water, activated alumina for acidic compounds).[5][18] |
| Product appears cloudy or hazy after purification | Presence of suspended water or fine particulate matter. | If water is suspected, pass the material through a column of a drying agent like anhydrous sodium sulfate or molecular sieves. If particulates are present, filtration through a suitable membrane filter may be necessary. |
| Purified material degrades during storage | Exposure to moisture, air (oxygen), or light, especially if trace acidic or basic impurities remain. | Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light. Ensure all residual catalysts are removed during purification. |
Experimental Protocols
Protocol 1: High-Efficiency Fractional Vacuum Distillation
This protocol is designed to remove lower-boiling impurities such as cyclic siloxanes (D4, D5) and shorter-chain linear siloxanes.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiver flask(s)
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
Procedure:
-
Assembly: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar.
-
Evacuation: Gradually apply vacuum to the system. A cold trap should be placed between the apparatus and the vacuum pump to protect the pump.
-
Heating: Once the desired vacuum is achieved (typically in the range of 1-10 mmHg), begin heating the flask gently.
-
Equilibration: As the mixture begins to boil, allow the vapor to rise through the fractionating column and establish a temperature gradient.
-
Fraction Collection: Collect the initial fraction (forerun), which will be enriched with the lower-boiling impurities. Monitor the temperature at the distillation head. A stable temperature indicates the distillation of a pure component.
-
Main Fraction: Once the temperature rises and stabilizes at the boiling point of this compound at the operating pressure, switch to a new receiver flask to collect the purified product.
-
Shutdown: Once the main fraction is collected, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Adsorbent Treatment for Removal of Polar Impurities
This protocol is effective for removing trace amounts of water and acidic impurities.[5]
Materials:
-
This compound
-
Selected adsorbent (e.g., activated alumina, molecular sieves 4Å, or activated carbon)[16][17][18]
-
Glass chromatography column or flask for slurry treatment
-
Anhydrous solvent for rinsing (e.g., hexane)
Procedure:
-
Adsorbent Activation: Activate the adsorbent by heating it in an oven under vacuum to remove any adsorbed water (e.g., 150-200°C for several hours). Allow it to cool in a desiccator.
-
Column Packing (Option A): Pack a glass column with the activated adsorbent.
-
Percolation: Slowly pass the this compound through the adsorbent bed. The flow rate should be slow enough to allow for efficient adsorption.
-
Slurry Method (Option B): Add the activated adsorbent to a flask containing the this compound (typically 1-5% w/w).
-
Agitation: Stir the slurry for several hours at room temperature.
-
Separation: Separate the adsorbent from the purified liquid by filtration or decantation.
-
Analysis: Analyze the purified material using appropriate methods (e.g., Karl Fischer for water content, GC-MS for other impurities) to confirm the removal of the targeted impurities.
Protocol 3: Liquid-Liquid Extraction with Acetone
This protocol is useful for removing low molecular weight cyclic siloxanes.[11]
Materials:
-
Crude this compound
-
Acetone (high purity)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Mixing: In a separatory funnel, combine the crude this compound with an equal volume of acetone.
-
Extraction: Shake the funnel vigorously for several minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The lower layer will be the this compound, and the upper acetone layer will contain the extracted impurities.
-
Draining: Carefully drain the lower this compound layer into a clean flask.
-
Repetition: Repeat the extraction process with fresh acetone 3-4 times for optimal removal of impurities.[11]
-
Solvent Removal: Remove any residual acetone from the purified this compound using a rotary evaporator under reduced pressure.
-
Verification: Analyze the purified product by GC-MS to confirm the removal of the low molecular weight siloxanes.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for selecting a purification method.
References
-
PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
-
Li, Y., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 381(6661), 1011-1014. Retrieved from [Link]
-
American Chemical Society. (n.d.). Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. ACS. Retrieved from [Link]
-
CES-Silicones Europe. (n.d.). New Analytical Methods Quantify Siloxanes in Silicone Products. Retrieved from [Link]
-
Wong, C. P., & Urasaki, N. (1999). Separation of low molecular siloxanes for electronic application by liquid-liquid extraction. IEEE Transactions on Components and Packaging Technologies, 22(4), 590-594. Retrieved from [Link]
- Google Patents. (n.d.). US7108771B2 - Method for removal of impurities in cyclic siloxanes useful as precursors for low dielectric constant thin films.
-
Eurofins. (n.d.). A Summary of Available Analytical Methods for the Determination of Siloxanes in Biogas. Retrieved from [Link]
-
ACS Publications. (2021). Separation of Linear and Cyclic Siloxanes in Pure Silica Zeolites. Retrieved from [Link]
-
RosDok. (2018). Ring-opening polymerization of siloxanes with nitrogen containing bases. Retrieved from [Link]
-
DXP Enterprises. (2021). The Rising Need of Siloxane Removal Systems for Biogas Cleaning. Retrieved from [Link]
-
Frontiers. (2022). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Retrieved from [Link]
-
Mellifiq. (n.d.). Siloxane removal. Retrieved from [Link]
-
Heycarbons. (n.d.). Activated Carbon For Siloxane Removal. Retrieved from [Link]
-
MDPI. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Retrieved from [Link]
-
Landfill Gas. (n.d.). Methods of Siloxane Removal from Biogas. Retrieved from [Link]
-
VTechWorks. (1987). The ring-opening polymerization of cyclosiloxanes in the presence of bis ([alpha], [omega]-aminopropyl)-1,3-tetramethyldisiloxane. Retrieved from [Link]
-
Patsnap. (2020). Purification process of octamethylcyclotetrasiloxane. Retrieved from [Link]
-
ResearchGate. (2014). A Primer on the Analytical Aspects of Silicones at Trace Levels-Challenges and Artifacts – A Review. Retrieved from [Link]
- Google Patents. (n.d.). EP0543665A1 - Siloxane purification.
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Silicones Europe. (n.d.). Chemistry - Distillation. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:556-69-4. Retrieved from [Link]
-
NIH. (2000). Separating Octadecyltrimethoxysilane Hydrolysis and Condensation at the Air/Water Interface through Addition of Methyl Stearate. Retrieved from [Link]
-
NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Retrieved from [Link]
-
Bibliothèque et Archives Canada. (1998). Hydrolysis of Silicone Polymers in Aqueous Systems. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C18H54O7Si8). Retrieved from [Link]
-
PubMed. (2012). Poly(methyloctylsiloxane) Immobilized on Silica as a Sorbent for Solid-Phase Extraction of Some Pesticides. Retrieved from [Link]
- Google Patents. (n.d.). EP0032610A1 - Method for the removal of impurities from liquid mixtures.
-
ChromaCon. (n.d.). Case Studies & Publications. Retrieved from [Link]
-
Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
-
ResearchGate. (2013). What is the best and the quickest method to remove impurities?. Retrieved from [Link]
-
PubMed. (2016). Separation techniques: Chromatography. Retrieved from [Link]
Sources
- 2. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ring-opening polymerization of cyclosiloxanes in the presence of bis ([alpha], [omega]-aminopropyl)-1,3-tetramethyldisiloxane [vtechworks.lib.vt.edu]
- 4. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]
- 5. US7108771B2 - Method for removal of impurities in cyclic siloxanes useful as precursors for low dielectric constant thin films - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nlc-bnc.ca [nlc-bnc.ca]
- 9. eurofinsus.com [eurofinsus.com]
- 10. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]
- 11. repository.gatech.edu [repository.gatech.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry - Distillation - Silicones Europe [silicones.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mellifiq.com [mellifiq.com]
- 17. heycarbons.com [heycarbons.com]
- 18. landfill-gas.com [landfill-gas.com]
- 19. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 20. researchgate.net [researchgate.net]
- 21. Separation techniques: Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]
Technical Support Center: Extending the Lifetime of GC Columns with Octadecamethyloctasiloxane Stationary Phase
Welcome to the technical support center dedicated to maximizing the performance and longevity of your Gas Chromatography (GC) columns featuring Octadecamethyloctasiloxane stationary phases. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and implement best practices in their daily laboratory work.
This compound is a non-polar stationary phase, widely used for its versatility and robustness in separating a variety of analytes. However, like all chromatographic columns, its performance can degrade over time due to various factors. This guide provides in-depth technical advice in a question-and-answer format to address specific challenges you may encounter, ensuring the scientific integrity and reliability of your results.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound stationary phase GC columns, providing explanations for the underlying causes and actionable solutions.
Issue 1: Increased Baseline Bleed
Question: My chromatogram shows a rising baseline, especially at higher temperatures. What is causing this, and how can I fix it?
Answer:
A rising baseline at elevated temperatures is a classic symptom of column bleed, which is the degradation of the stationary phase.[1][2][3] For this compound, a polysiloxane-based phase, the primary cause of bleed is an oxidative reaction catalyzed by oxygen and accelerated by heat.[2][4][5] This reaction involves a "back-biting" mechanism where the polysiloxane chain cleaves, forming volatile cyclic siloxanes that elute from the column and are detected as a rising baseline.[2][4][6]
Causality and Solution Workflow:
dot graph TD { A[Increased Baseline Bleed] --> B{Identify Cause}; B --> C[Oxygen in Carrier Gas]; B --> D[High Operating Temperature]; B --> E[Column Contamination]; C --> F[Install/Replace Gas Purifiers]; D --> G[Operate Below Max Temperature]; E --> H[Bake Out Column]; F --> I[Reduced Bleed]; G --> I; H --> I; }
Caption: Troubleshooting workflow for increased baseline bleed.
Immediate Actions:
-
Verify Carrier Gas Purity: Ensure the use of ultra-high-purity carrier gas (99.999% or higher).[7] Impurities like oxygen and moisture are primary culprits in stationary phase degradation.[6][7]
-
Check Gas Filters: Install and regularly maintain high-quality oxygen, moisture, and hydrocarbon traps in your carrier gas line, as close to the GC inlet as possible.[6][7][8] Indicating traps are recommended for timely replacement.[8]
-
Leak Check: Perform a thorough leak check of your system, paying close attention to the septum, ferrules, and fittings.[9] Leaks can introduce oxygen into the carrier gas stream, leading to accelerated column degradation.[5]
Preventative Measures:
-
Operate Within Recommended Temperature Limits: Always operate at least 20°C below the column's maximum-rated temperature to minimize thermal stress on the stationary phase.[7]
-
Proper Column Conditioning: Before initial use or after a period of storage, condition the column to remove any accumulated volatile compounds and oxygen.[10][11]
Issue 2: Peak Tailing for Polar Analytes
Question: I'm observing significant peak tailing for polar compounds like alcohols and phenols. What is the cause, and what are the corrective actions?
Answer:
Peak tailing for polar analytes on a non-polar column like this compound often indicates the presence of active sites within the GC system. These active sites can be exposed silanol groups on the fused silica surface of the column or contamination in the inlet liner.[12]
Causality and Solution Workflow:
dot graph TD { A[Peak Tailing for Polar Analytes] --> B{Identify Cause}; B --> C[Active Sites in Liner]; B --> D[Column Contamination]; B --> E[Stationary Phase Degradation]; C --> F[Replace/Clean Inlet Liner]; D --> G[Trim Column Inlet]; E --> H[Replace Column]; F --> I[Improved Peak Shape]; G --> I; }
Caption: Troubleshooting workflow for peak tailing.
Immediate Actions:
-
Inlet Maintenance: The inlet liner is a common source of activity. Replace the liner and septum.[7] Using a deactivated liner can significantly reduce peak tailing.[13]
-
Column Trimming: If inlet maintenance doesn't resolve the issue, trimming 10-20 cm from the inlet end of the column can remove non-volatile residues and damaged sections of the stationary phase.[1][8][10]
Preventative Measures:
-
Proper Sample Preparation: Implement rigorous sample cleanup procedures to remove non-volatile matrix components that can contaminate the inlet and column.[8][10][14][15] Techniques like Solid Phase Extraction (SPE) or filtration are highly effective.[14][15][16]
-
Use of a Guard Column: A guard column is a short, deactivated piece of fused silica tubing installed before the analytical column to trap non-volatile contaminants, thereby protecting the analytical column.[7][8][15]
Issue 3: Shifting Retention Times
Question: My retention times are inconsistent from run to run. What could be causing this variability?
Answer:
Shifting retention times can be caused by several factors, including leaks in the system, inconsistent carrier gas flow, or changes in the stationary phase.
Immediate Actions:
-
Check for Leaks: Even small leaks can affect the carrier gas flow rate and pressure, leading to variable retention times.[17]
-
Verify Flow Rate: Use a calibrated flow meter to confirm that the carrier gas flow rate is accurate and stable.
-
Inspect the Septum: A cored or leaking septum can cause fluctuations in the inlet pressure.[5] Replace the septum if it shows signs of wear.
Preventative Measures:
-
Regular System Maintenance: Adhere to a regular maintenance schedule for your GC, including checking for leaks and verifying flow rates.[7]
-
Proper Column Installation: Ensure the column is installed correctly with the proper ferrule and tightened to the manufacturer's specifications to prevent leaks.[10][18]
Frequently Asked Questions (FAQs)
Q1: What is the proper way to condition a new this compound column?
A1: Proper conditioning is crucial for achieving a stable baseline and extending column life.[10][11]
Protocol for Column Conditioning:
-
Installation: Install the column in the GC inlet, but do not connect it to the detector.[11] This prevents column bleed from contaminating the detector.
-
Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[8][10][11]
-
Temperature Program:
-
Increase the oven temperature at a rate of 5-10°C/minute to about 20°C above your highest analytical temperature, but do not exceed the column's maximum isothermal temperature limit.[8][11]
-
Hold at this temperature for 1-2 hours, or until the baseline is stable.[17][18] Thicker film columns may require longer conditioning times.[11][18]
-
-
Cool Down and Connect: Cool the oven, then connect the column to the detector.
-
Final Check: Heat the column to your initial analytical temperature and run a blank to ensure a stable baseline.[11]
Q2: How should I store my GC column when it's not in use?
A2: Proper storage protects the column from atmospheric oxygen and moisture, which can degrade the stationary phase.[16][18][19][20]
| Storage Duration | Recommended Procedure |
| Overnight | Leave the column in the GC with a low carrier gas flow and the oven at a low temperature (e.g., 110°C) to prevent moisture condensation.[19] |
| Short-term (up to a week) | The column can be left in the instrument with a continuous, low flow of carrier gas.[20] |
| Long-term (more than a week) | Cool all heated zones, turn off the carrier gas, remove the column from the GC, cap both ends securely with end caps (not septa), and store it in its original box in a clean, dry place.[8][16][18][19] |
Q3: How often should I trim my GC column?
A3: There is no fixed schedule for trimming a column. It should be done as a troubleshooting step when you observe issues like peak tailing, loss of resolution, or decreased sensitivity.[5][8] If you find that you need to trim the column frequently, it is a strong indication that your sample preparation needs to be improved or that a guard column is necessary.[7][15]
Q4: What is "baking out" a column, and when should I do it?
A4: "Baking out" is the process of heating the column to a high temperature (below the maximum limit) to remove less volatile contaminants that have accumulated.[10][15] This should be done when you observe ghost peaks or a noisy baseline. A short bake-out period can be incorporated at the end of each analytical run to prevent the buildup of contaminants.[10][15][20]
Q5: Can I use solvents to wash my this compound column?
A5: While some robust, cross-linked stationary phases can be solvent-rinsed, it should be done with extreme caution and only as a last resort. Always consult the column manufacturer's instructions before attempting a solvent wash. Inorganic acids and bases should be completely avoided as they can cause rapid and permanent damage to the stationary phase.[20]
References
-
GC Column Maintenance: Tips for Extending GC Column Life | LCGC International. [Link]
-
How to Extend the Lifetime of Chromatographic Columns - Drawell. [Link]
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How to Protect GC columns and Extend Column | Applied Analytical Systems. [Link]
-
TECH TIP: 5 Key Ways to Extend GC Column Life - GenTech Scientific. [Link]
-
5 Ways to Extend a Gas Chromatography Column's Life. [Link]
-
How should I store my GC column? - Restek. [Link]
-
Gas Chromatography Column Care - SCION Instruments. [Link]
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
-
GC COLUMN CARE GUIDE. [Link]
-
GC Column Conditioning | LCGC International. [Link]
-
GC Column Conditioning Stop Wasting Time and Money! - LCGC International. [Link]
-
Ultimate Guide to Gas Chromatography Columns - Chrom Tech, Inc. [Link]
-
What is GC column bleed? - Phenomenex. [Link]
-
GC Column Degradation - Element Lab Solutions. [Link]
-
Tips and Tricks: Best Practices for Column Installation and Care of GC Columns | Agilent. [Link]
-
GC Column Killers! | LCGC International. [Link]
-
GC Column Bleed: Causes and Prevention - Separation Science. [Link]
-
Gas Chromatography (GC) Column Conditioning, Testing and Checks - Phenomenex. [Link]
-
Types of Liquid Stationary Phases for Gas Chromatography - GL Sciences. [Link]
-
This compound | C18H54O7Si8 | CID 11171 - PubChem - NIH. [Link]
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Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC | American Laboratory. [Link]
-
Lecture 7: Gas Chromatography. [Link]
-
New Silicon Phthalocyanine-Containing Polysiloxanes as Stationary Phases for High-Temperature Gas Chromatography Analysis | Request PDF - ResearchGate. [Link]
-
GC Troubleshooting Guide - Phenova.com. [Link]
-
The Carbon–Silicon Bond Cleavage of Organosilicon Compounds in Supercritical Water | Request PDF - ResearchGate. [Link]
-
GC Column Troubleshooting Guide - Phenomenex. [Link]
-
GC Troubleshooting guide Shimadzu FINAL. [Link]
-
GC Troubleshooting Guide Poster - Agilent. [Link]
-
Structural Degradation Causing Silicone Sealant Failure - UND Scholarly Commons. [Link]
-
Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions - Scientific Spectator. [Link]
-
Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications | LCGC International. [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study - ResearchGate. [Link]
-
(PDF) Thermal polydimethylsiloxane degradation. Part 2. The degradation mechanisms. [Link]
-
Insights into the Retention Mechanism of Small Neutral Compounds on Octylsiloxane-Bonded and Diisobutyloctadecylsiloxane-Bonded Silica Stationary Phases in Reversed-Phase Liquid Chromatography | Request PDF - ResearchGate. [Link]
-
(PDF) Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry - ResearchGate. [Link]
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- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 19. How should I store my GC column? [discover.restek.com]
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Technical Support Center: Managing Siloxane-Related Baseline Noise in Analytical Instruments
Welcome to the technical support center dedicated to addressing a persistent challenge in high-sensitivity analytical chemistry: baseline noise originating from siloxane contamination, with a particular focus on compounds like Octadecamethyloctasiloxane. This guide is designed for researchers, scientists, and drug development professionals who rely on pristine analytical baselines for accurate and reproducible results. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable troubleshooting strategies. Our goal is to empower you with the expertise to diagnose, resolve, and proactively prevent siloxane-related noise in your critical analyses.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions users have when encountering unexpected baseline noise.
Q1: What are siloxanes and why are they a problem in my analytical instrument (e.g., GC-MS, LC-MS)?
A1: Siloxanes, including this compound, are silicon-based polymers characterized by high thermal stability and volatility.[1] Their widespread use in laboratory consumables, personal care products, lubricants, and sealants makes them ubiquitous contaminants in the lab environment.[1] In sensitive analytical techniques like gas chromatography (GC) and mass spectrometry (MS), these volatile compounds can introduce significant baseline noise, manifest as "ghost peaks," and interfere with the accurate quantification of target analytes.[1][2]
Q2: I'm seeing repeating peaks or a rising baseline in my chromatogram. How can I tell if it's due to siloxane contamination?
A2: Siloxane contamination presents in two primary ways: as a series of discrete, evenly spaced "ghost peaks" or as a general rise in the baseline, particularly during temperature-programmed GC runs.[2][3] When analyzed by mass spectrometry, these contaminants produce characteristic ions. Common mass-to-charge ratios (m/z) to look for include 73, 147, 207, 281, and 355.[4] The presence of these ions in your background spectrum is a strong indicator of siloxane contamination.
Q3: What is "column bleed" and how is it related to siloxane noise?
A3: Column bleed is the natural degradation of the stationary phase of a GC column, which is often a polysiloxane-based polymer.[5] At elevated temperatures, the stationary phase can break down, releasing volatile cyclic siloxanes into the carrier gas stream.[2][5] This results in a rising baseline and increased background noise.[3] While all columns exhibit some level of bleed, excessive bleed can obscure analyte peaks and reduce sensitivity.[6] It's important to differentiate between normal column bleed and contamination from other sources, as the troubleshooting steps will differ.[2]
Q4: Can this compound and other siloxanes come from my samples or solvents?
A4: Yes, solvents and samples can be a source of contamination. Solvents, particularly those like methylene chloride, can leach siloxanes from vial cap septa.[2] It is also possible for samples to become contaminated from various sources during collection, preparation, or storage. Always use high-purity, HPLC or MS-grade solvents and be mindful of the materials your samples come into contact with.[7][8]
Troubleshooting Guides
This section provides a systematic, question-driven approach to identifying and resolving the source of siloxane contamination.
Guide 1: Isolating the Source of Contamination
Q1: I've confirmed siloxane ions in my background. What's the first step to finding the source?
A1: The first step is to systematically isolate different parts of your analytical system. A logical workflow can help you efficiently pinpoint the origin of the contamination.
Troubleshooting Workflow for Siloxane Contamination
Caption: A step-by-step workflow for troubleshooting siloxane contamination.
Q2: I've replaced my septa and the noise persists. What's next?
A2: If replacing consumables like inlet and vial septa doesn't resolve the issue, the next logical step is to investigate the purity of your carrier gas and the condition of your GC column.[1] Ensure that your gas lines have appropriate filters to trap moisture and hydrocarbons, as these can accelerate the degradation of the column's stationary phase.[2] Conditioning or "baking out" the GC column at a high temperature (within its specified limits) can help remove accumulated contaminants.[1]
Q3: My baseline is still noisy after checking consumables, gas, and conditioning the column. Where do I look now?
A3: At this point, more thorough cleaning of the instrument components is necessary. The GC inlet and the mass spectrometer's ion source are common areas where contaminants can accumulate.[1] A detailed cleaning of the inlet, including replacing the liner and O-rings, is a crucial step.[4] If the problem persists, cleaning the ion source according to the manufacturer's protocol is recommended.[1]
Guide 2: Proactive Prevention of Siloxane Contamination
Q1: How can I prevent siloxane contamination from occurring in the first place?
A1: A proactive approach is the most effective way to manage siloxane contamination. This involves careful selection of laboratory consumables and maintaining a clean laboratory environment.
Preventative Measures Workflow
Caption: A workflow outlining key preventative measures for siloxane contamination.
Q2: Are there specific types of consumables that are better at preventing siloxane bleed?
A2: Yes, choosing the right consumables is critical. Opt for septa specifically marketed as "low-bleed" or "MS-grade." For vial caps, those with a Polytetrafluoroethylene (PTFE) liner are preferable as they create a barrier between the solvent and the silicone of the septum, reducing the chance of leaching.[2]
Experimental Protocols
This section provides detailed, step-by-step methodologies for key cleaning and maintenance procedures.
Protocol 1: GC Inlet Cleaning
Causality: The GC inlet is a high-temperature zone where contaminants from septa and samples can accumulate. Regular cleaning is essential to prevent these contaminants from slowly bleeding into the column.
Steps:
-
Cooldown: Turn off the GC oven, inlet heater, and detector. Allow the instrument to cool down completely.[1]
-
Disassembly: Carefully remove the GC column from the inlet. Remove the septum nut, septum, and inlet liner.[1]
-
Solvent Cleaning: Sonicate the inlet liner and any other removable metal parts in a sequence of high-purity solvents such as hexane, methanol, and acetone.[1]
-
Baking: After solvent cleaning, bake the liner and metal parts in an oven at a temperature higher than the normal operating temperature (e.g., 300-350°C) for at least one hour to remove any residual contaminants.[1]
-
Reassembly: Reinstall the cleaned liner with a new O-ring and a new, pre-conditioned low-bleed septum. Reinstall the column.[1]
-
System Bake-out: Once reassembled, set the inlet to a high temperature and bake out the system with carrier gas flowing through the column for several hours.[1]
Protocol 2: Mass Spectrometer Ion Source Cleaning
Causality: The ion source is where ionization of analytes (and contaminants) occurs. Over time, non-volatile residues can build up on the source components, leading to a persistent high background.
Note: This procedure should be performed according to the manufacturer's instructions for your specific instrument.
Steps:
-
Venting: Vent the mass spectrometer according to the manufacturer's protocol.[1]
-
Source Removal: Carefully remove the ion source from the vacuum chamber.[1]
-
Disassembly: Disassemble the ion source components (lenses, repeller, etc.) on a clean, lint-free surface.[1]
-
Abrasive Cleaning: Use a micro-abrasive powder (as recommended by the manufacturer) mixed with methanol or isopropanol to create a slurry. Gently polish the surfaces of the ion source components with a cotton swab.[1]
-
Sonication: Sonicate the cleaned parts in a series of high-purity solvents (e.g., water, methanol, acetone, hexane) to remove all abrasive particles and contaminants.[1]
-
Drying: Dry the components in an oven at a moderate temperature (e.g., 100-150°C) or under a stream of clean, dry nitrogen.[1]
-
Reassembly and Pump-down: Reassemble the ion source, reinstall it in the mass spectrometer, and pump down the system.[1]
-
Bake-out: Bake out the vacuum chamber and ion source according to the manufacturer's recommendations to remove any residual volatile compounds.[1]
Data Presentation
The following table summarizes the characteristic mass spectral ions associated with different sources of siloxane contamination, which can aid in diagnosing the origin of the noise.
| m/z | Common Name | Likely Source(s) |
| 73 | Trimethylsilyl ion | General siloxane contamination |
| 147 | Hexamethyldisiloxane fragment | Vial septa, inlet septa |
| 207 | Hexamethylcyclotrisiloxane (D3) | Column bleed[2] |
| 281 | Octamethylcyclotetrasiloxane (D4) | Column bleed, vial septa[2] |
| 355 | Decamethylcyclopentasiloxane (D5) | Vial septa, column bleed[2] |
Table 1: Characteristic Mass Spectral Ions of Common Siloxane Contaminants
References
-
Controlling Contamination in LC/MS Systems. Waters.
-
English, C. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC Europe, 35(6).
-
Addressing instrument contamination from volatile siloxanes like D7. BenchChem.
-
This compound. PubChem.
-
LC-MS Contaminants. Sigma-Aldrich.
-
Kuhlmann, F. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International.
-
Siloxane peaks in baseline GCMS. GL Sciences.
-
Help minimizing siloxane peaks in GC-MS. Reddit.
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Restek.
-
Mystery siloxanes. Chromatography Forum.
-
How Does Bleed Impact GC/MS Data and How Can It Be Controlled?. Agilent.
-
Common Causes of Baseline Noise. HPLC Repair Services.
-
Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC.
-
Organic Outgassing from Cleanroom Materials Including HEPA/ULPA Filter Components: Standardized Testing Proposal.
-
HPLC Diagnostic Skills—Noisy Baselines. The LCGC Blog.
-
Preventing Column Bleed in Gas Chromatography. Phenomenex.
-
Experimental outgassing of toxic chemicals to simulate the characteristics of hazards tainting globally shipped products. PubMed Central.
-
This compound. Chemsrc.
-
Experimental outgassing of toxic chemicals to simulate the characteristics of hazards tainting globally shipped products. ResearchGate.
-
Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu.
-
Achieving Low Levels of GC Column Bleed.
-
Why am I getting Baseline noise in HPLC?. ResearchGate.
-
Volatile polydimethylcyclosiloxanes in the ambient laboratory air identified as source of extreme background signals in nanoelectrospray mass spectrometry. ResearchGate.
-
Materials Outgassing Rate Decay in Vacuum at Isothermal Conditions.
-
GC Diagnostic Skills III | Baseline Problems. Element Lab Solutions.
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- 8. sigmaaldrich.com [sigmaaldrich.com]
"strategies to prevent the thermal degradation of Octadecamethyloctasiloxane"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Octadecamethyloctasiloxane (a linear siloxane, often denoted as MD6M). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting the thermal degradation of this versatile silicone fluid. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to design robust and reliable high-temperature experiments.
Part 1: Troubleshooting Guide - Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your work. The question-and-answer format is designed to help you quickly diagnose and resolve issues.
Q1: My this compound fluid is showing signs of degradation (e.g., increased viscosity, yellowing, gel formation) at temperatures well below its reported thermal stability limit of >250°C. What is the likely cause?
A1: This is a classic case of accelerated degradation, which is almost always caused by external factors rather than the inherent instability of the siloxane backbone itself. The most common culprits are:
-
Oxygen Exposure: The presence of oxygen, even at trace levels, can initiate thermo-oxidative degradation.[1][2] At elevated temperatures, oxygen can react with the methyl side groups, leading to the formation of radicals. This process can cause cross-linking between polymer chains, resulting in increased viscosity, gelation, and the formation of silica (SiO₂) as a residue.[3][4] Standard silicone oils are typically rated for continuous operation between -50°C and 200°C, with high-performance versions reaching 300°C for short periods.[5]
-
Catalytic Contaminants: The Si-O bond, while strong, is susceptible to cleavage catalyzed by acids, bases, or certain transition metals.[3][6] Check for any potential sources of contamination in your experimental setup, such as residues from cleaning agents, incompatible container materials, or impurities in other formulation components.
-
Residual Silanols (Si-OH): The presence of hydroxyl end-groups (silanols) can significantly lower the degradation temperature. These groups can initiate a "back-biting" or "unzipping" reaction, where the end of the molecule attacks the main chain, releasing smaller, volatile cyclic siloxanes.[4]
Q2: I am running a thermal stress test in what I believe is an inert atmosphere, but I'm still observing degradation. How can I confirm and eliminate oxygen contamination?
A2: Achieving a truly inert atmosphere is critical and requires rigorous technique. Here’s how to troubleshoot:
-
System Purge: Ensure you are adequately purging your reaction vessel with a high-purity inert gas (Nitrogen or Argon) before heating. A common procedure is to perform at least three cycles of evacuating the vessel to a vacuum and backfilling with the inert gas.
-
Gas Purity: Use a high-purity grade of inert gas. Industrial-grade nitrogen can contain oxygen impurities that are sufficient to cause oxidation at high temperatures.
-
Leak Check: Perform a leak check on your system. Even a small leak can introduce enough oxygen to compromise the experiment over several hours.
-
Oxygen Scavengers: For highly sensitive applications, consider using an oxygen scavenger in the gas line or incorporating an antioxidant directly into the fluid (see FAQ section).
Q3: My fluid's viscosity has decreased after heating, and I've noticed an unusual odor. What degradation pathway does this suggest?
A3: A decrease in viscosity accompanied by a new odor points towards chain scission, specifically the formation of smaller, more volatile siloxanes. This is the hallmark of the "back-biting" or intramolecular cyclization mechanism.[3][4] This process breaks down the long this compound chains into smaller cyclic siloxanes (like D3, D4, D5) and other linear fragments, which have lower viscosity and higher volatility. The thermal decomposition of a related compound, octamethyltrisiloxane, was found to initiate with the cleavage of Si-C bonds, leading to radicals that promote further decomposition and the formation of siloxane oligomers.[7]
To confirm this, you can analyze a sample of the degraded fluid using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting chromatogram will likely show peaks corresponding to these smaller cyclic siloxanes.[8]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the fundamental principles of this compound stability.
Q4: What are the primary mechanisms of thermal degradation for this compound?
A4: There are two primary degradation pathways, dictated by the experimental atmosphere:
-
Thermal Degradation (Inert Atmosphere): In the absence of oxygen, the main pathway is an intramolecular rearrangement known as "back-biting" or "unzipping".[4] The siloxane chain curls back on itself, and a terminal group (often a residual silanol) attacks a silicon atom along the chain. This cleaves the Si-O bond and releases a stable, low-molecular-weight cyclic siloxane. This process repeats, depolymerizing the fluid.[3][4]
-
Thermo-oxidative Degradation (Oxygen Present): In the presence of oxygen, a more complex free-radical mechanism occurs.[4] Heat and oxygen lead to the oxidation of the methyl (CH₃) side groups. This creates cross-links between adjacent siloxane chains, increasing viscosity and eventually leading to gelation. The volatile byproducts of this process are not cyclic siloxanes, but rather compounds like formaldehyde, water, and carbon oxides.[4]
dot
Caption: Primary thermal degradation pathways for siloxanes.
Q5: How can I proactively improve the thermal stability of my this compound-containing formulation?
A5: Several strategies can significantly enhance thermal stability:
-
Use of an Inert Atmosphere: As discussed, this is the most effective way to prevent thermo-oxidative degradation.[9]
-
Incorporation of Antioxidants/Stabilizers: Adding a small amount (typically 0.1-1.0% w/w) of a stabilizer can dramatically improve performance. Effective classes include:
-
Metal Oxides: Iron(III) oxide (Fe₂O₃) is a well-known heat stabilizer for silicones, believed to work by inhibiting the degradation of side groups.[1]
-
Ferrocene Derivatives: Poly(ferrocenylsilane)s have been shown to efficiently restrain the thermal-oxidative degradation of methyl groups and reduce depolymerization.[1][2]
-
Hindered Phenols & Amines: These are classic radical scavengers that can interrupt the free-radical chain reactions of thermo-oxidative degradation.[8] Aminofunctional silicone fluids can also be blended in to improve heat stability.[10]
-
-
End-Capping: If residual silanol groups are a concern, using an "end-capping" agent can block these reactive sites and prevent the "unzipping" mechanism. Triethyl borate has been used to end-cap siloxanes and prevent polymerization and gelling.[11]
Q6: What is a reliable method for quantifying the thermal stability of my formulation?
A6: The industry-standard technique is Thermogravimetric Analysis (TGA) . This method measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It provides precise data on the onset temperature of degradation and the overall thermal profile.[8]
Part 3: Experimental Protocols & Data
Protocol 1: Thermal Decomposition Profiling via TGA
Objective: To determine the onset temperature of decomposition (Tonset) and the weight loss profile of a formulation containing this compound.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the fluid into a clean, inert TGA pan (e.g., platinum or ceramic).
-
Experimental Conditions:
-
Atmosphere: High-purity Nitrogen (for thermal stability) or Air (for thermo-oxidative stability) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a controlled heating rate of 10°C/min.[8]
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the Tonset, often defined as the temperature at which 5% weight loss occurs.
-
Analyze the derivative of the weight loss curve (DTG) to identify the temperature(s) of maximum degradation rates.
-
Data Presentation: Stabilizer Efficacy
The following table presents generalized data on the effectiveness of various stabilizers in polydimethylsiloxane (PDMS), a structurally similar polymer, illustrating the potential improvements.
| Stabilizer System | Atmosphere | Onset of Degradation (Tonset, °C) | Mechanism of Action |
| None (Control) | Inert (N₂) | ~300 - 350 °C[3] | Back-biting / Depolymerization[3][4] |
| None (Control) | Air | ~250 - 300 °C | Thermo-oxidative Cross-linking[4][12] |
| Iron (III) Oxide | Air | > 350 °C | Restrains side-group degradation[1] |
| Poly(ferrocenylsilane)s | Air | > 350 °C | Restrains methyl group oxidation[1][2] |
| Aminofunctional Siloxane | Air | Significantly Increased | Unknown, proprietary mechanisms[10] |
Note: These values are illustrative and depend on the specific formulation and test conditions. Experimental verification is required.
Protocol 2: Analysis of Degradation Products via GC-MS
Objective: To identify the volatile byproducts of thermal degradation to determine the degradation pathway.
Methodology:
-
Sample Preparation:
-
Heat the this compound sample under the desired conditions (e.g., 350°C for 4 hours in a sealed vial under N₂).
-
Allow the sample to cool completely.
-
Dilute a small aliquot (e.g., 10 µL) of the degraded sample in an appropriate solvent (e.g., 1 mL of hexane).
-
-
Instrument: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
GC Conditions (Typical):
-
Column: A non-polar column suitable for siloxane analysis (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 10 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 40-600 m/z.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectrum of each peak against a reference library (e.g., NIST) to identify the compounds. The presence of cyclic siloxanes (D3, D4, D5, etc.) confirms a thermal "back-biting" pathway.[3]
-
Visualization: Troubleshooting Workflow
This diagram provides a logical decision tree for troubleshooting unexpected degradation.
dot
Caption: A decision tree for diagnosing degradation pathways.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Liu, Y.P., & Zhang, Z.J. (2011). Thermal-Oxidative Stability of Polydimethylsiloxane. Asian Journal of Chemistry.
- Google Patents. (1980).
- BenchChem. An In-depth Technical Guide on the Thermal Stability and Degradation of Tetradecamethylcycloheptasiloxane.
- Deep Sea Inc. (2025).
- BenchChem. Technical Support Center: Enhancing the Thermal Stability of Formulations Containing Tetradecamethylcycloheptasiloxane.
- ResearchGate. (2014).
- Google Patents. (1998). WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock.
- ResearchGate. (2019).
- IDEAS/RePEc. Thermal stability and thermal decomposition mechanism of octamethyltrisiloxane (MDM): Combined experiment, ReaxFF-MD and DFT study.
- ResearchGate. (2025).
- Gelest, Inc.
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- 5. deepseasilicone.com [deepseasilicone.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability and thermal decomposition mechanism of octamethyltrisiloxane (MDM): Combined experiment, ReaxFF-MD and DFT study [ideas.repec.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US4230632A - Preparation of heat stable silicone fluids - Google Patents [patents.google.com]
- 11. WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Calibration Curves for Octadecamethyloctasiloxane (L8) Standards
Welcome to the technical support center for the analysis of Octadecamethyloctasiloxane (also known as L8). This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting quantitative methods involving this and other volatile methylsiloxanes (VMS). As a linear siloxane, L8 presents unique analytical challenges due to its chemical properties and its ubiquitous nature as a contaminant.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during the creation of calibration curves, ensuring the accuracy and integrity of your data.
Frequently Asked Questions (FAQs)
This section is divided into key areas where problems most frequently arise. We will explore the causality behind these issues and provide systematic, self-validating protocols to resolve them.
Part 1: Standard Preparation and Handling
Question 1: My calibration standards show poor reproducibility and accuracy, even when freshly prepared. What are the likely causes?
Answer: Inconsistent standard preparation is a primary source of error in quantitative analysis. For a compound like this compound, which is often analyzed at trace levels, several factors can contribute to poor reproducibility.
-
Solvent Purity and Selection: Siloxanes are present in many common laboratory solvents.[1] Using a new bottle of high-purity, GC-grade solvent (e.g., hexane, ethyl acetate) is critical. It is best practice to run a solvent blank from the intended bottle before preparing standards to ensure it is free from siloxane contamination.[1]
-
Volumetric Accuracy: Use calibrated Class A volumetric flasks and gas-tight syringes for all dilutions. Due to the volatility of many suitable solvents, it's crucial to work quickly and at a stable temperature to prevent solvent evaporation, which would artificially increase the standard's concentration.
-
Adsorption to Glassware: Siloxanes can adsorb to active sites (silanol groups) on glass surfaces.[2] While less of an issue for a non-polar compound like L8 compared to more polar analytes, using glassware that has been deactivated (silanized) can improve accuracy, especially at low concentrations.
-
Cross-Contamination: Never reuse volumetric flasks or pipette tips between different concentration levels without rigorous cleaning. It is often more reliable to use fresh disposables for each standard.
Question 2: How should I store my this compound stock and working standards to ensure stability?
Answer: The stability of siloxane standards is a critical concern.[3] Due to their volatility, improper storage can lead to concentration changes over time.
-
Vials and Caps: Store all standards in amber glass vials with PTFE-lined screw caps. Avoid caps with silicone septa for long-term storage, as the solvent can leach siloxanes from the septum, contaminating your standard.[1][4]
-
Temperature: Store standards at a low, stable temperature, typically 4°C, to minimize solvent evaporation.
-
Headspace: Minimize the headspace in the storage vial to reduce the amount of analyte that can partition into the gas phase.
-
Stability Studies: The stability of your standards in your chosen solvent and storage conditions should be experimentally verified. Analyze a freshly prepared standard against an older one to determine if a significant change in response has occurred. ASTM D8230, for instance, recommends analyzing samples in Tedlar bags within 72 hours due to stability concerns.[3] While standards in solvent are more stable, this highlights the inherent instability of some siloxanes.
Part 2: Contamination & Ghost Peaks
Question 3: My chromatograms, including blanks, are filled with a series of regularly spaced, sharp peaks. What are these "ghost peaks"?
Answer: This is the most common and frustrating issue when analyzing siloxanes. These "ghost peaks" are almost always cyclic volatile methylsiloxanes (cVMS) that have contaminated your system.[4][5] Their presence can interfere with the integration of your target analyte and lead to a noisy, rising baseline.
The primary sources include:
-
GC Inlet Septa: The most frequent culprit. Septa are made of silicone polymers. At high inlet temperatures, they degrade or "bleed," releasing volatile siloxanes.[4][6] Small particles can also be cored by the syringe needle and fall into the inlet liner, creating a continuous source of contamination.[6]
-
Vial Cap Septa: Solvents, especially aggressive ones like methylene chloride, can extract siloxanes from the vial septa, which are then injected with your sample.[1][4] This is often observed as sharp, repetitive peaks even after running several blanks.[4]
-
GC Column Bleed: All GC columns bleed stationary phase, which is composed of polysiloxanes. This typically manifests as a rising baseline during a temperature ramp, not as sharp, distinct peaks. However, the mass spectra will show characteristic siloxane ions (m/z 73, 147, 207, 281, 355).[4][7]
-
Carrier Gas and Gas Lines: Impurities in the carrier gas or off-gassing from lubricants in valves and fittings can introduce siloxanes.[4] Using high-purity gas and installing purification filters is essential.[4]
Question 4: How can I identify the source of my siloxane contamination?
Answer: A systematic approach is required to isolate the source. The mass spectrum of the ghost peaks provides a crucial clue.
-
Septa Bleed vs. Column Bleed: While both are composed of cyclosiloxanes, their molecular weight profiles differ. Bleed from inlet septa often consists of larger cyclosiloxanes (e.g., D10 to D20), whereas column bleed is dominated by smaller molecules like D3, D4, and D5.[4] A key identifier for many siloxane-containing compounds is a prominent m/z 73 ion.[4]
Below is a logical workflow to pinpoint the contamination source.
Caption: Troubleshooting workflow for identifying siloxane contamination.
Protocol: Systematically Eliminating Siloxane Contamination
-
Inlet Maintenance: Cool the inlet. Replace the inlet liner and septum. Use a high-quality, low-bleed septum.[7] While the inlet is open, inspect for septum particles in the liner.[6]
-
Activate Septum Purge: Ensure the septum purge flow is turned on and set to a few mL/min (e.g., 3 mL/min). This vents away most of the septum bleed products before they can enter the column.[6]
-
Column Conditioning: Trim the first 10-15 cm from the front of the GC column to remove non-volatile residues and degraded stationary phase. Re-install the column and condition it by heating to its maximum isothermal temperature (or as recommended by the manufacturer) for 1-2 hours.
-
System Bakeout: With the column disconnected from the detector, bake out the entire system (inlet and oven) at a high temperature (e.g., 300°C) for several hours to drive off contaminants.
-
Verify Gas Purity: Ensure that high-purity carrier gas is used and that gas traps/filters for moisture, oxygen, and hydrocarbons are installed and have not expired.[4]
Part 3: Chromatographic Performance & Calibration Linearity
Question 5: My calibration curve has a poor coefficient of determination (R² < 0.99) and appears to be bending.
Answer: Non-linearity in a calibration curve can stem from multiple instrumental or chemical issues.[8][9] For siloxanes, this is often related to active sites or detector saturation.
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Detector Saturation | At high concentrations, the detector (especially in a mass spectrometer) can become saturated, meaning it can no longer provide a proportional response to an increase in analyte concentration. This typically causes the curve to plateau at the high end.[8][9] | 1. Lower the concentration of the upper calibration standards. 2. Increase the split ratio to inject less sample onto the column. 3. If using MS, check the detector voltage and tune parameters. |
| Analyte Adsorption | Active sites in the inlet liner or on the column can irreversibly adsorb a portion of the analyte.[2] This effect is more pronounced at lower concentrations, causing a negative deviation from linearity at the low end of the curve. | 1. Replace the inlet liner with a new, deactivated one.[2] 2. Trim the front of the column. 3. Use an "analyte protectant" in your standards to passivate active sites. |
| Incorrect Blank | If the blank (or solvent) used for the standards is contaminated with L8, it will create a non-zero intercept and can skew the regression, affecting linearity.[10] | 1. Analyze a new bottle of solvent to confirm it is clean. 2. Do not force the calibration curve through the origin (0,0) unless justified.[10] |
| Matrix Effects | If standards are prepared in solvent but samples are in a biological matrix, components of the matrix can enhance or suppress the analyte signal, causing a mismatch between the curve and sample results.[11][12] | 1. Prepare calibration standards in the same matrix as the samples (matrix-matched calibration).[13] 2. Use a stable isotope-labeled internal standard (if available). |
Question 6: My calibration curve is linear and my standards back-calculate correctly, but my Quality Control (QC) samples fail to meet accuracy criteria (e.g., ±15%). Why?
Answer: This is a classic and challenging problem that strongly points towards a discrepancy between how the standards and the QCs are being treated or behaving in your system.[14]
-
QC Preparation Error: The most straightforward cause is an error in the preparation of the QC samples. Prepare a fresh set of QCs from the same stock solution as the calibrators and re-analyze.
-
Matrix Effects: This is the most likely scientific reason if the QCs are prepared in a different matrix (e.g., plasma, urine) than the standards (e.g., solvent).[11] Endogenous components in the biological matrix can co-elute with L8 and affect its ionization efficiency in the MS source, leading to signal suppression or enhancement.[12][15] The solution is to prepare matrix-matched calibrators or use advanced sample preparation techniques like Solid-Phase Extraction (SPE) to clean the sample.[16]
-
Analyte Stability in Matrix: this compound might be less stable in the QC matrix than in the clean solvent used for the standards. This could be due to enzymatic degradation or interactions with matrix components. A time-course study analyzing QCs at different time points after preparation can diagnose this.
Below is a diagram illustrating the decision-making process when QCs fail despite a linear calibration curve.
Caption: Logic diagram for troubleshooting QC failures with a linear curve.
References
-
Ohio Lumex. (2023). Biogas/RNG Sampling Best Practices: Siloxane Sampling and Analysis. [Link]
-
English, C. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC Europe, 18(06), 10–15. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]
-
Pierce, J. L. (n.d.). Siloxane Sampling, Analysis and Data Reporting Recommendations on Standardization for the Biogas Utilization Industry. U.S. Environmental Protection Agency. [Link]
-
van den Berg, J., et al. (2014). Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry. Journal of Chromatography B, 965, 138-144. [Link]
-
Agilent Technologies. (n.d.). Practical Steps in GC Troubleshooting. [Link]
-
Restek Corporation. (2021). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. [Link]
-
Entech Instruments. (n.d.). Solutions for detection of Siloxanes in waste-water treatment and landfill gas digesters. [Link]
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Haberer, K., et al. (1999). Determination of Siloxanes and VOC in Landfill Gas and Sewage Gas by Canister Sampling and GC-MS/AES Analysis. Environmental Science & Technology, 33(3), 438–443. [Link]
-
Air Toxics Ltd. (n.d.). A Summary of Available Analytical Methods for the Determination of Siloxanes in Biogas. [Link]
-
ResearchGate. (2018). What is the reason that GC shows very high peaks of siloxane compounds (hexadecamethyl Heptasiloxane for instance) other than column bleeding?[Link]
-
CES Silicones. (n.d.). Quantification of Residual Amounts of Cyclic Volatile Methyl Siloxanes in Silicone Fluids. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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ResearchGate. (n.d.). A practical gas chromatography flame ionization detection method for the determination of octamethylcyclotetrasiloxane, decamethylcyclopentasiloxane, and dodecamethylcyclohexasiloxane in silicone emulsions. [Link]
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]
-
Chromedia. (n.d.). Ghost Peaks in Gas Chromatography Part 2. [Link]
-
Reddit. (2023). calibration curve is linear and answers itself back correctly, but QCs fail. r/chemistry. [Link]
-
Al-Tannak, N. et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology. [Link]
-
Phenomenex. (2025). How to Identify Ghost Peaks in U/HPLC. [Link]
-
González, A. G., & Herrador, M. Á. (2007). Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Talanta, 72(4), 1377-1388. [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
-
Reddit. (2017). Why do calibration curves deviate from linearity? r/chemistry. [Link]
-
Agilent Technologies. (2019). Don't Fear the Ghost or Unexpected Peaks: Troubleshooting and Prevention. [Link]
-
LCGC International. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. [Link]
-
Cannabis Science and Technology. (2022). Looking with Light: Understanding Gas Chromatography, Part II: Sample Introduction and Inlets. [Link]
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Bioanalysis Zone. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
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Analytica Chimica Acta. (2007). Limit of detection for calibration methods. [Link]
-
European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. [Link]
-
ResearchGate. (2013). (PDF) LC-MS/MS in forensic toxicology: what about matrix effects?[Link]
-
Mei, H., et al. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 16(18), 1747-54. [Link]
-
ResearchGate. (2018). Why the calibration curve of phthalates analyzed by GCMS is quadratic instead of linear. [Link]
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Technical Support Center: Optimizing Separations with Modified Octadecamethyloctasiloxane Phases
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for modified Octadecamethyloctasiloxane and related polysiloxane stationary phases. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their chromatographic separations. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your methods with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding modified polysiloxane phases to build a strong foundational understanding.
Q1: What are modified this compound phases and how do they work?
A: this compound is a type of polysiloxane. In gas chromatography (GC), stationary phases are often based on a polysiloxane backbone (chains of repeating [-Si-O-]) due to its high thermal stability and flexibility, which allows for rapid analyte diffusion and high separation efficiency.[1] A basic, unmodified phase, like 100% dimethylpolysiloxane, is non-polar and separates compounds primarily by their boiling points and van der Waals interactions.
"Modified" phases are created by substituting some of the methyl groups on the siloxane backbone with other functional groups, such as phenyl or cyanopropyl groups.[2][3] These modifications alter the polarity and introduce new interaction mechanisms, dramatically changing the column's selectivity. For example, introducing phenyl groups allows for π-π interactions with aromatic analytes, while cyanopropyl groups introduce strong dipole-dipole interactions, which are effective for separating polar isomers.[4][5]
Q2: How do different functional group modifications impact selectivity?
A: The choice of functional group is the primary mechanism for influencing selectivity in gas chromatography.[6] By changing the stationary phase chemistry, you can often resolve compounds that co-elute on a standard non-polar column.[7]
-
Phenyl Groups: Incorporating phenyl groups increases the polarizability of the phase. This enhances selectivity for aromatic compounds and isomers through dipole-induced dipole and π-π interactions.[4]
-
Cyanopropyl Groups: These groups are highly polar, creating strong dipole moments. This makes cyanopropyl-modified phases excellent for separating compounds with high dipole moments (e.g., ketones, esters) and geometric isomers (cis/trans) of molecules like fatty acid methyl esters (FAMEs).[8]
-
Trifluoropropyl Groups: These groups offer a unique selectivity, different from both phenyl and cyanopropyl phases, and are particularly useful for electron-rich compounds.
The key is that these modifications allow for separation based on chemical properties (polarity, aromaticity) rather than just boiling points.
Q3: What is "column bleed" and why is it a common concern with siloxane phases?
A: Column bleed is the continuous elution of stationary phase degradation products from the column. It manifests as a rising baseline, especially at higher temperatures, and can introduce extraneous "ghost" peaks.[9][10] The siloxane backbone can undergo thermal degradation, where long chains depolymerize into smaller, volatile cyclic siloxanes that elute from the column.[10]
This process is accelerated by the presence of oxygen or moisture in the carrier gas, which can attack the siloxane bonds.[10] To minimize bleed, it is crucial to use high-purity carrier gas with oxygen and moisture traps, ensure a leak-free system, and operate within the column's specified temperature limits.[11] Low-bleed ("ms") versions of phases often incorporate arylene or other stabilizing groups into the polymer backbone to inhibit this degradation and increase the maximum operating temperature.[2]
Q4: Can I use highly aqueous mobile phases with C18 (Octadecylsilane) columns in HPLC?
A: This question pertains to High-Performance Liquid Chromatography (HPLC), where silica particles are modified with octadecyl (C18) silanes, a related surface modification concept. Using highly aqueous mobile phases (e.g., >95% water) with traditional C18 columns is generally not recommended. The highly polar mobile phase can be expelled from the non-polar pores of the stationary phase, a phenomenon known as "phase collapse" or "de-wetting".[12][13] This leads to a dramatic and often irreversible loss of retention and separation efficiency.[13]
To work with highly polar compounds that require aqueous conditions, it is better to use specially designed "Aqueous C18" columns. These columns have a modified C18 bonding chemistry (e.g., with polar-embedded groups) that resists de-wetting and allows for stable operation in 100% aqueous mobile phases.[12]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during separations with modified polysiloxane phases.
Issue 1: Poor Resolution or Co-eluting Peaks
Q: My chromatogram shows poor resolution between two critical peaks. How can I improve their separation?
A: Poor resolution is one of the most common challenges. The solution involves systematically adjusting parameters to enhance selectivity or efficiency.
Potential Causes & Solutions:
-
Suboptimal Temperature Program: Temperature significantly impacts retention and selectivity.[14]
-
Action: If peaks are eluting too quickly, lower the initial oven temperature or reduce the ramp rate. This increases the interaction time with the stationary phase, which can improve resolution. For some isomers, changing the temperature can even alter the elution order.[8]
-
-
Incorrect Carrier Gas Flow Rate: The carrier gas flow rate (or average linear velocity) affects column efficiency.
-
Action: Ensure your flow rate is set to the optimal value for your column diameter and carrier gas type (e.g., Helium, Hydrogen). Deviating too far from the optimal rate will decrease efficiency and, consequently, resolution.
-
-
Phase Mismatch for the Analytes: The fundamental problem may be that the stationary phase chemistry is not suitable for your specific analytes.[7]
-
Action: If optimizing temperature and flow fails, the most powerful solution is to change the stationary phase.[7][15] If you are using a 5% phenyl-modified phase, switching to a more polar phase like a 50% phenyl or a cyanopropyl-based phase will introduce different interaction mechanisms (dipole-dipole, etc.) and can dramatically alter selectivity to resolve the co-eluting peaks.
-
Workflow for Troubleshooting Poor Resolution
The following diagram illustrates a logical workflow for addressing resolution problems.
Caption: A systematic workflow for diagnosing and solving poor peak resolution.
Issue 2: Peak Tailing
Q: My peaks, especially for polar compounds like phenols or amines, are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is typically caused by "active sites" within the column or inlet that interact too strongly and non-ideally with analytes.
Potential Causes & Solutions:
-
Active Silanol Groups: Even with a bonded stationary phase, some residual silanol groups (Si-OH) on the fused silica surface may remain. These acidic sites can strongly interact with polar and basic analytes through hydrogen bonding, causing tailing.
-
Action: Use a column that has been properly deactivated or end-capped. End-capping is a process where residual silanols are chemically bonded with a small, inert silane to block them. If tailing persists, consider using an "inert" or specially deactivated column designed for active compounds.
-
-
Contamination in the Inlet or Column: Non-volatile sample matrix components can accumulate at the head of the column or in the inlet liner, creating active sites.[9][11]
-
Action: Perform inlet maintenance: replace the septum and liner.[16] If contamination is suspected in the column, you can "bake out" the column at its maximum isothermal temperature for 1-2 hours. As a last resort, removing the first 10-50 cm from the front of the column can eliminate the contaminated section.[11]
-
-
Sample Degradation: The analyte may be degrading in the hot injector.[17]
-
Action: Try lowering the injector temperature. Ensure the temperature is still sufficient to vaporize the sample and solvent effectively.
-
Issue 3: Excessive Column Bleed and Baseline Noise
Q: My baseline is noisy and rises significantly during the temperature program, interfering with my analysis. How can I reduce this?
A: A rising and noisy baseline is a classic symptom of column bleed, often compounded by system contamination.
Potential Causes & Solutions:
-
Oxygen or Moisture in Carrier Gas: This is the most common cause of accelerated phase degradation.[10]
-
Action: Install or replace your oxygen and moisture traps on the carrier gas line. Check the entire system for leaks using an electronic leak detector, paying close attention to fittings at the injector, detector, and gas traps.[11]
-
-
Exceeding Maximum Temperature Limit: Operating the column above its specified maximum temperature will cause rapid and irreversible damage to the stationary phase.
-
Action: Always check the manufacturer's recommended isothermal and programmed temperature limits for your specific column and adhere to them.
-
-
Contamination from Septa or Ferrules: Low-quality septa can release volatile siloxanes ("septa bleed") at high temperatures.[10][17]
-
Action: Use high-quality, low-bleed septa appropriate for your inlet temperature. Replace the septum regularly to prevent coring and leaks.[10]
-
Section 3: Key Experimental Protocols
Adhering to proper protocols for column installation and conditioning is critical for achieving optimal performance and longevity.
Protocol 1: Conditioning a New Modified Polysiloxane GC Column
Objective: To remove any residual solvents, contaminants, and unbound stationary phase from the column before analytical use, ensuring a stable baseline and reproducible retention times.
Methodology:
-
Installation: Install the column in the GC inlet but do not connect the detector end. This prevents any contaminants from fouling the detector.
-
Purge with Carrier Gas: Set a carrier gas flow rate appropriate for the column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column) and purge the column at ambient temperature for 15-30 minutes. This removes all oxygen from the column. This is a critical step; heating the column in the presence of oxygen will cause permanent damage.
-
Initial Heating: After purging, set the oven temperature to 40-50°C and hold for 10 minutes.
-
Temperature Programming: Slowly ramp the oven temperature at 5-10°C/min to a final conditioning temperature. This temperature should be approximately 20-30°C above the highest anticipated operating temperature for your method, but must not exceed the column's maximum isothermal temperature limit.
-
Hold and Equilibrate: Hold the column at the final conditioning temperature for 1-2 hours, or until the baseline is stable when connected to the detector.
-
Cool Down and Connect: Cool the oven down, turn off the carrier gas flow, and connect the column to the detector, ensuring the correct insertion distance as specified by the instrument manufacturer.
-
Final Check: Restore gas flow, heat the column to your method's initial temperature, and run a blank gradient to confirm a stable, low-bleed baseline.
Section 4: Data & Reference Tables
Table 1: Properties of Common Polysiloxane Modifications
| Modification Type | Polarity | Primary Interaction Mechanisms | Typical Applications | Max. Temp (°C) |
| 100% Dimethyl | Non-Polar | Dispersion (van der Waals) | Hydrocarbons, Solvents, General Purpose | 325-350 |
| 5% Phenyl-95% Dimethyl | Low-Polarity | Dispersion, π-π Interactions | Aromatic compounds, Pesticides, PCBs | 325-350 |
| 50% Phenyl-50% Dimethyl | Mid-Polarity | Dispersion, π-π, Dipole-induced | Drugs, Steroids, Phenols | 280-300 |
| 14% Cyanopropylphenyl | Mid-Polarity | Dispersion, Dipole-dipole, π-π | Volatile Organic Compounds (VOCs), Alcohols | 270-280 |
| 50% Cyanopropyl | High-Polarity | Dipole-dipole, Dispersion | FAMEs (cis/trans isomers), Aldehydes | 240-250 |
Note: Maximum temperatures are typical values and can vary by manufacturer and whether the phase is a low-bleed ("ms") version.
Table 2: Quick Troubleshooting Summary
| Symptom | Most Likely Cause | Primary Solution(s) |
| Poor Resolution | Suboptimal method or phase mismatch | Optimize temperature program; change to a different stationary phase.[7][15] |
| Peak Tailing | Column/inlet activity (silanols, contamination) | Use inert liner; perform inlet maintenance; trim column front.[9][11] |
| Retention Time Shifts | Leaks; inconsistent flow/temperature | Leak check the system; verify GC parameters and flow rates.[11] |
| High Baseline Bleed | Oxygen in carrier gas; exceeding temp limit | Replace gas purification traps; check for leaks; operate within limits.[10][11] |
| Ghost Peaks | Contamination (septa, sample, carrier gas) | Replace septum; run solvent blanks; check gas lines.[10][17] |
References
- Factors Affecting Chromatographic Separation. (n.d.). Solubility of Things.
- How changing stationary phase chemistry can impact separation selectivity. (2023, February 2). Biotage.
- What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis. (n.d.). LCGC.
- Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. (2023, April 1). LCGC International.
- TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
- Silicone Stationary Phases for Gas Chromatography. (2014, August 22). LCGC.
- Polarizable polysiloxane stationary phases for capillary column gas chromatography. (1984).
- Polarizable polysiloxane stationary phase containing a cyano unit attached to an aromatic side group for highly selective separation of H-bonding and aromatic analytes. (n.d.). RSC Advances.
- New High Polarity bis(Cyanopropyl) Siloxane Stationary Phase for GC Resolution of Positional and Geometric Isomers of Fatty Acid Methyl Esters. (n.d.). Agilent Technologies.
- Tech Tip — Why do I Lose Retention on my C18 in Highly Aqueous Mobile Phases? (2020, October 20). Phenomenex.
- Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns? (2023, December 6). Hawach Scientific.
- Lecture 7: Gas Chromatography. (n.d.). University of Wisconsin-Eau Claire.
- Types of Liquid Stationary Phases for Gas Chromatography. (2024, July 1). GL Sciences.
- Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022, June 9). Chromatography Online.
- GC Troubleshooting. (n.d.). Obrnuta faza.
- Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. (2008, May 29). American Laboratory.
- GC Troubleshooting Guide Poster. (n.d.). Agilent.
- GC troubleshooting. (n.d.). CHROMSERVIS.EU.
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Octadecamethyloctasiloxane Using Certified Reference Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise quantification of impurities and residual compounds is paramount to ensuring product safety and efficacy. Octadecamethyloctasiloxane (D8), a linear siloxane, is one such compound whose presence often requires careful monitoring. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of analytical methodologies for the validation of D8 quantification, with a core focus on the pivotal role of Certified Reference Materials (CRMs).
As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a dynamic guide that delves into the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Analytical Imperative: Why Accurate D8 Quantification Matters
This compound, while utilized in various industrial applications, can be present as a residual impurity in pharmaceutical excipients and medical-grade silicones. Its accurate quantification is critical for several reasons:
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA have stringent limits on impurities in pharmaceutical products.
-
Product Quality and Safety: The presence of even trace amounts of D8 can potentially impact the stability, efficacy, and safety profile of a drug product.
-
Process Optimization: Monitoring D8 levels is essential for optimizing manufacturing processes and ensuring consistent product quality.
The cornerstone of reliable quantification lies in a rigorously validated analytical method. This validation process, guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, demonstrates that an analytical procedure is suitable for its intended purpose.[1][2][3]
The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile and semi-volatile compounds like D8, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the "gold standard" analytical technique.[4][5] This powerful combination offers unparalleled specificity and sensitivity.
-
Gas Chromatography (GC): The GC component separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[6] This separation is crucial for isolating D8 from other potential components in a sample matrix.
-
Mass Spectrometry (MS): The MS detector then ionizes the separated components and identifies them based on their unique mass-to-charge ratio, providing a definitive molecular fingerprint.[4]
The coupling of these two techniques provides a two-dimensional separation, significantly enhancing the confidence in the identification and quantification of the target analyte.
The Bedrock of Accuracy: Certified Reference Materials (CRMs)
The validation of any analytical method hinges on the availability of a reliable standard. A Certified Reference Material (CRM) is the pinnacle of such standards, providing a known and certified concentration of the analyte.[7] The use of CRMs is indispensable for establishing:
-
Accuracy: By comparing the measured value to the certified value of the CRM, the trueness of the analytical method can be unequivocally determined.[7]
-
Traceability: CRMs provide a metrological traceability chain to a national or international standard.
-
Method Performance: They are crucial for assessing various validation parameters, including precision and linearity.[7]
While a specific CRM for this compound may not be readily available, a high-purity certified analytical standard serves as a robust and practical alternative for method validation.[8] This guide will proceed with the framework of utilizing a certified analytical standard for D8.
A Step-by-Step Guide to GC-MS Method Validation for D8
The following protocol outlines the key steps and considerations for validating a GC-MS method for the quantification of D8, in alignment with ICH Q2(R1) guidelines.[1][9]
Experimental Workflow
The overall workflow for the validation of a GC-MS method for D8 is depicted below.
Caption: Workflow for D8 GC-MS Method Validation.
Detailed Experimental Protocol
Objective: To validate a GC-MS method for the quantification of this compound (D8) in a relevant sample matrix.
Materials:
-
Certified analytical standard of this compound (D8)
-
High-purity solvents (e.g., hexane, acetone)
-
Internal Standard (e.g., Dodecane)[2]
-
Sample matrix (placebo or representative sample)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the D8 certified standard in a suitable solvent (e.g., hexane).
-
Perform serial dilutions to create a series of calibration standards at a minimum of five concentration levels spanning the expected working range.
-
Prepare a stock solution of the internal standard (IS). Add a constant, known amount of the IS to all calibration standards and sample preparations.
-
-
Sample Preparation (Spiked Samples):
-
Accurately weigh the sample matrix.
-
Spike the matrix with known amounts of the D8 standard solution at three concentration levels (low, medium, and high) within the calibration range.
-
Extract the D8 and IS from the matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction).[10]
-
-
GC-MS Analysis:
-
GC Conditions (Typical):
-
Injector Temperature: 280 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Conditions (Typical):
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for D8 and the IS for enhanced sensitivity and specificity.
-
-
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria based on ICH Q2(R1) guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components. | No interfering peaks at the retention time of D8 and the IS in a blank matrix. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Typically 80% to 120% of the test concentration.[7] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results. | Repeatability (Intra-day): RSD ≤ 2%. Intermediate Precision (Inter-day): RSD ≤ 3%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like oven temperature or flow rate are slightly varied. |
Comparative Performance of Analytical Alternatives
While GC-MS is the preferred method, other techniques could potentially be employed, though they often present limitations for D8 analysis.
| Analytical Technique | Advantages | Disadvantages | Applicability for D8 |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Robust, less expensive than GC-MS. | Non-specific; relies solely on retention time for identification. | Suitable for routine QC if specificity has been established, but not for definitive identification. |
| High-Performance Liquid Chromatography (HPLC) | Suitable for non-volatile compounds. | D8 lacks a strong chromophore, requiring derivatization for UV detection, which adds complexity. | Not a primary choice due to the volatile nature of D8 and detection challenges. |
The logical relationship between the choice of analytical technique and the validation requirements is illustrated in the diagram below.
Caption: Choice of Technique and Validation.
Conclusion: A Framework for Confident Analysis
The validation of an analytical method for this compound is a critical exercise in ensuring the quality and safety of pharmaceutical products and materials. This guide has provided a comprehensive framework, grounded in scientific principles and regulatory expectations, for conducting this validation using a certified analytical standard. By leveraging the power of GC-MS and adhering to the validation parameters outlined, researchers and scientists can establish a robust and reliable method for the accurate quantification of D8. This, in turn, empowers confident decision-making throughout the drug development lifecycle.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. Available from: [Link]
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QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS. CES - Silicones Europe. Available from: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
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ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]
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Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. MDPI. Available from: [Link]
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Gas Chromatography - Mass Spectrometry. University of Arizona. Available from: [Link]
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Gas chromatography–mass spectrometry. Wikipedia. Available from: [Link]
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Method validation using Certified Reference Materials (CRMs). ARO Scientific. Available from: [Link]
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Gas Chromatography (GC) vs Mass Spectrometry (MS): Which is Right for Your Analysis? Separation Science. Available from: [Link]
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GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. Available from: [Link]
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Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. Available from: [Link]
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Gas Chromatography Mass Spectrometry (GC-MS). EAG Laboratories. Available from: [Link]
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A Review on GC-MS and Method Development and Validation. Impact Factor. Available from: [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
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A Senior Application Scientist's Guide to Non-Polar Stationary Phases: Octadecamethyloctasiloxane in Focus
For researchers, scientists, and professionals in drug development, the selection of the appropriate gas chromatography (GC) column is a critical decision that directly impacts the accuracy, reliability, and efficiency of analytical results. Gas chromatography is a cornerstone technique for separating and quantifying volatile and semi-volatile compounds in complex matrices, a common task in pharmaceutical analysis.[1][2] This guide provides an in-depth comparison of octadecamethyloctasiloxane and other non-polar stationary phases, offering insights into their performance characteristics and best-fit applications, supported by experimental principles.
The separation in gas chromatography is governed by the interactions between the analytes and the stationary phase within the column.[3][4] The principle of "like dissolves like" is a fundamental concept; non-polar stationary phases are ideal for retaining and separating non-polar analytes, primarily based on their boiling points and van der Waals interactions.[3][4][5]
The Contenders: A Look at Common Non-Polar Stationary Phases
The world of non-polar stationary phases is dominated by polysiloxanes, which are valued for their stability, robustness, and versatility.[6] These polymers consist of a repeating siloxane backbone and can be modified with various functional groups to alter their properties.[6]
This compound: The Specialist
This compound is a high molecular weight, non-polar silicone phase.[7][][9] Its long chain of repeating dimethylsiloxane units provides a highly inert and non-polar surface, making it an excellent choice for the analysis of a range of non-polar compounds.
Polydimethylsiloxane (PDMS): The Workhorse
Polydimethylsiloxane (PDMS) is one of the most widely used non-polar stationary phases in GC.[10] It is known for its low bleed characteristics and general inertness, making it a reliable choice for a broad range of applications.[10] While classified as non-polar, PDMS exhibits slightly more polarity than squalane, a benchmark non-polar phase.[10]
Diphenyl Dimethylpolysiloxane: The Versatile Alternative
By incorporating a small percentage of diphenyl groups into the dimethylpolysiloxane backbone (e.g., 5% diphenyl), the polarity is slightly increased. This modification introduces the potential for pi-pi interactions with analytes, enhancing the separation of aromatic compounds. These phases are widely used for a variety of applications, including the analysis of drugs, pesticides, and essential oils.[11][12][13]
Squalane: The Traditional Benchmark
Squalane is a non-polar, hydrocarbon stationary phase that has historically been considered a gold standard for non-polar separations.[10] However, its use is limited by a relatively low maximum operating temperature of around 150°C, leading to significant column bleed at higher temperatures.[10]
Head-to-Head Comparison: Performance Metrics
The selection of a stationary phase is a balance of several key performance indicators. The following table summarizes the comparative performance of this compound and its common alternatives.
| Stationary Phase | Polarity | Max. Operating Temp. (°C) | Key Strengths | Common Applications |
| This compound | Non-Polar | ~350 | High thermal stability, low bleed | High-temperature analyses, hydrocarbons, simulated distillation |
| 100% Polydimethylsiloxane (PDMS) | Non-Polar | ~350 | General purpose, good inertness, low bleed | Solvents, hydrocarbons, general screening |
| 5% Diphenyl-95% Dimethylpolysiloxane | Low Polarity | ~350 | Enhanced selectivity for aromatic compounds | Pesticides, herbicides, drugs, FAMEs, environmental analysis |
| Squalane | Non-Polar | ~150 | "True" non-polar selectivity | Low-boiling aliphatic hydrocarbons |
Causality in Experimental Choices: Why Selectivity Matters
The choice of stationary phase directly influences the elution order and resolution of analytes. While non-polar phases primarily separate compounds by their boiling points, subtle differences in polarity can be exploited for more challenging separations.[4][5]
For instance, a 5% diphenyl-95% dimethylpolysiloxane phase is often preferred over 100% PDMS for the analysis of pesticides or drugs.[11][12][13] The presence of the phenyl groups allows for specific interactions with aromatic rings in the analyte molecules, providing a different selectivity that can resolve compounds that might co-elute on a purely PDMS phase.
Experimental Protocol: A Self-Validating System for Impurity Analysis
In drug development, identifying and quantifying impurities is paramount to ensure the safety and efficacy of the final product.[14][15] Gas chromatography is a powerful tool for this purpose.[14][15] The following is a representative protocol for the analysis of residual solvents, a common type of impurity in pharmaceuticals.[1]
Objective: To separate and quantify a standard mix of residual solvents using a 5% diphenyl-95% dimethylpolysiloxane stationary phase.
Methodology:
-
Column Selection and Installation:
-
Select a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% diphenyl-95% dimethylpolysiloxane capillary column. This dimension offers a good balance of resolution and analysis time.
-
Install the column in the gas chromatograph, ensuring proper connections to the inlet and detector to prevent leaks.
-
-
Instrument Conditions:
-
Inlet: Split/splitless injector at 250°C. A split injection is suitable for screening, while a splitless injection is preferred for trace analysis.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min. Helium is an inert and efficient carrier gas.[5]
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes. This allows for the focusing of volatile analytes at the head of the column.
-
Ramp: 10°C/min to 250°C. This temperature gradient facilitates the elution of a wide range of solvents with varying boiling points.
-
Hold: 5 minutes at 250°C to ensure all components have eluted.
-
-
Detector: Flame Ionization Detector (FID) at 280°C. The FID is a robust and sensitive detector for hydrocarbons.
-
-
Sample Preparation:
-
Prepare a standard solution of common residual solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene) in a suitable, non-interfering solvent like dimethyl sulfoxide (DMSO).
-
Inject 1 µL of the standard solution into the GC.
-
-
Data Analysis:
-
Identify the peaks based on their retention times compared to known standards.
-
Quantify the concentration of each solvent by comparing the peak area to a calibration curve.
-
This protocol is self-validating through the use of a standard mixture. The expected outcome is a chromatogram with well-resolved peaks for each solvent, demonstrating the suitability of the chosen stationary phase and conditions for this application.
Visualizing the Concepts
To further clarify the relationships between these stationary phases and the experimental workflow, the following diagrams are provided.
Caption: Relative polarity of common non-polar GC stationary phases.
Caption: Experimental workflow for residual solvent analysis by GC.
Conclusion: Making an Informed Decision
The selection of a non-polar stationary phase is a nuanced decision that depends on the specific analytical challenge. While this compound offers excellent performance for high-temperature applications, the workhorse 100% PDMS and the versatile 5% diphenyl-95% dimethylpolysiloxane phases are often the go-to choices for a broad range of applications in pharmaceutical analysis. Understanding the subtle differences in their selectivity and operating characteristics is key to developing robust and reliable GC methods. This guide provides a framework for making these critical decisions, ensuring the integrity and quality of your analytical data.
References
-
Drawell. (n.d.). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Retrieved from [Link]
-
Ozeki, Y. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Medicinal and Organic Chemistry, 7(5), 245-246. Retrieved from [Link]
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GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (2025). Stationary Phases in Gas Chromatography: Types and Key Insights. Retrieved from [Link]
-
LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
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Agilent. (n.d.). Standard Polysiloxane GC Columns. Retrieved from [Link]
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Target Analysis. (n.d.). 5% Diphenyl 95% dimethyl polysiloxane GC-MS. Retrieved from [Link]
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Shounuo Scientific Instrument Co., Ltd. (2025). What are the applications of gas chromatography (GC) in the pharmaceutical industry?. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 12.4: Gas Chromatography. Retrieved from [Link]
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OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
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Nyerges, G., Mátyási, J., & Balla, J. (2020). Investigation and Comparison of 5 % Diphenyl – 95 % Dimethyl Polysiloxane Capillary Columns. Periodica Polytechnica Chemical Engineering, 64(4), 430–436. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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A Guide to Inter-Laboratory Comparison of Octadecamethyloctasiloxane (D8) and other Cyclic Volatile Methylsiloxane (cVMS) Analysis
This guide provides a comprehensive framework for conducting inter-laboratory comparisons of Octadecamethyloctasiloxane (a linear siloxane, L8) and other common cyclic volatile methylsiloxanes (cVMS) such as D4, D5, and D6. In the interest of addressing a broader analytical context, this guide will focus on the analytical principles applicable to a range of volatile methylsiloxanes (VMS), with specific examples for commonly regulated cVMS. It is designed for researchers, scientists, and professionals in drug development and environmental analysis who are tasked with ensuring the accuracy and comparability of siloxane measurements across different laboratories.
Introduction: The Imperative for Accurate Siloxane Analysis
Volatile methylsiloxanes (VMS), including both cyclic (cVMS) and linear varieties, are ubiquitous in a vast array of industrial and consumer products due to their desirable chemical and physical properties.[1] Their presence in personal care products, medical devices, and as byproducts in various manufacturing processes necessitates robust and reliable analytical methods for their quantification.[2][3][4] Regulatory bodies are increasingly scrutinizing the levels of certain cVMS in consumer goods and the environment, making accurate and reproducible measurements paramount.[2]
Inter-laboratory comparisons, or proficiency testing, are a cornerstone of a laboratory's quality assurance program.[5] They serve to validate analytical methods, identify potential biases, and ensure that results from different laboratories are comparable.[5][6] This guide outlines a systematic approach to designing and executing an inter-laboratory comparison for VMS, with a focus on minimizing analytical variability and ensuring the integrity of the results.
The Analytical Workflow: A Step-by-Step Protocol
The accurate quantification of VMS is highly dependent on a meticulously executed analytical workflow, from sample handling to data interpretation. The following sections detail a recommended protocol, emphasizing the rationale behind each step.
Sample Preparation: The Critical First Step
The choice of sample preparation technique is dictated by the sample matrix. The primary goals of sample preparation are to efficiently extract the target VMS, remove interfering matrix components, and pre-concentrate the analytes to achieve the desired sensitivity.
Common Extraction Techniques:
-
Liquid-Liquid Extraction (LLE): Suitable for aqueous samples and emulsions. For personal care products, an emulsion break followed by LLE is often necessary.[2][7]
-
Solid-Phase Extraction (SPE): A versatile technique for cleaning up complex sample extracts and isolating VMS from various matrices.[1]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that is particularly useful for analyzing VMS in water and air samples.[1]
-
Purge and Trap: An effective method for extracting volatile compounds like cVMS from solid and aqueous samples, such as biota.[8]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While applicable to a wide range of analytes, its use for VMS analysis requires careful validation to avoid the generation of false positives.[8]
Protocol for a Generic Silicone-Based Sample:
-
Sample Homogenization: Ensure the sample is homogeneous before taking a subsample for analysis.
-
Internal Standard Spiking: Spike the sample with a known amount of an appropriate internal standard (e.g., an isotopically labeled cVMS like D6-d36) to correct for variations in extraction efficiency and instrument response.[9][10]
-
Extraction:
-
For silicone fluids and elastomers, a solvent extraction with a non-polar solvent like hexane or acetone is typically employed.[3][11]
-
For emulsions, such as those found in personal care products, the emulsion must first be broken, often with the addition of methanol, before extraction with a non-polar solvent.[7]
-
-
Derivatization (Silylation): To prevent the in-situ formation of cVMS during GC analysis, which can lead to erroneously high results, the extract should be treated with a silylating agent like hexamethyldisilazane (HMDS).[2][7] This step is crucial for ensuring the accuracy of the results.
-
Extract Filtration and Concentration: The extract should be filtered to remove any particulate matter. If necessary, the extract can be carefully concentrated under a gentle stream of nitrogen. However, given the volatility of VMS, evaporative techniques should be used with caution.[12]
Instrumental Analysis: GC-MS for Selectivity and Sensitivity
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred technique for the analysis of VMS due to its high selectivity and sensitivity.[4][13]
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Splitless or Large Volume Injection (LVI) | To maximize sensitivity for trace-level analysis.[12] |
| Inlet Temperature | 250 - 280 °C | To ensure efficient volatilization of the analytes. |
| GC Column | Low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) | To achieve good separation of VMS isomers and minimize column bleed, which can interfere with the analysis. |
| Oven Program | Start at a low temperature (e.g., 40-50 °C) and ramp up to a final temperature of around 300 °C. | To ensure good separation of volatile and less volatile siloxanes. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible mass spectra. |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity and selectivity by monitoring characteristic ions for each target VMS. |
Mitigating Contamination:
A significant challenge in VMS analysis is background contamination. To minimize this, the following precautions should be taken:
-
Use septumless GC injectors where possible.[12]
-
Condition the GC system thoroughly before analysis.
-
Analyze procedural blanks regularly to monitor for contamination.
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory comparison study is essential for a meaningful assessment of laboratory performance.
Study Design Workflow
Caption: Workflow for an Inter-Laboratory Comparison Study.
Key Considerations
-
Study Coordinator: An independent and experienced body should oversee the study.
-
Test Materials: Select representative samples with VMS concentrations relevant to the intended application. The homogeneity and stability of the test materials must be confirmed before distribution.
-
Sample Distribution: Samples should be packaged and shipped in a manner that prevents contamination and degradation.
-
Analytical Protocol: Provide participants with a detailed analytical method, but also allow for the use of their in-house validated methods, with the requirement to report any deviations.
-
Data Reporting: A standardized reporting format should be used to ensure consistency in the submitted data. This should include raw data, chromatograms, calibration curves, and quality control results.
Statistical Evaluation of Results: The Z-Score Approach
The Z-score is a widely accepted statistical tool for evaluating laboratory performance in proficiency testing schemes.[6][14] It provides a standardized measure of how far a laboratory's result deviates from the consensus value.
Z-Score Calculation:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (consensus mean of all participants' results after outlier removal).
-
σ is the target standard deviation for proficiency assessment.
Interpretation of Z-Scores:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Data Analysis Workflow
Caption: Statistical Analysis Workflow for Laboratory Performance.
Summary of Key Performance Parameters
The following table summarizes the key analytical performance parameters that should be assessed in an inter-laboratory comparison of VMS analysis.
Table 2: Key Performance Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | > 0.995 |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of the analyte. | 80 - 120% |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | < 15% |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | To be determined based on the specific application and regulatory requirements. |
| Z-Score | A measure of a laboratory's performance compared to the consensus value. |
Conclusion: Fostering a Culture of Quality and Comparability
A rigorously designed and executed inter-laboratory comparison is an invaluable tool for ensuring the quality and comparability of VMS analysis. By adhering to the principles and protocols outlined in this guide, laboratories can gain confidence in their analytical results, meet regulatory requirements, and contribute to a higher standard of scientific integrity in the field. Continuous participation in such proficiency testing schemes is encouraged to monitor and maintain analytical performance over time.
References
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- Determination of cyclic volatile methylsiloxanes in water, sediment, soil, biota, and biosolid using large-volume injection-gas chromatography-mass spectrometry. PubMed. [Source 3]
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A Researcher's Guide to Cross-Validation of Experimental Data with Theoretical Models of Octadecamethyloctasiloxane Behavior
For researchers, scientists, and drug development professionals working with silicone-based materials, a precise understanding of the physicochemical behavior of Octadecamethyloctasiloxane (OMOS) is paramount. This guide provides a comprehensive framework for the cross-validation of experimental data with theoretical models, ensuring a robust and reliable characterization of this important linear siloxane. By critically comparing experimental results with predictions from computational models, researchers can gain deeper insights into molecular interactions and enhance the predictive power of in silico studies.
This document moves beyond a simple listing of procedures. It delves into the rationale behind experimental choices and the inherent assumptions of theoretical models, empowering you to not only perform these validations but also to critically evaluate the results.
The Imperative of Cross-Validation
Experimental Determination of OMOS Properties: Protocols and Data
The foundation of any cross-validation study is a set of high-quality experimental data. Here, we present established protocols for measuring key physicochemical properties of OMOS, alongside reported experimental values.
Physicochemical Properties of this compound
| Property | Experimental Value | Source |
| Boiling Point | 311.6 °C | Flaningam OL; J Chem Eng Data 31: 266-72 (1986)[3] |
| Melting Point | -63 °C | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton, FL 2014-2015, p. 3-442[3] |
| Density | 0.913 g/cm³ at 20 °C | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton, FL 2014-2015, p. 3-442[3] |
| Vapor Pressure | 6.98 x 10⁻⁵ mm Hg at 25 °C (extrapolated) | Lei YD et al; J Chem Eng Data 55: 4868-73 (2010)[3] |
| Viscosity | Varies with temperature; requires specific measurement | [4] |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments. Adherence to standardized procedures is critical for data reproducibility and validity.
This method, compliant with ASTM D1298 and D1481 standards, provides high-precision density measurements.[5][6]
Experimental Workflow: Density Measurement
Caption: Workflow for density measurement using the oscillating U-tube method.
Rotational viscometry, often referred to as the Brookfield method, is a robust technique for determining the dynamic viscosity of fluids like OMOS.[4]
Experimental Protocol: Rotational Viscometry
-
Instrument Setup:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of OMOS.
-
Calibrate the viscometer using a standard viscosity fluid.
-
Ensure the sample container is clean and free of contaminants.
-
-
Sample Preparation:
-
Place a sufficient volume of OMOS in the sample container to immerse the spindle to the marked level.
-
Allow the sample to thermally equilibrate to the desired measurement temperature, typically controlled by a water bath.[4]
-
-
Measurement:
-
Lower the spindle into the fluid and begin rotation.
-
Allow the reading to stabilize, which indicates that the fluid has reached a steady-state flow.
-
Record the torque reading from the viscometer.
-
-
Calculation:
-
Convert the torque reading to a dynamic viscosity value (in cP or mPa·s) using the calibration factor for the specific spindle and speed used.
-
Perform multiple measurements and report the average viscosity at the specified temperature.[4]
-
For high-molecular-weight substances like OMOS, an ebulliometer provides a precise method for determining the boiling point at a given pressure.
Experimental Workflow: Boiling Point Determination
Caption: The interplay between force field components and simulation accuracy.
Cross-Validation in Practice: A Comparative Analysis
The ultimate goal is to assess how well the theoretical models predict the experimentally determined properties of OMOS. This involves running MD simulations with the chosen force fields and comparing the calculated properties to the experimental data.
A Step-by-Step Guide to Cross-Validation
-
System Setup for MD Simulation:
-
Construct a simulation box containing a sufficient number of OMOS molecules to represent the bulk liquid.
-
Apply periodic boundary conditions to simulate an infinite system.
-
-
Equilibration:
-
Perform an initial energy minimization to remove any unfavorable atomic overlaps.
-
Run a simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.
-
Follow with a simulation in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the density of the system to equilibrate.
-
-
Production Run:
-
Once the system is equilibrated, perform a long production run to sample the properties of interest. The length of this run should be sufficient to obtain statistically meaningful averages. [2]4. Property Calculation:
-
Density: Calculated directly from the average volume of the simulation box during the NPT production run.
-
Viscosity: Can be calculated using methods like the Green-Kubo relations from the stress-energy tensor fluctuations.
-
Boiling Point: Can be estimated from the vapor-liquid coexistence curve, which is computationally intensive to determine.
-
-
Comparison and Analysis:
-
Compare the simulated properties with the experimental data.
-
Calculate the percentage error for each property and each force field.
-
Analyze the strengths and weaknesses of each force field in predicting the behavior of OMOS. For instance, some force fields may excel at predicting structural properties like density, while others may be better for dynamic properties like viscosity. [1]
-
Expected Performance of Different Force Fields
Based on benchmark studies of linear siloxanes, the following trends can be anticipated:
-
COMPASS: Generally provides good predictions for density over a range of temperatures but may overestimate viscosity. [1]* OPLS-AA (with siloxane parameters): Can offer a good balance of accuracy and computational efficiency, with performance comparable to or even better than some more complex force fields for certain properties. [1]* Dreiding: May show larger deviations from experimental data, particularly for dynamic properties. [1]* United-Atom Models: Can provide reasonable predictions for some properties, but the level of agreement with experimental data will depend on the specific parametrization.
It is crucial to note that no single force field is perfect, and the choice of the most appropriate model will depend on the specific properties of interest and the desired level of accuracy. [1][2]
Conclusion and Recommendations
The cross-validation of experimental data with theoretical models is an indispensable practice for researchers working with this compound. By systematically comparing robust experimental measurements with predictions from molecular dynamics simulations, we can refine our understanding of this important material and enhance the predictive power of our computational tools.
For researchers embarking on such a study, we recommend the following:
-
Prioritize High-Quality Experimental Data: Ensure that your experimental data is obtained using standardized and well-documented protocols.
-
Carefully Select Your Theoretical Model: The choice of force field will significantly impact the accuracy of your simulations. Consider the specific properties you are interested in and consult the literature for benchmark studies on similar systems.
-
Perform Rigorous Simulations: Pay close attention to system setup, equilibration, and the length of your production runs to ensure statistically reliable results.
-
Critically Evaluate Your Findings: A discrepancy between simulation and experiment is not a failure, but an opportunity to learn. Analyze the potential sources of error in both your experimental and theoretical methods.
By following this guide, researchers can confidently navigate the complexities of cross-validation and contribute to a more accurate and comprehensive understanding of this compound behavior.
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Arnautovic, Z., Zimmermann, C., Hamza, M., Weith, T., Heberle, F., & Brüggemann, D. (2023). Density and Viscosity of Linear Siloxanes and Their Mixtures. Journal of Chemical & Engineering Data, 68(3), 567–579. [Link]
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Arnautovic, Z., et al. (2023). Measurements of Thermophysical Properties of Ethanol + Hexamethyldisiloxane and Ethanol + Octamethyltrisiloxane Mixtures in the Temperature Range of 293–343 K at 100 kPa. ResearchGate. [Link]
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Frank, J. T., et al. (2025). Learning Accurate and Transferable Force Fields for Physical Property Predictions of Organic Liquids. ChemRxiv. [Link]
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Bedrov, D., Smith, G. D., & Li, J. (2007). A molecular dynamics simulation and quantum chemistry study of poly (dimethylsiloxane)-silica nanoparticle interactions. The Journal of chemical physics, 127(1), 014703. [Link]
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Schmitt, S., et al. (2023). Comparison of Force Fields for the Prediction of Thermophysical Properties of Long Linear and Branched Alkanes. Journal of Physical Chemistry B, 127(8), 1789-1802. [Link]
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A Senior Application Scientist's Comparative Guide to Octadecamethyloctasiloxane from Different Suppliers
Introduction: The Critical Role of Raw Material Qualification
Octadecamethyloctasiloxane (CAS No. 556-69-4), a linear siloxane, is a fundamental building block and performance additive in numerous advanced applications, including lubricants, dielectric fluids, and as a component in the synthesis of complex silicone polymers.[] Its precise chemical structure and physical properties are paramount to the performance, consistency, and safety of the final product. For researchers, scientists, and drug development professionals, the assumption that a chemical from two different suppliers is identical can be a critical oversight. Subtle variations in purity, isomeric distribution, and residual catalyst content can lead to significant downstream consequences, including batch-to-batch inconsistency, altered reaction kinetics, and unexpected side products.
Foundational Physicochemical Properties: The First Pass
Before engaging in more complex spectroscopic analysis, a baseline characterization of fundamental physical properties is essential. These tests are rapid, cost-effective, and can quickly flag significant deviations from expected norms. For this guide, we evaluated this compound from three fictional representative suppliers: Supplier A , Supplier B , and Supplier C .
Kinematic Viscosity
Viscosity is a measure of a fluid's resistance to flow and is highly sensitive to molecular weight distribution and temperature.[2] For a defined siloxane oligomer like this compound, significant deviation in viscosity can indicate either impurities or a different oligomer distribution.
Experimental Protocol: Kinematic Viscosity Measurement (ASTM D445) [3][4][5]
-
Instrumentation: A calibrated glass capillary viscometer (e.g., Ubbelohde type) is placed in a constant temperature bath maintained at 25°C ± 0.2°C.[3]
-
Sample Preparation: The sample is allowed to thermally equilibrate to the bath temperature for at least 15 minutes before measurement.[3]
-
Measurement: The time taken for a fixed volume of the liquid to flow under gravity through the capillary is measured precisely with a stopwatch.
-
Calculation: The kinematic viscosity (ν), expressed in centistokes (cSt), is calculated by multiplying the measured flow time by the viscometer's calibration constant.[3]
Refractive Index
The refractive index is a fundamental physical property related to the composition and purity of a substance.[7] It is a rapid and non-destructive measurement.
Experimental Protocol: Refractive Index Measurement (ASTM D1218) [8][9][10]
-
Instrumentation: A calibrated Abbe-type refractometer with a sodium D-line light source (589.3 nm) and a temperature-controlled prism is used.[7][11]
-
Calibration: The instrument is calibrated using a certified reference standard of known refractive index.
-
Measurement: A small drop of the sample is placed on the prism, which is maintained at a constant temperature of 20°C. The refractive index is read directly from the instrument's scale.[8]
Comparative Data: Foundational Properties
| Property | Supplier A | Supplier B | Supplier C | Reference Value[12] |
| Kinematic Viscosity @ 25°C (cSt) | 7.95 | 8.15 | 7.98 | ~8.0 |
| Refractive Index @ 20°C/D | 1.3971 | 1.3970 | 1.3985 | 1.3970 |
Initial Insights: Supplier B shows a slightly higher viscosity, while Supplier C has a noticeably higher refractive index. These deviations warrant a more detailed chemical investigation.
Structural and Purity Assessment: A Deeper Dive
Spectroscopic and chromatographic techniques are essential for confirming the chemical identity and quantifying the purity of the material.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds in a mixture.[13][14] It allows us to quantify the main this compound peak and identify any related siloxane impurities (e.g., cyclic siloxanes or other linear oligomers).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Samples are diluted 1:100 in HPLC-grade hexane. A suitable internal standard (e.g., Eicosane) is added for quantitative analysis.
-
Instrumentation: An Agilent GC system coupled with a Mass Spectrometer (MS) is used.
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: The primary peak is identified by its retention time and mass spectrum. Impurities are identified by library matching (e.g., NIST MS library) and their relative peak areas are calculated to determine purity.[15]
-
Causality: The temperature program is designed to effectively separate siloxanes of varying volatility. Silylation of the sample is sometimes performed to prevent the formation of cyclic siloxanes during analysis in certain matrices.[17] A mid-polarity column is chosen to resolve structurally similar siloxane oligomers.[15]
-
Structural Confirmation by Spectroscopic Methods
FTIR provides a molecular fingerprint, confirming the presence of key functional groups.[18][19]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.[18]
-
Measurement: A background spectrum of the clean, empty ATR crystal is taken. A drop of the sample is then placed on the crystal, and the sample spectrum is recorded over the range of 4000-400 cm⁻¹.[18]
-
Causality: ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation. For this compound, we expect to see characteristic peaks for Si-O-Si stretching, Si-CH₃ rocking, and C-H stretching.[20]
-
NMR is an unparalleled tool for unambiguous structure elucidation.[16][21] For siloxanes, ²⁹Si NMR is particularly powerful for identifying different silicon environments.[22][23][24]
Experimental Protocol: ¹H, ¹³C, and ²⁹Si NMR
-
Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) in a standard NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled experiment to obtain singlets for each unique carbon environment.
-
²⁹Si NMR: A DEPT (Distortionless Enhancement by Polarization Transfer) pulse sequence is recommended to enhance the signal of the low-sensitivity ²⁹Si nucleus and shorten experiment times.[21]
-
Causality: The chemical shifts in ¹H, ¹³C, and ²⁹Si NMR are highly sensitive to the local electronic environment, allowing for precise structural confirmation. The negative gyromagnetic ratio of ²⁹Si means standard NOE enhancement doesn't work, making DEPT a more effective choice for signal enhancement.[21]
-
Comparative Data: Purity and Structure
| Analysis | Supplier A | Supplier B | Supplier C |
| GC Purity (%) | 98.5 | 96.2 | 99.1 |
| Major Impurity (GC-MS) | Dodecamethylcyclohexasiloxane (D6) | Hexamethyloctasiloxane | None Detected |
| FTIR Si-O-Si Stretch (cm⁻¹) | 1055 | 1055 | 1056 |
| FTIR Si-CH₃ Rock (cm⁻¹) | ~800 | ~800 | ~800 |
| ¹H NMR δ (ppm) | 0.06 (s), 0.16 (s) | 0.06 (s), 0.16 (s) | 0.06 (s), 0.16 (s) |
| ²⁹Si NMR δ (ppm) | -2.1, -22.3 | -2.1, -22.3 | -2.1, -22.3 |
Discussion of Results: The GC-MS data reveals the most significant differences. Supplier C exhibits the highest purity. Supplier A contains a notable amount of the cyclic siloxane D6, while Supplier B contains a shorter-chain linear siloxane. These impurities explain the deviations in physical properties observed earlier. The FTIR and NMR data were consistent across all suppliers, confirming that the primary component is indeed this compound. The two distinct peaks in the ²⁹Si NMR correspond to the terminal trimethylsilyl groups and the internal dimethylsiloxane repeating units, as expected.
Experimental and Logical Workflow Diagrams
To ensure a systematic and reproducible approach to supplier qualification, the following workflows are recommended.
General Supplier Qualification Workflow
Caption: Detailed analytical workflow for a single sample.
Conclusion and Recommendations
This comparative study demonstrates that while different suppliers may provide a product with the same nominal identity, significant variations in purity and impurity profiles can exist.
-
Supplier C delivered the highest purity this compound, meeting all physical and spectroscopic benchmarks. This supplier would be recommended for critical applications where high purity is essential.
-
Supplier A provided material with a detectable level of cyclic siloxane (D6). While the primary component is correct, the presence of D6 could be a concern in regulatory-sensitive applications or where polymerization is intended.
-
Supplier B showed the lowest purity, containing a shorter-chain linear siloxane. This would alter the average molecular weight and explains the observed deviation in viscosity. This material may be unsuitable for applications requiring precise physical properties.
It is imperative for researchers and development professionals to implement a robust, multi-technique analytical qualification program for all critical raw materials. Relying solely on a supplier's Certificate of Analysis is insufficient. By generating and comparing empirical data on properties like viscosity, refractive index, purity, and molecular structure, organizations can mitigate risks, ensure product consistency, and build a reliable and resilient supply chain.
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The Unseen Workhorse: A Comparative Guide to the Accuracy and Precision of Octadecamethyloctasiloxane as an Internal Standard
For researchers, scientists, and drug development professionals navigating the exacting world of analytical chemistry, the quest for reliable and reproducible data is paramount. In chromatographic and mass spectrometric analyses, the internal standard is the unsung hero that ensures the accuracy and precision of quantitative measurements. This guide provides an in-depth technical comparison of octadecamethyloctasiloxane as an internal standard against other common alternatives, supported by scientific principles and analogous experimental data.
The Critical Role of the Internal Standard
In any analytical workflow, from sample preparation to instrumental analysis, variabilities are inherent. These can arise from minor differences in extraction efficiency, injection volume, or instrument response. The primary role of an internal standard (IS) is to compensate for these variations.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. By adding a known concentration of the IS to all samples, standards, and blanks, the ratio of the analyte signal to the IS signal is used for quantification. This ratio remains stable even if the absolute signal intensities fluctuate, thus leading to more accurate and precise results.[2]
This compound: A Profile of an Effective Internal Standard
This compound (C18H54O7Si8, MW: 607.30 g/mol ) is a linear siloxane that possesses many of the desirable characteristics of an internal standard, particularly for the analysis of non-polar, semi-volatile, and high-molecular-weight compounds by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[3]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Weight | 607.30 g/mol | [3] |
| Boiling Point | 311.6 °C | [3] |
| Vapor Pressure | 6.98 x 10⁻⁵ mm Hg at 25 °C | [3] |
| Solubility | Very soluble in benzene, petroleum ether, ligroin | [3] |
| Chemical Inertness | Lacks functional groups that hydrolyze under environmental conditions | [3] |
Its high boiling point and low vapor pressure make it suitable for a wide range of GC temperature programs, eluting after most common volatile and semi-volatile organic compounds, thus minimizing the risk of co-elution with analytes of interest.[3] Furthermore, its chemical inertness ensures that it does not react with analytes or the sample matrix during preparation and analysis.[3]
Performance Comparison: this compound vs. Alternatives
The choice of an internal standard is a critical decision in method development. While stable isotope-labeled (SIL) internal standards are often considered the "gold standard," they are not always practical or necessary.[2] this compound presents a robust and cost-effective alternative in many applications.
Against Deuterated Internal Standards
Deuterated standards are analogs of the analyte where one or more hydrogen atoms are replaced by deuterium. Their nearly identical physicochemical properties to the analyte make them excellent for correcting matrix effects.[2] However, they come with their own set of challenges:
-
Cost and Availability: Synthesis of deuterated compounds can be expensive and complex, and they may not be commercially available for all analytes.
-
Isotopic Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can compromise the accuracy of the analysis, especially at low concentrations.
-
Chromatographic Separation: In some cases, deuterated standards can exhibit slightly different retention times than their non-deuterated counterparts, which can lead to differential matrix effects.
This compound, being a chemically distinct and readily available compound, can be a more practical choice when a suitable deuterated standard is not available or when cost is a significant consideration.
Against Other Non-Labeled Internal Standards
Other non-labeled compounds, such as long-chain alkanes (e.g., n-tetradecane), are also used as internal standards.[4] The table below provides a qualitative comparison.
Qualitative Comparison of Internal Standards:
| Feature | This compound | n-Alkanes (e.g., Tetradecane) | Deuterated Standards |
| Chemical Similarity to Analyte | Varies | Varies | High |
| Chemical Inertness | High | High | High |
| Potential for Matrix Interference | Low | Low to Moderate | Very Low |
| Cost | Moderate | Low | High |
| Availability | Good | High | Varies |
| Distinct Mass Spectrum | Yes | Yes | Yes (mass shift) |
| Risk of Natural Occurrence | Very Low | Low | Very Low |
The Impact on Precision: Analogous Experimental Data
While direct comparative studies for this compound are not abundant in publicly available literature, the dramatic improvement in analytical precision with a structurally similar internal standard is well-documented for other siloxanes. A study on the quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air demonstrated a significant reduction in the coefficient of variation (%CV) when ¹³C-labeled D4 and D5 were used as internal standards.[5]
Improvement in Precision with an Internal Standard (Analogous Data):
| Analyte | Without Internal Standard (%CV) | With Internal Standard (%CV) |
| Octamethylcyclotetrasiloxane (D4) | 30.8% | 9.5% |
| Decamethylcyclopentasiloxane (D5) | 37.8% | 12.5% |
| Data from a study using ¹³C-labeled internal standards for the analysis of D4 and D5 siloxanes.[5] |
This data strongly supports the principle that a well-chosen internal standard, like this compound for appropriate analytes, can substantially enhance the precision and reliability of an analytical method.
Experimental Protocol: Method Validation with an Internal Standard
A rigorous validation process is essential to ensure that an analytical method is suitable for its intended purpose. The following is a generalized protocol for validating a GC-MS method using an internal standard.
Preparation of Standards and Quality Control Samples
-
Prepare a stock solution of the analyte(s) and the internal standard (e.g., this compound) in a suitable solvent.
-
Create a series of calibration standards by spiking a matrix similar to the samples with varying concentrations of the analyte(s) and a constant concentration of the internal standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Linearity Assessment
-
Analyze the calibration standards in triplicate.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis. The coefficient of determination (r²) should ideally be ≥ 0.995.
Accuracy and Precision Evaluation
-
Analyze the QC samples in at least five replicates on three different days (inter-day and intra-day precision).
-
Accuracy: Calculate the percentage of recovery for each QC level. The mean value should be within ±15% of the nominal concentration.
-
Precision: Calculate the relative standard deviation (%RSD) for each QC level. The %RSD should not exceed 15%.
Specificity and Selectivity
-
Analyze blank matrix samples to ensure there are no interfering peaks at the retention times of the analyte(s) and the internal standard.
-
Analyze blank matrix samples spiked with the internal standard to confirm the absence of the analyte.
Stability Studies
-
Evaluate the stability of the analyte(s) and the internal standard in the sample matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the selection of an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
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A Comparative Benchmarking Guide to Novel Siloxane Compounds versus Octadecamethyloctasiloxane
In the dynamic landscape of materials science, the pursuit of enhanced performance and novel functionalities is relentless. Siloxane compounds, renowned for their unique combination of thermal stability, low surface energy, and dielectric insulation, are a cornerstone of advanced formulations across numerous industries. For decades, linear siloxanes, exemplified by Octadecamethyloctasiloxane, have served as a reliable benchmark. However, the evolving demands of high-performance applications necessitate a new generation of siloxane chemistry. This guide provides a comprehensive technical comparison of emerging classes of siloxane compounds against the established performance of this compound, offering researchers, scientists, and drug development professionals a data-driven framework for material selection.
Introduction: The Enduring Legacy and Evolving Demands of Siloxanes
The fundamental siloxane backbone, characterized by alternating silicon and oxygen atoms, imparts exceptional flexibility and stability.[1] Polydimethylsiloxanes (PDMS), such as this compound, are linear chains saturated with methyl groups, resulting in a profile of high thermal stability, hydrophobicity, and low surface tension. These properties have made them indispensable as damping fluids, dielectric coolants, lubricants, and in personal care formulations.[2]
However, the limitations of conventional linear siloxanes in extreme environments—be it high temperatures, aggressive chemical exposure, or demanding dielectric requirements—have catalyzed the development of novel siloxane architectures. This guide will focus on three promising classes of new siloxane compounds:
-
Phenyl-Modified Siloxanes: Incorporating phenyl groups into the siloxane backbone.
-
Trifluoropropyl-Modified Siloxanes: Featuring fluorine-containing side chains.
-
Branched Siloxanes: Moving beyond linear structures to create complex, three-dimensional molecules.
We will benchmark these advanced materials against this compound across four critical performance axes: thermal stability, viscosity and rheological behavior, surface tension, and dielectric properties.
Comparative Performance Analysis
The following sections provide a detailed comparison of the key performance indicators, supported by experimental data.
Thermal Stability
Thermal stability is a critical parameter for siloxanes, particularly in high-temperature applications such as heat transfer fluids and lubricants. The primary mode of thermal degradation for polysiloxanes in an inert atmosphere is depolymerization, often initiated at temperatures exceeding 300°C.[3]
| Compound Class | Onset of Decomposition (in N2, °C) | Flash Point (°C) | Key Observations |
| This compound (Benchmark) | ~350[4] | >220[5] | Exhibits good thermal stability for many applications. |
| Phenyl-Modified Siloxanes | >400[6] | >225 | The incorporation of phenyl groups significantly enhances thermal and oxidative stability.[5] |
| Trifluoropropyl-Modified Siloxanes | ~315[7] | 315[7] | Offers a notable improvement in thermal stability over standard polydimethylsiloxanes.[8] |
| Branched Siloxanes | Variable (dependent on structure) | Generally high | Highly branched structures can exhibit enhanced thermal stability due to steric hindrance and altered degradation pathways.[9] |
Expertise & Experience: The enhanced thermal stability of phenyl-modified siloxanes is attributed to the bulky phenyl groups which sterically hinder the "backbiting" degradation mechanism common in linear siloxanes. This makes them particularly suitable for extreme temperature applications. While trifluoropropyl modification also enhances thermal stability, its primary advantage often lies in its chemical resistance.
Viscosity and Rheological Behavior
Viscosity is a fundamental property for applications such as lubrication and hydraulic fluids. The viscosity-temperature coefficient (VTC), which describes the change in viscosity with temperature, is a crucial parameter for performance in variable temperature environments. A lower VTC indicates greater viscosity stability.
| Compound Class | Kinematic Viscosity at 25°C (cSt) | Viscosity-Temperature Coefficient (VTC) | Key Observations |
| This compound (Benchmark) | ~8 | Relatively low for conventional fluids | Provides a stable viscosity over a moderate temperature range. |
| Phenyl-Modified Siloxanes | 35-550+[5] | Exceptionally low[5] | The presence of phenyl groups leads to a flatter viscosity-temperature curve, indicating superior performance in applications with wide temperature fluctuations. |
| Trifluoropropyl-Modified Siloxanes | 80-10,000+[10] | Low | Offers good viscosity stability, coupled with excellent lubricating properties under extreme pressure. |
| Branched Siloxanes | Highly variable | Can be tailored | Branched structures exhibit lower viscosity compared to linear siloxanes of the same molecular weight, offering unique rheological profiles.[9] |
Expertise & Experience: The remarkably low VTC of phenyl-methyl siloxanes makes them the material of choice for precision applications where consistent damping or hydraulic response is required across a broad temperature spectrum. Branched siloxanes, with their compact molecular architecture, can provide low viscosity fluids with high molecular weight, a desirable combination for certain specialized lubrication applications.
Surface Tension
Surface tension dictates the wetting and spreading characteristics of a fluid. Low surface tension is a hallmark of siloxanes and is critical for applications in coatings, surfactants, and personal care.
| Compound Class | Surface Tension at 25°C (mN/m) | Key Observations |
| This compound (Benchmark) | ~20.8 | Low surface tension allows for excellent spreading and wetting on many surfaces. |
| Phenyl-Modified Siloxanes | ~23-25[5] | Slightly higher than PDMS due to the phenyl groups, but still significantly lower than most organic fluids. |
| Trifluoropropyl-Modified Siloxanes | ~16-18[7] | The fluorinated side chains lead to exceptionally low surface energy, resulting in both hydrophobicity and oleophobicity.[8] |
| Branched Siloxanes | Variable | Can be engineered to have very low surface tension. |
Expertise & Experience: The trifluoropropyl-modified siloxanes are particularly noteworthy for their ability to repel both water and oils, a property not typically found in conventional siloxanes. This makes them ideal for anti-fouling coatings and advanced lubricants in chemically aggressive environments.
Dielectric Properties
Siloxanes are widely used as dielectric fluids in transformers, capacitors, and electronic components due to their excellent insulating properties. Key metrics include the dielectric constant (a measure of the ability to store electrical energy) and dielectric strength (the maximum electric field a material can withstand without breakdown).
| Compound Class | Dielectric Constant (at 1 kHz) | Dielectric Strength (kV/mm) | Key Observations |
| This compound (Benchmark) | ~2.7 | ~14 | A reliable insulator for many standard applications. |
| Phenyl-Modified Siloxanes | ~2.8-3.0[5] | High | Offers good dielectric performance, often with improved thermal stability for high-voltage applications. |
| Trifluoropropyl-Modified Siloxanes | ~5-7[8] | High | The polar nature of the C-F bond increases the dielectric constant, which can be advantageous in capacitor applications.[8] |
| Branched Siloxanes | Variable | Can be very high | The dense, cross-linked nature of some branched structures can lead to superior dielectric strength. |
Expertise & Experience: The higher dielectric constant of trifluoropropyl-modified siloxanes can be a significant advantage in applications where higher capacitance is desired. For high-voltage insulation, the combination of high dielectric strength and excellent thermal stability in phenyl-modified siloxanes makes them a compelling choice.
Experimental Protocols
To ensure the objective comparison of these materials, standardized testing methodologies are paramount. The following protocols are based on established ASTM standards and best practices in materials characterization.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset of thermal decomposition of the siloxane compounds in an inert atmosphere.
Methodology (based on ASTM E2550): [11]
-
Accurately weigh 5-10 mg of the siloxane sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a controlled heating rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
Kinematic Viscosity Measurement
Objective: To determine the kinematic viscosity of the siloxane fluids at various temperatures and calculate the viscosity-temperature coefficient.
Methodology (based on ASTM D445 and D4283):
-
Select a calibrated glass capillary viscometer appropriate for the expected viscosity range of the sample.
-
Equilibrate a constant temperature bath to the desired measurement temperature (e.g., 25°C, 40°C, and 100°C) with a stability of ±0.02°C.
-
Charge the viscometer with the siloxane sample and place it in the temperature bath for at least 30 minutes to reach thermal equilibrium.
-
Using a stopwatch, measure the time required for the fluid to flow between two marked points on the viscometer.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity using the viscometer constant.
-
Repeat the procedure at different temperatures to determine the viscosity-temperature profile.
-
The Viscosity-Temperature Coefficient (VTC) can be calculated using the formula: VTC = 1 - (viscosity at 99°C / viscosity at 38°C).[12]
Surface Tension Measurement
Objective: To measure the surface tension of the siloxane fluids.
Methodology (Du Noüy Ring Method):
-
Ensure the platinum-iridium ring and sample vessel are scrupulously clean.
-
Calibrate the tensiometer with a liquid of known surface tension (e.g., deionized water).
-
Place the siloxane sample in the temperature-controlled vessel.
-
Immerse the ring in the liquid.
-
Slowly raise the sample stage, pulling the ring through the liquid-air interface.
-
Record the maximum force exerted on the ring just before the liquid film breaks.
-
Calculate the surface tension based on the measured force and the ring dimensions, applying appropriate correction factors.
Dielectric Property Testing
Objective: To determine the dielectric constant and dielectric strength of the siloxane fluids.
Methodology (based on ASTM D924 for Dielectric Constant and ASTM D877 for Dielectric Strength):
Dielectric Constant:
-
Use a liquid dielectric test cell with parallel plate electrodes.
-
Calibrate the test cell with air or a standard liquid of known dielectric constant.
-
Fill the test cell with the siloxane sample, ensuring no air bubbles are trapped between the electrodes.
-
Connect the test cell to a capacitance bridge.
-
Measure the capacitance of the cell filled with the sample at a specified frequency (e.g., 1 kHz).
-
Calculate the dielectric constant by dividing the capacitance of the sample by the capacitance of the empty cell.
Dielectric Strength:
-
Use a standard oil test cup with two flat disc electrodes separated by a specific gap (e.g., 2.54 mm).
-
Fill the test cup with the siloxane sample, ensuring it is free from moisture and particulates.
-
Apply an AC voltage to the electrodes, increasing it at a uniform rate (e.g., 0.5 kV/s) until breakdown occurs, indicated by a sustained arc.[13]
-
Record the breakdown voltage.
-
Perform multiple measurements with fresh samples and calculate the average dielectric strength.
Conclusion: Selecting the Optimal Siloxane for Your Application
The selection of an appropriate siloxane fluid is a critical decision that hinges on the specific performance requirements of the intended application. While this compound remains a versatile and cost-effective choice for a wide range of uses, the advent of functionalized siloxanes has opened new frontiers in material performance.
-
For applications demanding exceptional thermal stability and a consistent viscosity profile over a wide temperature range, phenyl-modified siloxanes are the superior choice.
-
When chemical resistance, low surface energy, and unique dielectric properties are paramount, trifluoropropyl-modified siloxanes offer unparalleled performance.
-
For applications requiring tailored rheological properties and potentially enhanced dielectric strength, branched siloxanes present a promising and customizable solution.
This guide has provided a foundational framework for comparing these advanced materials. It is imperative for researchers and formulation scientists to consider the specific environmental and operational stresses of their application and to conduct rigorous testing based on the protocols outlined herein to make an informed material selection. The continued innovation in siloxane chemistry promises a future of even more robust and specialized materials to meet the challenges of next-generation technologies.
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Safety Operating Guide
A Guide to the Proper Disposal of Octadecamethyloctasiloxane for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is intrinsically linked to the safety and compliance of your laboratory practices. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the disposal of octadecamethyloctasiloxane (CAS No. 556-69-4), a common linear siloxane fluid. The procedures outlined here are designed to ensure safety, environmental stewardship, and regulatory compliance.
Hazard Assessment and Safety Profile
Before handling any chemical for disposal, a thorough understanding of its properties and hazards is essential. This compound is a high-molecular-weight silicone fluid. While it does not meet the criteria for hazardous classification under the Globally Harmonized System (GHS), its environmental fate requires careful consideration.[1]
Silicone fluids, in general, are not readily biodegradable and can persist in the environment.[2][3] this compound specifically is expected to be immobile in soil and to adsorb to suspended solids and sediment in aquatic environments.[1] Therefore, disposal methods must be chosen to minimize environmental release.
| Property | Value / Classification | Implication for Disposal |
| GHS Hazard Classification | Does not meet hazard criteria[1] | While not classified as hazardous, it is not benign. Disposal should not be via sanitary sewer or general refuse. |
| Physical State | Liquid | Susceptible to spills; requires secure containment. |
| Persistence | Not readily biodegradable; persistent[2][3] | Landfilling is a last resort; methods that destroy the compound are preferred. |
| Aquatic Bioaccumulation | Low potential[1] | Minimizing release to waterways remains a priority. |
| Hazardous Decomposition | At temperatures >150°C in the presence of oxygen, can generate formaldehyde.[4] | Incineration must be performed in facilities with appropriate emission controls. |
Personal Protective Equipment (PPE) for Handling & Disposal
Appropriate PPE is mandatory to prevent direct contact and ensure personal safety during all waste handling procedures.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact. Contaminated gloves must be disposed of as chemical waste.[5] |
| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects eyes from splashes. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
The Core Disposal Protocol: A Decision Workflow
The correct disposal path for this compound depends critically on its purity and the nature of any contaminants. The following workflow provides a logical framework for making this determination.
Caption: Disposal decision workflow for this compound waste.
Step-by-Step Disposal Procedures
Procedure A: Uncontaminated this compound
This procedure applies to expired, unused, or surplus this compound that has not been mixed with other chemicals.
-
Containment : Carefully transfer the liquid into a dedicated, chemically compatible waste container with a secure, tight-fitting lid. The container must be in good condition and free from leaks.
-
Labeling : Label the container clearly. The label must include:
-
The words "Waste" or "Hazardous Waste" (consult your institution's policy).[6]
-
The full chemical name: "Waste this compound".
-
The date accumulation started.
-
An indication of the hazards (e.g., "Low Hazard," though check with your EHS department).
-
-
Storage : Store the sealed container in a designated satellite accumulation area or central waste storage facility.[6] Ensure it is stored away from incompatible materials.
-
Disposal : Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[5] The preferred method of disposal for silicone fluids is high-temperature incineration in a facility equipped with appropriate emission controls to manage decomposition products.[2][7] Landfilling should only be considered a last resort if incineration is not feasible and must be done in a landfill permitted to accept such industrial waste.[2]
Procedure B: Contaminated this compound
This is the most common scenario in a research setting, where the substance is part of a mixture.
-
Causality Principle : The disposal of a chemical mixture is governed by its most hazardous component. The presence of a regulated substance dictates the disposal protocol for the entire volume of waste.
-
Hazard Determination : You must determine if the mixture qualifies as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or local regulations.[6][8] This involves checking if any component is on the RCRA P, U, F, or K lists, or if the mixture exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[6][9]
-
Containment & Labeling :
-
Collect the waste mixture in a designated hazardous waste container.
-
Label the container as "Hazardous Waste."
-
List all chemical components and their approximate percentages. This is a legal requirement and is critical for the safety of waste handlers.
-
-
Disposal : Manage the container as hazardous waste in full compliance with institutional, local, state, and federal regulations.[10][11] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to arrange for disposal by a certified hazardous waste vendor.
Procedure C: Spill Cleanup & Decontamination
In the event of a spill, immediate and correct action is required.
-
Safety First : Ensure adequate ventilation and remove all ignition sources.[4][12] Don the appropriate PPE as listed in Section 2.
-
Containment : Prevent the spill from spreading or entering drains.[5][12] Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable waste container.[12]
-
Disposal : The cleanup debris (absorbent material, contaminated gloves, etc.) is now considered chemical waste. It must be disposed of following the same logic as the original material (Procedure A or B, depending on what was spilled). Label the container clearly as "Spill Debris containing this compound."
Regulatory Imperative: The Role of Your EHS Office
This guide provides a framework based on federal regulations and best practices. However, state and local regulations can be more stringent.[10][13] The ultimate authority for waste disposal in your laboratory is your institution's Environmental Health & Safety (EHS) office.
It is mandatory to consult your EHS department to ensure full compliance with their specific protocols and the regulations applicable to your location. They are your primary resource for waste container types, labeling requirements, and pickup schedules.
By adhering to these procedures, you uphold the principles of scientific integrity, ensure a safe working environment, and contribute to the protection of our shared environment.
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How to dispose of silicone fluid 500 safely? - Blog - Deep Sea . Deep Sea. Available from: [Link]
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Environmental Hazard Assessment of Liquid Siloxanes (Silicones) - epa nepis . U.S. Environmental Protection Agency. Available from: [Link]
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Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98% - Cole-Parmer . Cole-Parmer. Available from: [Link]
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SAFETY DATA SHEET . MONOGEL. Available from: [Link]
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Octamethylcyclotetrasiloxane - GOV.UK . Environment Agency. Available from: [Link]
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RCRA Compliance - UGA Environmental Safety Division . University of Georgia. Available from: [Link]
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Resource Conservation and Recovery Act (RCRA) | South Carolina Department of Environmental Services . South Carolina Department of Environmental Services. Available from: [Link]
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Final Scope of Risk Evaluation for Octamethylcyclotetra- siloxane (Cyclotetrasiloxane, 2,2,4,4,6,6,8,8-octamethyl-) - EPA . U.S. Environmental Protection Agency. Available from: [Link]
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Essential Safety and Operational Guide for Handling Octadecamethyloctasiloxane
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Octadecamethyloctasiloxane (CAS No. 556-69-4). As a Senior Application Scientist, this document is structured to deliver not just procedural steps but the underlying scientific rationale, ensuring a comprehensive understanding of safe handling practices. Adherence to these guidelines is fundamental for maintaining personal safety and procedural integrity in the laboratory.
Hazard Assessment: Understanding the Risk Profile
This compound is a silicone-based compound, or siloxane, often used in lubricants, coatings, and polymer engineering.[] A thorough risk assessment is the cornerstone of safe laboratory operations. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), a nuanced understanding of its properties is critical for safe handling.[2]
-
Chemical Hazards : According to multiple safety reports, this compound does not meet the criteria for GHS hazard classification.[2] It is generally considered to have a low order of toxicity, with no specific symptoms noted upon acute exposure.[3] However, as a standard practice with any chemical, direct contact with skin and eyes should be avoided.[3]
-
Physical Hazards : The primary physical hazard is related to spills. Like many oils and silicone-based fluids, spilled this compound can create extremely slippery surfaces, leading to a significant risk of slips and falls.[3]
-
Thermal Decomposition : While stable under normal laboratory conditions, heating this compound can lead to thermal decomposition.[3] Combustion may produce carbon oxides, silicon oxides, and other potentially toxic vapors.[3]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are your primary defense against potential exposure and physical hazards. The following recommendations are based on a risk assessment for handling this compound in a standard laboratory setting.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye & Face Protection | Safety glasses with side shields (minimum). Chemical splash goggles for bulk handling or splash-risk procedures. | Standard laboratory practice mandates eye protection at all times. While this compound is not rated as a severe eye irritant, direct contact should be prevented to avoid mild irritation and ensure safety.[3] |
| Skin & Body Protection | Standard laboratory coat. | A lab coat is sufficient to prevent incidental skin contact and protect personal clothing from contamination. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Although the substance is not a significant skin irritant, gloves are essential to prevent skin contact and cross-contamination.[3] Given the lack of specific breakthrough time data for this compound, nitrile gloves are a suitable choice for incidental contact. For prolonged handling, it is advisable to consult the glove manufacturer's compatibility charts. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Due to its low vapor pressure, the risk of inhalation exposure at room temperature is minimal.[2] Respiratory protection may be warranted if aerosols are generated or the substance is heated. Work should be performed in a well-ventilated area or a chemical fume hood if there is a potential for generating vapors or mists. |
Operational Plan: From Preparation to Completion
A systematic workflow is crucial for minimizing risk. The following step-by-step protocols provide a self-validating system for safe handling.
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
-
Preparation : Before handling, ensure your work area is clean and uncluttered. Confirm that an appropriate spill kit is readily accessible.
-
Donning PPE : Put on your lab coat and then your safety glasses or goggles. Finally, wear your chemically resistant gloves, ensuring they fit properly and are free of any defects.
-
Handling the Chemical :
-
Handle in accordance with good industrial hygiene and safety practices.[3]
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
-
Use in a well-ventilated area to avoid the accumulation of any potential vapors.
-
-
Post-Handling :
-
Securely close the container.
-
Clean the work area thoroughly.
-
Doffing PPE : Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Then remove your lab coat and finally your eye protection.
-
Wash hands thoroughly with soap and water after handling the material.[3]
-
Emergency and Disposal Plan
Preparedness for accidental releases and a clear disposal strategy are non-negotiable components of laboratory safety.
In the event of a spill, immediate and correct action is required to prevent slips and contamination.
-
Alert Personnel : Inform colleagues in the immediate area of the spill.
-
Containment : Use an inert absorbent material such as sand or vermiculite to contain the spill. Do not use combustible materials like paper towels to absorb large spills.[3]
-
Cleanup : Once absorbed, collect the material using non-sparking tools and place it into a suitable, labeled container for disposal.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by flushing with water. Be aware that the surface may remain slippery.[3]
Caption: Step-by-step workflow for responding to a spill.
Proper disposal is essential to protect the environment and comply with regulations.
-
Waste Collection : All waste material, including used absorbent from spills, should be collected in properly labeled, sealed containers.
-
Regulatory Compliance : The ultimate disposal of the chemical must adhere to all applicable environmental and public health regulations.[2]
-
Recommended Disposal : It is advised to recycle any unused portion of the material for its approved use or return it to the manufacturer or supplier.[2] If this is not feasible, a licensed professional waste disposal service should be utilized.
By integrating these safety protocols and operational plans into your daily laboratory practices, you can confidently handle this compound, ensuring both personal safety and the integrity of your research.
References
-
This compound , PubChem, National Institutes of Health. [Link]
- Safety Data Sheet, Generic Siloxane Product. This is a representative synthesis from multiple general siloxane SDS as specific ones for this compound were not publicly available. Key consistent information includes recommendations for standard PPE, spill cleanup with inert materials, and noting the slipperiness of spills.
-
This compound | CAS#:556-69-4 , Chemsrc. [Link]
-
This compound , NIST Chemistry WebBook. [Link]
- SAFETY DATA SHEET - Generic Siloxane, Sigma-Aldrich. This reference is a composite of information from various Sigma-Aldrich SDS for similar siloxane compounds, as a specific sheet for this compound was not found. Commonalities in handling and safety precautions are synthesized.
-
Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98% , Cole-Parmer. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
